molecular formula C8H14O B096763 4,5-Dimethyl-4-hexen-3-one CAS No. 17325-90-5

4,5-Dimethyl-4-hexen-3-one

Cat. No.: B096763
CAS No.: 17325-90-5
M. Wt: 126.2 g/mol
InChI Key: CDMNXIBTIAFPBU-UHFFFAOYSA-N
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Description

4,5-Dimethyl-4-hexen-3-one, with the CAS Registry Number 17325-90-5 , is an organic compound defined by the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . Its structure is characterized by a hexene chain with a ketone functional group at the 3-position and methyl substituents at the 4- and 5-positions . Researchers can access its standard IUPAC InChI key ( CDMNXIBTIAFPBU-UHFFFAOYSA-N ) for precise structural identification and digital referencing . While a specific, well-documented research application for this particular isomer is not widely published, compounds with similar unsaturated ketone backbones are of significant interest in several research fields. In organic chemistry, such structures often serve as key intermediates or building blocks in synthetic pathways . Within flavor and fragrance research, structurally related hexen-one derivatives are recognized as impactful aroma chemicals, frequently employed in trace amounts to create savory and spice profiles . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all local safety guidelines for chemical management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17325-90-5

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

4,5-dimethylhex-4-en-3-one

InChI

InChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3

InChI Key

CDMNXIBTIAFPBU-UHFFFAOYSA-N

SMILES

CCC(=O)C(=C(C)C)C

Canonical SMILES

CCC(=O)C(=C(C)C)C

Other CAS No.

17325-90-5

Synonyms

4,5-Dimethyl-4-hexen-3-one

Origin of Product

United States

Foundational & Exploratory

4,5-Dimethyl-4-hexen-3-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4,5-Dimethyl-4-hexen-3-one, an α,β-unsaturated ketone. The information is intended for use in research and development settings.

Chemical Identity and Structure

The compound's formal IUPAC name is 4,5-dimethylhex-4-en-3-one .[1] It is characterized by a hexene backbone with a ketone functional group at the third position and methyl groups attached to the fourth and fifth carbon atoms.[2]

  • Molecular Formula: C₈H₁₄O[1][2][3][4]

  • Canonical SMILES: CCC(=O)C(=C(C)C)C[5]

  • InChI: InChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3[1][3]

  • InChIKey: CDMNXIBTIAFPBU-UHFFFAOYSA-N[2][3]

The structure of this compound is depicted below:

2D structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties is provided below. This data is essential for compound characterization and analysis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Registry Number 17325-90-5[1][2][3]
Molecular Weight 126.20 g/mol [1][2][3]
Topological Polar Surface Area 17.1 Ų[1]
logP (Octanol/Water Partition Coeff.) 2.2[1]
Complexity 139[1]

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Findings
Mass Spectrometry (EI-MS) Molecular Ion Peak (M⁺) at m/z = 126, corresponding to the molecular weight. The fragmentation pattern serves as a unique identifier for the molecule.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available for this compound.[1]
Nuclear Magnetic Resonance (NMR) While specific data for this isomer is not detailed in the provided results, related hexenone (B8787527) structures have been characterized using ¹³C NMR.[6]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. A prominent method involves the catalytic dehydration of a precursor alcohol.

Protocol: Catalytic Dehydration of 4-Hydroxy-3-hexanone

This method provides a pathway to form the α,β-unsaturated ketone from its corresponding hydroxy ketone precursor.

  • Objective: To synthesize this compound via dehydration.

  • Precursor: 4-hydroxy-3-hexanone.

  • Catalyst: Zeolite catalysts are often employed due to their shape-selectivity, which can suppress the formation of isomeric byproducts.[2]

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at elevated temperatures, in the range of 200–250°C.[2]

    • Airspeed: An airspeed of 5–8 h⁻¹ has been shown to be effective.[2]

  • Procedure: a. The 4-hydroxy-3-hexanone precursor is passed over the heated catalyst bed. b. The elevated temperature facilitates the elimination of a water molecule, forming the carbon-carbon double bond. c. The product stream is collected and purified, typically via distillation.

  • Expected Outcome: This process can achieve a conversion rate of the precursor greater than 90%, with selectivity for this compound exceeding 85%.[2] The catalyst's pore geometry helps minimize the formation of isomers like 2-methyl-1-penten-3-one.[2]

Chemical Reactivity and Signaling Pathways

As an α,β-unsaturated ketone, this compound possesses two primary sites for reaction: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity makes it a versatile intermediate in organic synthesis.

Key Reaction Pathways:

  • Nucleophilic Addition: The conjugated system allows for both direct nucleophilic attack at the carbonyl carbon (1,2-addition) and conjugate addition at the β-carbon (1,4-addition or Michael addition).[2]

  • Electrophilic Addition: The alkene moiety can undergo electrophilic addition reactions.[2]

  • Base-Mediated Isomerization: The presence of acidic α-protons allows for base-catalyzed isomerization.[2]

  • Redox Chemistry: The carbonyl group and the double bond can be subjected to various reduction or oxidation reactions.[2]

The diagram below illustrates the primary sites of nucleophilic attack, a fundamental concept in understanding its reactivity.

G Simplified Reactivity of this compound cluster_molecule This compound cluster_products Potential Products Direct_Addition 1,2-Addition (Direct Attack) Conjugate_Addition 1,4-Addition (Conjugate Attack) Product_12 Alcohol Intermediate Direct_Addition->Product_12 At Carbonyl Carbon Product_14 Enolate Intermediate Conjugate_Addition->Product_14 At β-Carbon

Caption: Nucleophilic attack pathways on the enone system.

Applications in Research

While specific, large-scale applications for this particular isomer are not widely documented, α,β-unsaturated ketones are of significant interest in several fields:

  • Organic Synthesis: They serve as crucial building blocks for synthesizing more complex molecules and heterocyclic compounds.[2][7]

  • Flavor and Fragrance: Structurally similar hexenone derivatives are known to be potent aroma chemicals, often used to create savory and spicy notes.[2]

This compound is intended for research and development purposes only and should be handled in a controlled laboratory environment according to the safety data sheet.[2]

References

Physical and chemical properties of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethyl-4-hexen-3-one, a versatile α,β-unsaturated ketone. This document consolidates critical data including its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and chemical reactivity. Detailed experimental protocols and safety information are also included to support its application in research and development.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C8H14O.[1] Its structure features a hexene backbone with a ketone functional group at the third position and methyl groups at the fourth and fifth positions.[1] This conjugated enone system is responsible for its characteristic reactivity and makes it a valuable intermediate in various organic syntheses.[1]

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular FormulaC8H14O[1]
Molecular Weight126.20 g/mol [2]
Boiling Point164-166 °C (at 750 Torr)[3]
Density0.872 g/cm³ (at 13 °C)[3]
Melting PointNot available
SolubilityInsoluble in water; soluble in organic solvents.[4]
Table 2: Chemical Identifiers
IdentifierValueSource
IUPAC Name4,5-dimethylhex-4-en-3-one[2]
CAS Number17325-90-5[1][2]
InChI KeyCDMNXIBTIAFPBU-UHFFFAOYSA-N[1]
Canonical SMILESCCC(=O)C(=C(C)C)C[2]

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental spectrum is not publicly available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), as well as distinct singlets for the two methyl groups attached to the double bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)Stretch~1670-1690
C=C (alkene)Stretch~1620-1640
C-H (sp³)Stretch~2850-3000

Note: The conjugation of the double bond with the carbonyl group typically lowers the C=O stretching frequency compared to a saturated ketone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight.[1][5] The fragmentation pattern provides further structural information, with common fragmentation pathways for α,β-unsaturated ketones including α-cleavage and McLafferty rearrangements.

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the catalytic dehydration of 4-hydroxy-3-hexanone.[1] This process involves the elimination of a water molecule to form the carbon-carbon double bond in conjugation with the carbonyl group.

Experimental Protocol: Catalytic Dehydration of 4-hydroxy-3-hexanone

Objective: To synthesize this compound from 4-hydroxy-3-hexanone.

Materials:

  • 4-hydroxy-3-hexanone

  • Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor system

  • Condensation and collection apparatus

  • Analytical equipment (GC-MS, NMR) for product verification

Procedure:

  • Catalyst Packing: The solid acid catalyst is packed into the fixed-bed reactor.

  • System Purge: The reactor system is purged with an inert gas.

  • Reaction Conditions: 4-hydroxy-3-hexanone is vaporized and passed through the heated catalyst bed. Optimal reaction temperatures are typically between 250-350°C, with a liquid mass airspeed of 1–10 h⁻¹.[1]

  • Product Collection: The product stream exiting the reactor is cooled and condensed.

  • Purification: The collected organic layer is separated and purified, typically by distillation, to yield this compound.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis Workflow start Start: 4-hydroxy-3-hexanone reactor Fixed-Bed Reactor (250-350°C) start->reactor catalyst Solid Acid Catalyst (e.g., WO₃/ZrO₂-SiO₂) catalyst->reactor condensation Condensation reactor->condensation purification Purification (Distillation) condensation->purification product Product: this compound purification->product

Caption: Synthesis of this compound via catalytic dehydration.

Chemical Reactivity

The conjugated system of this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-5).[1] The nature of the nucleophile determines the course of the reaction, leading to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (Michael addition at the β-carbon).

Signaling Pathway of Reactivity:

G cluster_reactivity Reactivity of this compound cluster_products Reaction Pathways start This compound product_1_2 1,2-Addition Product (Attack at C=O) start->product_1_2 Hard Nucleophiles product_1_4 1,4-Addition Product (Michael Addition) start->product_1_4 Soft Nucleophiles nucleophile Nucleophile nucleophile->start

Caption: Nucleophilic attack pathways on this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information for structurally similar α,β-unsaturated ketones, such as 4-hexen-3-one, indicates that these compounds should be handled with care. They are generally considered flammable liquids and may cause skin and eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis via catalytic dehydration and its predictable reactivity at the conjugated enone system make it a useful building block in organic synthesis. This guide provides foundational data and protocols to support further research and application of this compound in various scientific and industrial fields. Researchers should always consult available safety information and adhere to good laboratory practices when working with this chemical.

References

Spectroscopic Profile of 4,5-Dimethyl-4-hexen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4,5-Dimethyl-4-hexen-3-one (CAS No: 17325-90-5). The document presents available mass spectrometry and infrared spectroscopy data in a structured format, alongside detailed experimental protocols for key analytical techniques. Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data in public databases, predicted NMR values are provided based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

Molecular Formula: C₈H₁₄O Molecular Weight: 126.1962 g/mol [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
12625[M]⁺ (Molecular Ion)
9780[M - C₂H₅]⁺
69100[M - C₄H₇O]⁺ or [C₅H₉]⁺
4165[C₃H₅]⁺

Data extracted from the NIST Mass Spectrometry Data Center electron ionization spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (sp³ hybridized carbons)
~1685StrongC=O stretch (α,β-unsaturated ketone)
~1640MediumC=C stretch (alkene)

Data interpreted from the vapor phase IR spectrum available on SpectraBase.[2]

Table 3: Predicted ¹H NMR Spectral Data

No experimental ¹H NMR data was found in publicly available spectral databases. The following are predicted chemical shifts, multiplicities, and coupling constants based on the molecular structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Quartet (q)2H-C(=O)-CH₂ -CH₃
~1.8Singlet (s)3H=C(CH₃ )-C(=O)-
~1.7Singlet (s)3H=C(CH₃ )-CH(CH₃)₂
~2.4Septet (sept)1H-CH (CH₃)₂
~1.1Doublet (d)6H-CH(CH₃ )₂
~1.0Triplet (t)3H-CH₂-CH₃
Table 4: Predicted ¹³C NMR Spectral Data

No experimental ¹³C NMR data was found in publicly available spectral databases. The following are predicted chemical shifts.

Chemical Shift (δ, ppm)Carbon Assignment
~200C=O (Ketone)
~155C =C(CH₃)₂
~130(CH₃)C =C
~35-C H₂-CH₃
~30-C H(CH₃)₂
~20=C(C H₃)₂
~15=C(C H₃)-
~8-CH₂-C H₃

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Vapor Phase): A small amount of the liquid sample is injected into a heated gas cell. The vaporized sample fills the cell, which is then placed in the IR beam.

  • Data Acquisition: The infrared radiation is passed through the sample, and the absorbance is measured as a function of wavenumber (cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier transformed to generate the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram Acquisition & Fourier Transform IR->IR_Data MS_Data Ion Detection & Spectrum Generation MS->MS_Data Structure Molecular Structure Determination NMR_Data->Structure Chemical Shifts, Coupling Constants, Integration IR_Data->Structure Functional Group Identification MS_Data->Structure Molecular Weight & Fragmentation Pattern

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

4,5-Dimethyl-4-hexen-3-one CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethyl-4-hexen-3-one, detailing its chemical properties, synthesis, and spectroscopic characterization. While specific biological activities and signaling pathways for this particular isomer are not extensively documented in scientific literature, this guide also explores the well-established reactivity and biological significance of the α,β-unsaturated ketone moiety, which is central to its chemical nature.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a hexene backbone with a ketone functional group at the third position and methyl substituents at the fourth and fifth positions.[1] Its α,β-unsaturated ketone structure is a key feature, influencing its reactivity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 17325-90-5[1][2]
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [3]
IUPAC Name 4,5-dimethylhex-4-en-3-one[3]
Synonyms 4-Hexen-3-one, 4,5-dimethyl-[1][3]
Spectral Data GC-MS and Vapor Phase IR spectra available[3][4]

Synthesis and Experimental Protocols

The synthesis of α,β-unsaturated ketones like this compound can be achieved through various organic chemistry methodologies. While specific, detailed protocols for this exact isomer are not widely published, a general approach involves base-catalyzed reactions or multi-step pathways involving selective functionalization.[1] A representative synthetic route is outlined below.

Experimental Protocol: Synthesis via Aldol (B89426) Condensation and Dehydration

This protocol is a generalized representation for the synthesis of α,β-unsaturated ketones and may be adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate ketone and aldehyde precursors in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide solution) to the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the aldol condensation reaction by thin-layer chromatography (TLC). The reaction may be gently heated to promote completion.

  • Dehydration: Upon completion of the condensation, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to facilitate the dehydration of the β-hydroxy ketone intermediate to the α,β-unsaturated ketone.

  • Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.

G General Synthesis Workflow for α,β-Unsaturated Ketones cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Ketone Ketone Precursor Aldol Base-Catalyzed Aldol Condensation Ketone->Aldol Aldehyde Aldehyde Precursor Aldehyde->Aldol Dehydration Acid-Catalyzed Dehydration Aldol->Dehydration β-Hydroxy Ketone Intermediate Workup Extraction and Workup Dehydration->Workup Purification Column Chromatography or Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: General synthesis workflow for α,β-unsaturated ketones.

Reactivity and Biological Significance of the α,β-Unsaturated Ketone Moiety

While specific signaling pathways involving this compound are not well-defined in the literature, the α,β-unsaturated ketone functional group is a well-known pharmacophore with significant biological implications.[5][6]

The reactivity of this moiety is dominated by its electrophilic nature at both the carbonyl carbon and the β-carbon. This allows for Michael addition (1,4-conjugate addition) of nucleophiles, a key reaction in many biological processes.[1] This reactivity is the basis for the cytotoxic and therapeutic effects of many compounds containing this functional group.[5]

Mechanism of Action:

α,β-Unsaturated ketones can act as Michael acceptors, reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[6] This covalent modification can lead to the inhibition of enzymes and transcription factors, disrupting cellular signaling pathways. This mechanism is implicated in the anticancer and antimicrobial activities of various natural and synthetic α,β-unsaturated ketones.[5][7]

G Reactivity of the α,β-Unsaturated Ketone Moiety cluster_compound α,β-Unsaturated Ketone cluster_nucleophile Biological Nucleophile cluster_reaction Reaction cluster_outcome Biological Outcome Enone R-C(O)-CH=CH-R' Michael Michael Addition (1,4-Conjugate Addition) Enone->Michael Nucleophile e.g., Cysteine residue in a protein (Protein-SH) Nucleophile->Michael Modification Covalent Protein Modification Michael->Modification Inhibition Enzyme/Protein Inhibition Modification->Inhibition Disruption Disruption of Cellular Signaling Inhibition->Disruption

Caption: General reactivity and biological implications of α,β-unsaturated ketones.

Potential Therapeutic Relevance:

The class of α,β-unsaturated carbonyl compounds has been investigated for various therapeutic applications:

  • Anticancer Agents: Many compounds with this moiety exhibit cytotoxic effects against cancer cells by affecting mitochondrial function or through other mechanisms.[5][8]

  • Antimicrobial Activity: The reactivity of the enone system is thought to be responsible for the antimicrobial properties observed in some related compounds.[9]

  • Drug Development: The tunable reactivity of the α,β-unsaturated carbonyl system makes it an interesting scaffold for drug design, though its potential for off-target effects due to its reactivity must be carefully considered.[6]

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-dimethyl-4-hexen-3-one (CAS No: 17325-90-5).[1][2] This α,β-unsaturated ketone is a valuable intermediate in organic synthesis and holds potential for applications in flavor and fragrance chemistry.[1] This document outlines a viable synthetic route, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 4-hydroxy-4,5-dimethyl-3-hexanone, via a Grignard reaction. The subsequent step is the acid-catalyzed dehydration of this alcohol to yield the target α,β-unsaturated ketone.

Logical Relationship: Two-Step Synthesis Pathway

SynthesisPathway Synthesis Pathway of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Acid-Catalyzed Dehydration 3-Pentanone (B124093) 3-Pentanone Grignard_Reaction Grignard Reaction (Anhydrous Et2O, 0°C to RT) 3-Pentanone->Grignard_Reaction sec-Butylmagnesium bromide sec-Butylmagnesium bromide sec-Butylmagnesium bromide->Grignard_Reaction 4-Hydroxy-4,5-dimethyl-3-hexanone 4-Hydroxy-4,5-dimethyl-3-hexanone Grignard_Reaction->4-Hydroxy-4,5-dimethyl-3-hexanone Precursor_Alcohol 4-Hydroxy-4,5-dimethyl-3-hexanone Dehydration Acid-Catalyzed Dehydration (e.g., H2SO4, heat) Precursor_Alcohol->Dehydration Target_Compound This compound Dehydration->Target_Compound

Caption: A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4,5-dimethyl-3-hexanone via Grignard Reaction

This protocol describes the synthesis of the precursor tertiary alcohol from 3-pentanone and sec-butylmagnesium bromide.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-hydroxy-4,5-dimethyl-3-hexanone.

Step 2: Synthesis of this compound via Acid-Catalyzed Dehydration

This protocol outlines the dehydration of the precursor alcohol to the target enone.

Materials:

  • 4-Hydroxy-4,5-dimethyl-3-hexanone

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 4-hydroxy-4,5-dimethyl-3-hexanone in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and collect the water that azeotropically distills off.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [2]
CAS Number 17325-90-5[1][2]
IUPAC Name 4,5-dimethylhex-4-en-3-one[2]
Boiling Point 172.7 ± 9.0 °C at 760 mmHg (Predicted)[3]
Density 0.8 ± 0.1 g/cm³ (Predicted)[3]
Refractive Index 1.428 (Predicted)[3]
LogP 1.99 (Predicted)[3]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126, consistent with its molecular formula.[1]

m/zRelative IntensityProposed Fragment
126(Not specified)[M]⁺
97(Not specified)[M - C₂H₅]⁺
69(Not specified)[M - C₄H₇O]⁺
41(Not specified)[C₃H₅]⁺
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the α,β-unsaturated ketone functionality.

Wavenumber (cm⁻¹) (Predicted)Functional Group
~1670-1690C=O (Ketone)
~1620-1640C=C (Alkene)
~2850-3000C-H (Alkyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Ethyl group: A quartet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons.[1]

  • Methyl groups on the double bond: Two singlets or closely spaced multiplets for the two methyl groups.

  • Methyl group at C5: A doublet for the methyl protons.

  • Proton at C5: A multiplet for the methine proton.

¹³C NMR (Predicted):

  • Carbonyl carbon (C=O): A signal in the downfield region (~190-210 ppm).

  • Olefinic carbons (C=C): Two signals in the range of ~120-150 ppm.

  • Aliphatic carbons: Signals corresponding to the ethyl and methyl carbons in the upfield region.

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for Synthesis and Characterization Grignard_Reaction Grignard Reaction: 3-Pentanone + sec-BuMgBr Workup_1 Aqueous Workup (NH4Cl quench) Grignard_Reaction->Workup_1 Dehydration Acid-Catalyzed Dehydration (H2SO4, Toluene) Workup_1->Dehydration Workup_2 Aqueous Workup (NaHCO3 wash) Dehydration->Workup_2 Purification Fractional Distillation Workup_2->Purification Final_Product This compound Purification->Final_Product Characterization Characterization Final_Product->Characterization MS Mass Spectrometry IR IR Spectroscopy NMR NMR Spectroscopy (1H and 13C) Characterization->MS Characterization->IR Characterization->NMR

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

References

Reactivity of the α,β-unsaturated ketone in 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the α,β-Unsaturated Ketone in 4,5-Dimethyl-4-hexen-3-one

Abstract

This compound is an α,β-unsaturated ketone, a class of compounds characterized by a conjugated system that dictates their chemical reactivity. This technical guide provides a comprehensive analysis of the reactivity of this specific enone, focusing on the influence of its electronic structure and steric hindrance on reaction outcomes. We will delve into the primary modes of nucleophilic attack—1,2-addition versus 1,4-conjugate addition (Michael reaction)—and explore the factors governing the regioselectivity of these transformations. Detailed experimental protocols for key reactions, quantitative data for related compounds, and the potential implications of this reactivity profile in the context of drug development are presented. This document is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry.

Introduction and Structural Features

This compound, with the molecular formula C₈H₁₄O, possesses a core α,β-unsaturated ketone functional group.[1] This conjugated system, comprising a carbonyl group and a carbon-carbon double bond, is the primary determinant of the molecule's chemical behavior.[2] The IUPAC name for this compound is 4,5-dimethylhex-4-en-3-one, and its CAS registry number is 17325-90-5.[3][4]

The key structural features influencing its reactivity are:

  • Conjugated Pi System : The delocalization of pi-electrons across the O=C–C=C system creates two primary electrophilic sites susceptible to nucleophilic attack.

  • Steric Hindrance : The presence of two methyl groups on the double bond (at C-4 and C-5) introduces significant steric bulk. This hindrance plays a crucial role in modulating the accessibility of the electrophilic sites, often influencing the regiochemical outcome of reactions.

While specific applications for this particular isomer are not widely published, structurally similar α,β-unsaturated ketones are valuable intermediates in organic synthesis and are recognized for their biological activities, including use as flavoring agents and potential antimicrobial agents.[1][5]

Regioselectivity of Nucleophilic Attack: 1,2- vs. 1,4-Addition

The conjugated nature of this compound offers two electrophilic centers for nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-5).[1] This leads to two competing reaction pathways: direct 1,2-addition to the carbonyl group and 1,4-conjugate addition, also known as the Michael addition.[6][7]

  • 1,2-Addition : The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is typical for "hard" nucleophiles, such as Grignard reagents and organolithiums, under kinetic control.

  • 1,4-Addition (Conjugate Addition) : The nucleophile attacks the β-carbon of the alkene, which is rendered electrophilic through resonance.[8] This pathway is favored by "soft" nucleophiles like amines, thiols, and organocuprates (Gilman reagents).[2][9] The initial product is an enolate, which is then protonated to yield the saturated ketone.[6]

The steric hindrance from the methyl groups at C-4 and C-5 in this compound is expected to disfavor direct attack at the adjacent carbonyl carbon (C-3), making the 1,4-addition pathway more favorable for a wider range of nucleophiles compared to less substituted enones.

Caption: Logical flow of competing 1,2- and 1,4-nucleophilic addition pathways.

Key Reactions and Methodologies

Michael Addition with Heteroatom Nucleophiles

The addition of heteroatom nucleophiles, particularly amines (aza-Michael) and thiols (thia-Michael), to α,β-unsaturated ketones is a cornerstone of synthetic chemistry.[10] These reactions are typically highly efficient and proceed under mild conditions.

Experimental Protocol: Thia-Michael Addition of Thiophenol

This protocol is adapted from a general procedure for the addition of thiols to enones and is applicable to this compound.[10]

  • Reagents and Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or THF.

  • Addition of Nucleophile : Add thiophenol (1.1 eq) to the solution.

  • Catalysis (Optional) : While the reaction can proceed without a catalyst, a mild base like triethylamine (B128534) (0.1 eq) can be added to accelerate the reaction.

  • Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Workup and Purification : Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the β-thio ketone.

G Experimental Workflow for Michael Addition start Start reagents 1. Combine Enone and Nucleophile in Solvent start->reagents catalyst 2. Add Base Catalyst (e.g., Triethylamine) reagents->catalyst reaction 3. Stir at Room Temp. Monitor by TLC catalyst->reaction workup 4. Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup purify 5. Dry, Concentrate, and Purify via Chromatography workup->purify product 6. Characterize Final Product (NMR, MS) purify->product end End product->end

Caption: A typical experimental workflow for a base-catalyzed Michael addition.

Michael Addition with Carbon Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a powerful synthetic tool.[10] Stabilized carbanions, such as enolates derived from 1,3-dicarbonyl compounds (e.g., diethyl malonate), are effective nucleophiles for this transformation.[10][11]

Quantitative Data Summary for Michael Additions to 4-Hexen-3-one (B1236432)

Nucleophile (Michael Donor)Base/CatalystSolventTemperatureYield (%)Reference
Diethyl MalonateSodium EthoxideEthanolReflux~53-55%[10]
NitromethaneK₂CO₃ / TEBANitromethane20°C~60%[10]
ThiophenolNoneNeat30°CHigh[10]

Note: This data pertains to 4-hexen-3-one and serves as a qualitative guide. TEBA: Triethylbenzylammonium chloride.

Reactivity in Drug Development and Biological Systems

The α,β-unsaturated ketone moiety is a well-known "Michael acceptor" and is found in numerous biologically active compounds. This functional group can act as a covalent modifier by reacting with nucleophilic residues in proteins, most notably the thiol group of cysteine.[12] This irreversible reaction can lead to the inhibition of enzyme activity, a strategy employed in the design of targeted covalent inhibitors in drug discovery.[12]

While no specific signaling pathway has been characterized for this compound, its enone structure suggests a potential to interact with biological systems through this mechanism. For instance, α,β-unsaturated ketones are known to inhibit enzymes like urease through a Michael-like addition of a cysteine residue from the enzyme's active site to the enone's double bond.[5]

G Mechanism of Covalent Enzyme Inhibition Enzyme Enzyme with Active Site Cysteine-SH Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Enone α,β-Unsaturated Ketone (e.g., this compound) Enone->Complex Addition Michael Addition (Nucleophilic Attack) Complex->Addition Proximity and Orientation CovalentAdduct Covalently Modified, Inactive Enzyme Addition->CovalentAdduct Irreversible Bond Formation

Caption: General pathway for enzyme inactivation by a Michael acceptor.

Conclusion

The reactivity of this compound is dominated by the chemistry of its α,β-unsaturated ketone system. The interplay between the electronic properties of the conjugated system and the significant steric hindrance provided by the C-4 and C-5 methyl groups governs the regioselectivity of nucleophilic additions. The β-carbon (C-5) is the preferred site of attack for a wide range of soft nucleophiles via the 1,4-conjugate (Michael) addition pathway, a reaction of great utility in organic synthesis. This inherent reactivity also marks the compound as a potential covalent modifier in biological systems, a feature of significant interest in drug development. Further quantitative studies on this specific molecule would be beneficial to fully elucidate the impact of its unique substitution pattern on its reaction kinetics and biological activity.

References

Potential Research Applications of 4,5-Dimethyl-4-hexen-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-4-hexen-3-one is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O.[1][2] While extensive research on this specific molecule is nascent, its structural features, particularly the reactive enone moiety, position it as a compound of significant interest for a variety of research applications, ranging from synthetic chemistry to drug discovery. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its prospective applications in the pharmaceutical and life sciences sectors.

The α,β-unsaturated ketone functional group is a well-established pharmacophore, known for its ability to act as a Michael acceptor. This reactivity allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. This mechanism is the basis for the biological activity of numerous natural products and synthetic drugs.[3] Although detailed biological studies on this compound are limited, it has been identified as a component of plant extracts with antimicrobial properties and as a potential biomarker in cancer research, suggesting a rich field for future investigation.[4][5][6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number 17325-90-5[1][2]
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [2]
IUPAC Name 4,5-dimethylhex-4-en-3-one[2]
LogP 2.2[2]

Table 2: Spectroscopic Data

Spectroscopic DataDescription
Mass Spectrometry The electron ionization mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.[1]
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations of the α,β-unsaturated system.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies for the synthesis of α,β-unsaturated ketones.

Catalytic Dehydration of 4-Hydroxy-4,5-dimethyl-3-hexanone

A plausible and industrially relevant method involves the catalytic dehydration of the corresponding β-hydroxy ketone, 4-hydroxy-4,5-dimethyl-3-hexanone. This elimination reaction forms the conjugated double bond.

Experimental Protocol: General Procedure for Catalytic Dehydration

  • Objective: To synthesize this compound from 4-hydroxy-4,5-dimethyl-3-hexanone.

  • Materials:

    • 4-hydroxy-4,5-dimethyl-3-hexanone

    • Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂, Amberlyst® 15)

    • Inert solvent (e.g., toluene)

    • Inert gas (e.g., Nitrogen)

  • Apparatus:

    • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • The β-hydroxy ketone and a catalytic amount of the solid acid catalyst are suspended in the inert solvent in the round-bottom flask.

    • The reaction mixture is heated to reflux under an inert atmosphere.

    • Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement of a tertiary propargyl alcohol, such as 3,4-dimethyl-1-hexyn-3-ol, provides another route to α,β-unsaturated ketones.[1][7]

Experimental Protocol: Formic Acid Rearrangement of 3,4-Dimethyl-1-hexyn-3-ol [8]

  • Objective: To synthesize a mixture of α,β- and β,γ-unsaturated ketones, including a precursor to this compound, from 3,4-dimethyl-1-hexyn-3-ol.

  • Materials:

    • 3,4-dimethyl-1-hexyn-3-ol

    • 80% Formic acid

  • Apparatus:

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • 3,4-Dimethyl-1-hexyn-3-ol is refluxed with 80% formic acid for approximately 1.5 hours.[8]

    • The reaction mixture is cooled and then subjected to distillation.[8]

    • The collected fractions containing the ketone products are further purified. The major products are typically a mixture of 3,4-dimethyl-3-hexen-2-one and 3,4-dimethyl-4-hexen-2-one.[8] Further isomerization might be necessary to obtain the desired this compound.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation of a suitable olefin precursor, such as 4,5-dimethyl-1-hexen-3-ol, could yield the target ketone. This method involves the palladium-catalyzed oxidation of an alkene to a ketone.[9][10]

Experimental Protocol: General Procedure for Wacker-Tsuji Oxidation [9][10]

  • Objective: To synthesize this compound from a suitable olefinic precursor.

  • Materials:

    • Olefin precursor (e.g., 4,5-dimethyl-1-hexen-3-ol)

    • Palladium(II) chloride (PdCl₂)

    • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

    • Solvent (e.g., Dimethylformamide (DMF)/water mixture)

    • Oxygen source (e.g., pure oxygen balloon or air)

  • Procedure:

    • A mixture of PdCl₂ and CuCl in a DMF/water solvent system is prepared in a reaction flask.

    • The flask is purged with oxygen.

    • The olefin substrate is added to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating under an oxygen atmosphere.

    • Reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification of the crude product.

Potential Research Applications

The reactivity of the α,β-unsaturated ketone moiety is the primary driver for the potential research applications of this compound, particularly in the realm of drug discovery and development.

Antimicrobial Activity

α,β-Unsaturated ketones are known to exhibit antimicrobial properties, and this compound has been identified in plant extracts with documented antimicrobial activity.[4] The proposed mechanism of action involves the covalent modification of essential microbial enzymes or proteins through Michael addition, leading to the disruption of cellular processes.

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution) [11]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic microbes.

  • Materials:

    • This compound

    • Bacterial or fungal strains

    • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Positive control antibiotic/antifungal

    • Resazurin or other viability indicator (optional)

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in the growth medium in a 96-well plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity and Anticancer Potential

The electrophilic nature of α,β-unsaturated ketones makes them candidates for anticancer drug development.[12] They can induce cytotoxicity in cancer cells by targeting proteins involved in cell proliferation and survival. This compound has been identified as a potential biomarker for breast cancer in mouse urine, suggesting a possible link to cancer biology that warrants further investigation.[5][6]

Experimental Protocol: General Cytotoxicity Assay (MTT Assay) [3][13]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

  • Materials:

    • This compound

    • Cancer cell line(s) and a non-cancerous control cell line

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]

    • The solubilization solution is added to dissolve the formazan crystals.[3]

    • The absorbance is measured at approximately 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Modulation of Signaling Pathways

The electrophilic nature of α,β-unsaturated ketones enables them to modulate cellular signaling pathways through covalent modification of key regulatory proteins. A prominent example is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

NRF2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for ubiquitination and subsequent proteasomal degradation.[12][14] Electrophiles, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective proteins.[12][14][15][16]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AK This compound (α,β-Unsaturated Ketone) Keap1 Keap1 AK->Keap1 Michael Addition (Covalent Modification) Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding sMaf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Figure 1. Proposed activation of the NRF2 signaling pathway by this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule with considerable potential for research and development. Its α,β-unsaturated ketone core provides a reactive handle for covalent interactions, suggesting a range of possible biological activities. While specific data on the pure compound remains scarce, the information available for structurally related compounds and the broader class of enones provides a strong rationale for further investigation into its antimicrobial, cytotoxic, and signaling-modulatory properties. The synthetic pathways and experimental protocols outlined in this guide offer a foundation for researchers to synthesize and evaluate this compound, paving the way for the discovery of novel therapeutic agents and research tools.

References

4,5-Dimethyl-4-hexen-3-one safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4,5-Dimethyl-4-hexen-3-one (CAS No. 17325-90-5). The information is intended to ensure the safe and compliant use of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C8H14O.[1][2][3] It is characterized by a hexene chain with a ketone functional group at the 3-position and methyl substituents at the 4- and 5-positions.[3]

PropertyValueSource
Molecular Weight 126.20 g/mol [1]
Molecular Formula C8H14O[1][2][3]
CAS Number 17325-90-5[1][2][4]
IUPAC Name 4,5-dimethylhex-4-en-3-one[1]
LogP (Octanol/Water Partition Coefficient) 2.32180[2]
Polar Surface Area (PSA) 17.07 Ų[2]

Hazard Identification and Safety Information

While a specific, comprehensive safety data sheet for this compound is not widely published, data for structurally similar α,β-unsaturated ketones, such as 4-Hexen-3-one, indicate that this class of compounds should be handled with care. The following hazards are likely associated with this compound.

GHS Hazard Statements for Structurally Similar Compounds:

  • H226: Flammable liquid and vapor.[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.

Hazard ClassCategory
Flammable liquids3
Acute toxicity, oral4
Skin Irritation2
Serious Eye Irritation2
Specific target organ toxicity — single exposure (Respiratory system)3

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[6] No smoking.[6] Keep container tightly closed.[6] Ground/bond container and receiving equipment.[6] Use explosion-proof electrical/ventilating/lighting equipment.[6] Use only non-sparking tools.[6] Take precautionary measures against static discharge.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink or smoke when using this product.[6] Wear protective gloves/protective clothing/eye protection/face protection.[5][6] Avoid breathing dust/fume/gas/mist/vapors/spray.[6] Use only outdoors or in a well-ventilated area.[6]

  • Response: If on skin (or hair): Take off immediately all contaminated clothing.[5][6] Rinse skin with water/shower.[5][6] If skin irritation occurs: Get medical advice/attention.[6] If in eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists: Get medical advice/attention.[6] If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[6] Rinse mouth.[6] In case of fire: Use CO2, dry chemical, or foam for extinction.[6]

  • Storage: Store in a well-ventilated place.[5][6] Keep container tightly closed.[6] Keep cool.[5][6] Store locked up.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5][6]

Experimental Protocols: Safe Handling Workflow

The following is a generalized experimental protocol for the safe handling of this compound in a laboratory setting. This workflow is based on standard practices for handling flammable and hazardous chemicals.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[6]

  • Use explosion-proof electrical and lighting equipment.[6]

  • Remove all sources of ignition from the work area, including open flames, hot plates, and spark-producing equipment.[5][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

3. Chemical Handling:

  • Ground and bond containers when transferring the chemical to prevent static discharge.[6]

  • Use only non-sparking tools.[6]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.[6]

  • Keep the container tightly closed when not in use.[6]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Keep containers tightly closed in a designated flammables storage cabinet.[5][6]

5. Spill and Emergency Procedures:

  • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

  • Large Spills: Evacuate the area and contact emergency services.

  • Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[5] Do not use a direct stream of water.

6. Waste Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[5][6]

  • Do not pour down the drain.

  • Contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.

Visualization of Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

The Discovery, Natural Occurrence, and Biological Significance of Hexenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexenone (B8787527) derivatives, a class of organic compounds characterized by a six-membered ring containing a ketone and a carbon-carbon double bond, are of significant interest in the fields of medicinal chemistry and natural product research. These compounds are found in a diverse range of natural sources, from fungi and plants to marine organisms, and exhibit a wide array of biological activities. Their potential as scaffolds for the development of new therapeutics has spurred extensive research into their discovery, synthesis, and mechanisms of action. This technical guide provides a comprehensive overview of the natural occurrence of hexenone derivatives, methods for their isolation and characterization, their biological activities with a focus on anticancer and antimicrobial properties, and the signaling pathways they modulate.

Natural Occurrence of Hexenone Derivatives

Hexenone derivatives are biosynthesized by a variety of organisms, where they often play roles in defense or communication.

Fungal Metabolites

Endophytic and soil-dwelling fungi are prolific producers of structurally diverse hexenone derivatives. For instance, several oxygenated cyclohexenone derivatives have been isolated from xylariaceous endophytic fungi.[1][2] One such compound is (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, which has been identified from Amphirosellinia nigrospora JS-1675.[3] The fungus Lasiodiplodia theobromae has been found to produce 4,5-dihydroxy-3-methyl-cyclohex-2-enone.[4][5] Additionally, a strain of Streptomyces coelicoflavus isolated from mangrove soil was found to produce 5-amino-2-(6-(2-hydroxyethyl)-3-oxononyl)cyclohex-2-enone.[6][7]

Plant-Derived Compounds

In plants, hexenone derivatives are often components of "green leaf volatiles" (GLVs), which are released upon tissue damage and play a role in plant defense signaling.[1][8][9] These C6 compounds, including various hexenals and hexenols that can be precursors to or exist in equilibrium with hexenone structures, are synthesized via the oxylipin pathway.[8] A well-known example of a plant-derived hexenone is carvone, a monoterpene found in the essential oils of spearmint and caraway.[10][11][12][13][14] Zeylenone, a polyoxygenated cyclohexene (B86901) compound with anti-tumor activity, is isolated from Uvaria grandiflora.[15][16]

Marine and Bacterial Sources

The marine environment is a rich source of unique bioactive compounds, including hexenone derivatives.[7][17][18][19][20] Marine bacteria, in particular, produce a vast array of secondary metabolites to survive in competitive environments.[7] For example, chromanone A, a chromone (B188151) derivative with a hexenone-like moiety, has been isolated from a marine-derived fungus.[7] Actinomycetes, a group of bacteria abundant in both terrestrial and marine environments, are also known producers of diverse secondary metabolites, some of which may include hexenone structures.[21][22][23][24][25]

Isolation and Characterization

The isolation and structural elucidation of hexenone derivatives from natural sources involve a series of chromatographic and spectroscopic techniques.

Experimental Protocol: Isolation and Purification of a Fungal Hexenone Derivative

This protocol provides a general workflow for the isolation of a hexenone derivative from a fungal culture, based on common methodologies.[1][26][27]

  • Fungal Cultivation and Extraction:

    • Culture the fungal strain (e.g., Streptomyces coelicoflavus BC 01) in a suitable liquid medium (e.g., yeast extract-malt extract-glucose broth) under submerged fermentation for an appropriate period to allow for the production of secondary metabolites.[6][7]

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) twice.[21] The mycelium can also be extracted separately with methanol (B129727) or ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[21]

  • Chromatographic Purification:

    • Column Chromatography:

      • Prepare a silica (B1680970) gel column packed with an appropriate non-polar solvent (e.g., n-hexane or chloroform).[1][6][7]

      • Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

      • Load the dried sample onto the column.

      • Elute the column with a gradient of increasing solvent polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:9 chloroform:methanol).[21]

      • Collect fractions and monitor the separation using Thin Layer Chromatography (TTC).[1][21]

    • Sephadex LH-20 Chromatography:

      • Pool fractions containing the compound of interest based on TLC analysis.

      • Apply the pooled fractions to a Sephadex LH-20 column, which separates compounds based on size and polarity, using a solvent such as methanol for elution.[28]

    • High-Performance Liquid Chromatography (HPLC):

      • Perform final purification using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[1]

      • Use a gradient of acetonitrile (B52724) in water (often with 0.1% formic acid or TFA) as the mobile phase.[1]

      • Monitor the elution with a UV detector at a wavelength where the compound absorbs and collect the pure compound.

Structural Elucidation

The structure of the purified hexenone derivative is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS).[5][29][30] The fragmentation pattern can reveal structural motifs.[5][29][30] Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangements.[5][30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[8][10][31][32] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.[23]

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups.[33][34][35] A strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of the C=O stretch of the ketone, with the exact position indicating the degree of conjugation.[33][34] The C=C bond of the enone system typically shows an absorption band around 1600-1650 cm⁻¹.[35]

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: The sample should be as pure as possible and free of solid impurities. Filter the sample solution through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[8][31]

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample.[10] Common solvents include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: For ¹H NMR, a concentration of 1-10 mg of the compound in 0.5-0.6 mL of solvent is typically sufficient.[9] For the less sensitive ¹³C NMR, a higher concentration is preferable.[9]

  • NMR Tube: Use a clean, dry NMR tube and ensure the sample height is approximately 4-5 cm.[9][31]

Biological Activities and Therapeutic Potential

Hexenone derivatives have been reported to possess a wide range of biological activities.[8][36][37]

Anticancer Activity

Many hexenone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2][11][13][15][16][38]

Mechanisms of Action:

  • Induction of Apoptosis: Some hexenone derivatives induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[11][13][35]

  • Cell Cycle Arrest: Certain hexenone derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. For example, cyclohexene oxide CA, a derivative of zeylenone, induces G0/G1 phase arrest in glioblastoma cells by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a component of the Polycomb Repressive Complex 2 (PRC2).[15][16]

  • Enzyme Inhibition: Some hexenone derivatives act as enzyme inhibitors. For instance, 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) have been identified as catalytic inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[28]

Quantitative Anticancer Activity Data:

CompoundCancer Cell LineIC₅₀ (µM)Reference
Cyclohexene oxide CAU251 (Glioblastoma)5.161[15][16]
Cyclohexene oxide CAA172 (Glioblastoma)6.440[15][16]
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83 (GI₅₀)[37]
Lupulone (B1675512) derivative 1hPC3 (Prostate)~5[35]
Lupulone derivative 1hDU145 (Prostate)~7.5[35]
Antimicrobial Activity

Hexenone derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[3][18]

Quantitative Antimicrobial Activity Data:

CompoundMicroorganismMIC (µg/mL)Reference
(4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneStaphylococcus aureus100[2][38]
(4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-onePseudomonas aeruginosa100[2][38]
(4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneCandida albicans200[2][38]
5-amino-2-(6-(2-hydroxyethyl)-3-oxononyl)cyclohex-2-enoneBacteria12.5-75[6]
5-amino-2-(6-(2-hydroxyethyl)-3-oxononyl)cyclohex-2-enoneFungi50-125[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][26][31][39][40]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the hexenone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[14][31]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][22][38]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.[38]

  • Serial Dilution: Perform serial two-fold dilutions of the hexenone derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[22]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling and Biosynthetic Pathways

Understanding the biosynthetic origins of hexenone derivatives and the molecular pathways through which they exert their biological effects is crucial for their development as therapeutic agents.

Biosynthesis of Carvone

Carvone is a well-studied monoterpene hexenone. Its biosynthesis proceeds from geranyl diphosphate (B83284) (GPP), the universal precursor of monoterpenes.[41]

Carvone_Biosynthesis GPP Geranyl Diphosphate Limonene (+)-Limonene GPP->Limonene Limonene Synthase Carveol (+)-trans-Carveol Limonene->Carveol Limonene-6-hydroxylase (Cytochrome P450) Carvone (+)-Carvone Carveol->Carvone Carveol Dehydrogenase GLV_Signaling cluster_perception Cell Perception cluster_signaling Intracellular Signaling Cascade cluster_response Hormonal Response & Defense Wounding Herbivore Attack/ Wounding GLV Green Leaf Volatiles (e.g., hexenals) Wounding->GLV Receptor Putative Receptor GLV->Receptor MAPK MAPK Cascade Receptor->MAPK Ca Ca²⁺ Influx Receptor->Ca JA Jasmonic Acid (JA) Biosynthesis MAPK->JA SA Salicylic Acid (SA) Biosynthesis MAPK->SA ROS ROS Burst Ca->ROS Defense Defense Gene Expression (e.g., PR proteins) JA->Defense SA->Defense Anticancer_Mechanism CA Cyclohexene Oxide CA EZH2 EZH2 (PRC2 Complex) CA->EZH2 Inhibition H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes p16_p27_genes p16 and p27 Genes H3K27me3->p16_p27_genes Represses Transcription p16_p27_proteins p16 and p27 Proteins p16_p27_genes->p16_p27_proteins Expression CDK Cyclin-Dependent Kinases (CDK4/6, CDK2) p16_p27_proteins->CDK Inhibition Rb pRb Phosphorylation CDK->Rb Phosphorylates E2F E2F Release Rb->E2F Inhibits CellCycle G1 to S Phase Progression E2F->CellCycle Promotes Arrest G0/G1 Arrest

References

An In-depth Technical Guide to the Stereoisomers of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4,5-dimethyl-4-hexen-3-one, detailing their chemical and physical properties, synthesis, separation, and potential biological activities. This document serves as a critical resource for professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction to this compound and its Stereoisomers

This compound (CAS No: 17325-90-5) is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O.[1][2] Its structure, featuring a carbon-carbon double bond conjugated to a carbonyl group, gives rise to geometric isomerism. The molecule can exist as two stereoisomers: (E)-4,5-dimethyl-4-hexen-3-one and (Z)-4,5-dimethyl-4-hexen-3-one. Due to the substitution pattern at the double bond, specifically two methyl groups on one of the carbons (C-5), the molecule does not possess a chiral center, and therefore, does not have enantiomers. The focus of this guide is on the properties and differentiation of the E and Z diastereomers.

These isomers are of interest in various fields, including flavor and fragrance research, where structurally related compounds are used to create savory and spice profiles.[1] Furthermore, the α,β-unsaturated ketone moiety is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, which is the basis for a range of biological activities.[3]

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of the substituents around the double bond in the E and Z isomers of this compound is expected to result in differences in their physical and spectroscopic properties. While specific experimental data for each pure isomer is not extensively available in the public domain, the following tables summarize the known properties of this compound (often as a mixture of isomers) and provide predicted values.

Table 1: Chemical Identifiers and General Properties

PropertyValueReference(s)
IUPAC Name 4,5-dimethylhex-4-en-3-one[2]
CAS Number 17325-90-5[1][2]
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [1][2]
InChIKey CDMNXIBTIAFPBU-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Data

PropertyValueMethodReference(s)
Kovats Retention Index (Standard non-polar) 972Experimental[2]
LogP (Octanol/Water Partition Coefficient) 2.32Predicted[4]
Topological Polar Surface Area 17.1 ŲPredicted[2]
Boiling Point (at 760 mmHg) 167.1 °CPredicted
Flash Point 55.4 °CPredicted
Density 0.87 g/cm³Predicted

Table 3: Spectroscopic Data

Spectroscopic TechniqueKey FeaturesReference(s)
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) at m/z = 126.[1]
Infrared (IR) Spectroscopy Characteristic C=O stretch for a conjugated ketone (~1670-1690 cm⁻¹), C=C stretch (~1620-1640 cm⁻¹).[2]
¹H NMR Spectroscopy Signals corresponding to the ethyl group, two methyl groups on the double bond, and the remaining methyl group. The chemical shifts of the protons on the ethyl group and the methyl groups will differ between the E and Z isomers due to different anisotropic effects.[5]
¹³C NMR Spectroscopy Resonances for the carbonyl carbon, the two olefinic carbons, and the five aliphatic carbons. The chemical shifts of the carbons, particularly those near the double bond, are expected to vary between the E and Z isomers.[5]

Synthesis and Separation of Stereoisomers

The synthesis of α,β-unsaturated ketones like this compound can be achieved through various methods, such as the catalytic dehydration of the corresponding β-hydroxy ketone.[1] The stereochemical outcome (the E/Z ratio) is influenced by factors like the catalyst, solvent, and reaction temperature.[1]

Stereoselective Synthesis (General Approach)
Experimental Protocol: Separation of E/Z Isomers by High-Performance Liquid Chromatography (HPLC)

The separation of geometric isomers can often be achieved using HPLC, exploiting the subtle differences in their polarity and shape.

Objective: To separate the E and Z isomers of this compound from a mixture.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polar-embedded reversed-phase column (e.g., Agilent Bonus RP, Thermo Polar Advantage II, or Supelco RP-Amide) or a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H), which can also be effective for separating geometric isomers.[6][7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The exact ratio should be optimized to achieve baseline separation. A typical starting point could be 90:10 (n-hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the isomers exhibit significant absorbance (e.g., 254 nm or the λmax of the enone).

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Dissolve the mixture of this compound isomers in the mobile phase to a concentration of approximately 1 mg/mL.

  • Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is observed.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run the analysis under isocratic conditions.

  • Data Analysis: Identify the peaks corresponding to the E and Z isomers based on their retention times. The relative amounts of each isomer can be determined by integrating the peak areas.

Experimental Protocol: Separation of E/Z Isomers by Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating volatile isomers.

Objective: To separate and quantify the E and Z isomers of this compound.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A high-resolution capillary column with a polar stationary phase (e.g., containing cyanopropyl functional groups) or a liquid crystalline stationary phase, which offers excellent selectivity for geometric isomers.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min to ensure good separation.

  • Detector Temperature: 280 °C (for FID).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Run the GC method as programmed.

  • Data Analysis: The E and Z isomers will elute at different retention times. The relative abundance of each isomer can be determined from the peak areas in the chromatogram.

Biological Activity and Signaling Pathways

The α,β-unsaturated carbonyl moiety in this compound is a key structural feature that can confer biological activity. This functional group acts as a Michael acceptor, readily reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH).[8][9] This covalent modification can disrupt protein function and deplete cellular antioxidant defenses, leading to various cellular responses.

While specific studies on the biological effects of the individual E and Z isomers of this compound are limited, the general reactivity of α,β-unsaturated ketones is known to impact several cellular pathways. For instance, their interaction with cellular thiols can trigger apoptosis through the mitochondrial pathway.[9]

Below is a conceptual diagram illustrating the potential cellular impact of α,β-unsaturated ketones.

Alpha_Beta_Unsaturated_Ketone_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular AB_Unsaturated_Ketone This compound (E or Z isomer) Michael_Addition Michael Addition AB_Unsaturated_Ketone->Michael_Addition Enters Cell Cell_Membrane Cell Membrane Protein_Adducts Protein-Cysteine Adducts Michael_Addition->Protein_Adducts Reacts with Protein Thiols GSH_Depletion GSH Depletion Michael_Addition->GSH_Depletion Reacts with Glutathione Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Causes ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Leads to ROS_Increase->Mitochondrial_Dysfunction Induces Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers

Caption: Potential cellular signaling pathway initiated by α,β-unsaturated ketones.

Conclusion

The E and Z stereoisomers of this compound represent distinct chemical entities with potentially different physical, chemical, and biological properties. While detailed comparative data for the pure isomers are not extensively documented, established analytical techniques such as HPLC and GC can be effectively employed for their separation and characterization. The inherent reactivity of the α,β-unsaturated ketone moiety suggests that these compounds may exhibit significant biological activity, warranting further investigation for their potential applications in drug development and other scientific disciplines. This guide provides a foundational understanding and practical methodologies for researchers interested in exploring the stereoisomers of this compound.

References

Methodological & Application

Application Notes and Protocols for the Purity Assessment of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-4-hexen-3-one is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis and is of interest in the fragrance and pharmaceutical industries. The purity of this compound is critical for its intended applications, as impurities can affect chemical reactions, biological activity, and safety profiles. This document provides detailed application notes and experimental protocols for the purity assessment of this compound using various analytical techniques.

Analytical Methods for Purity Assessment

The purity of this compound can be determined using several analytical methods. The choice of method depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the available instrumentation. The most common and effective techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds like this compound.[1] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative purity data and identification of impurities.

Application Note: GC-FID is a robust and widely available technique for determining the percentage purity of this compound by area percent normalization. GC-MS is invaluable for identifying potential impurities by comparing their mass spectra to spectral libraries.[2] Common impurities may arise from the synthesis process and can include starting materials, isomers, and byproducts of side reactions.[2]

Experimental Protocol: Purity Assessment by GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[2]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or methanol.[2]

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • GC Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.[2]

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.[2]

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the relative peak area of the main component.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute Sample Sample->Dilution Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Dilution GC_Injection Inject 1 µL Dilution->GC_Injection GC_Separation GC Separation (e.g., DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, m/z 35-350) GC_Separation->MS_Detection Chromatogram Obtain Total Ion Chromatogram (TIC) MS_Detection->Chromatogram Peak_Identification Identify Peaks via Mass Spectra Library Chromatogram->Peak_Identification Purity_Calculation Calculate Purity (Area % Normalization) Peak_Identification->Purity_Calculation

Caption: Experimental workflow for GC-MS purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including α,β-unsaturated ketones. Reversed-phase HPLC with UV detection is a common method for purity assessment.

Application Note: This method is particularly useful for analyzing less volatile impurities or those that may degrade at the high temperatures used in GC. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, starting with a 60:40 (v/v) mixture. For MS compatibility, formic acid (0.1%) can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the chromophore of this compound (typically around 220-240 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve Sample Sample->Dissolution Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Mobile_Phase->Dissolution HPLC_Injection Inject Sample Dissolution->HPLC_Injection HPLC_Separation RP-HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (e.g., 230 nm) HPLC_Separation->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (Area % Normalization) Peak_Integration->Purity_Calculation

Caption: Experimental workflow for HPLC purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

Application Note: ¹H qNMR is a highly accurate method for purity assessment. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Experimental Protocol: Purity Assessment by ¹H qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that is stable, non-volatile, and has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calculation Calculation Analyte_Mass Mass of Analyte (m_analyte) Ratio_Masses Mass Ratio (m_std / m_analyte) Analyte_Mass->Ratio_Masses Standard_Mass Mass of Standard (m_std) Standard_Mass->Ratio_Masses Analyte_Integral Integral of Analyte Signal (I_analyte) Ratio_Integrals Integral Ratio (I_analyte / I_std) Analyte_Integral->Ratio_Integrals Standard_Integral Integral of Standard Signal (I_std) Standard_Integral->Ratio_Integrals Standard_Purity Purity of Standard (P_std) Purity_Calculation Purity Calculation Standard_Purity->Purity_Calculation Analyte_Molar_Mass Molar Mass of Analyte (M_analyte) Ratio_Molar_Masses Molar Mass Ratio (M_analyte / M_std) Analyte_Molar_Mass->Ratio_Molar_Masses Standard_Molar_Mass Molar Mass of Standard (M_std) Standard_Molar_Mass->Ratio_Molar_Masses Analyte_Protons Number of Protons (Analyte) (N_analyte) Ratio_Protons Proton Ratio (N_std / N_analyte) Analyte_Protons->Ratio_Protons Standard_Protons Number of Protons (Standard) (N_std) Standard_Protons->Ratio_Protons Ratio_Integrals->Purity_Calculation Ratio_Protons->Purity_Calculation Ratio_Masses->Purity_Calculation Ratio_Molar_Masses->Purity_Calculation

Caption: Logical relationship of parameters for qNMR purity calculation.

Quantitative Data Summary

The following table summarizes typical validation parameters that should be established for each analytical method. The values provided are illustrative and should be determined experimentally during method validation.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Purity Range 95.0% - 100.5%95.0% - 100.5%98.0% - 101.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mLDependent on internal standard and acquisition time
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mLDependent on internal standard and acquisition time
Precision (RSD) < 2%< 2%< 1%
Accuracy (Recovery) 98% - 102%98% - 102%Not applicable (primary method)

Note: RSD refers to the Relative Standard Deviation. These values are typical for well-validated analytical methods.

Conclusion

The purity of this compound can be accurately assessed using GC, HPLC, and qNMR. GC-MS is highly effective for both quantification and impurity identification. HPLC provides a valuable alternative, especially for non-volatile or thermally labile impurities. qNMR stands out as a primary method for determining absolute purity with high precision. The selection of the most appropriate technique will depend on the specific analytical needs and available resources. For regulatory purposes, a combination of these methods may be employed to provide a comprehensive purity profile.

References

Using 4,5-Dimethyl-4-hexen-3-one in Michael addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of 4,5-dimethyl-4-hexen-3-one in Michael addition reactions, tailored for researchers, scientists, and professionals in drug development, is detailed below. This document provides comprehensive application notes and representative protocols.

Application Notes

Introduction to Michael Addition

The Michael addition, a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1][2][3] This reaction is of paramount importance in organic synthesis for constructing complex molecular frameworks, particularly in the development of pharmaceutical agents.[1]

This compound as a Michael Acceptor

This compound, an α,β-unsaturated ketone, serves as an effective Michael acceptor.[4] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, provides two sites for nucleophilic attack: the carbonyl carbon and the β-carbon.[4] The reactivity and the regioselectivity of the attack are largely dependent on the nature of the nucleophile. "Soft" nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon in a 1,4-conjugate addition, which is characteristic of the Michael reaction.[4] In contrast, "hard" nucleophiles, like organolithium reagents, tend to attack the carbonyl carbon directly in a 1,2-addition.

The reaction is typically facilitated by a base, which deprotonates the Michael donor to enhance its nucleophilicity.[1] The choice of solvent and reaction conditions can significantly influence the reaction's yield and stereoselectivity.

Versatility in Synthesis

The products of Michael additions using this compound are valuable intermediates in organic synthesis. For instance, the reaction with a stabilized carbanion, such as an enolate, leads to the formation of a 1,5-dicarbonyl compound, a versatile precursor for the synthesis of cyclic compounds.[1][4]

Experimental Protocols

The following are detailed protocols for Michael addition reactions involving this compound with representative carbon, nitrogen, and sulfur nucleophiles. These protocols are based on established methodologies for similar α,β-unsaturated ketones and may require optimization for this specific substrate.

Protocol 1: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes the formation of a new carbon-carbon bond.

  • Materials:

    • This compound

    • Diethyl malonate

    • Sodium ethoxide

    • Absolute ethanol (B145695)

    • Diethyl ether

    • Dilute hydrochloric acid

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

    • Add diethyl malonate (1.1 eq) to the solution.

    • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired Michael adduct.[1]

Protocol 2: Michael Addition of a Nitrogen Nucleophile (Primary Amine)

This protocol details the formation of a carbon-nitrogen bond.

  • Materials:

  • Procedure:

    • To a round-bottomed flask, add this compound (1.0 eq) and anhydrous benzene.

    • Remove residual moisture by azeotropic distillation using a Dean-Stark apparatus.

    • After cooling to room temperature, add anhydrous THF.

    • Add the primary amine (1.0 eq) to the solution.

    • Stir the resulting reaction mixture at room temperature for 2 hours.

    • Monitor the reaction's progress by TLC.

    • After completion, remove the solvent under vacuum.

    • Purify the crude product by silica gel chromatography.[1]

Protocol 3: Michael Addition of a Sulfur Nucleophile (Thiophenol)

This protocol outlines the formation of a carbon-sulfur bond.

  • Materials:

    • This compound

    • Thiophenol

  • Procedure:

    • In a reaction vial, mix this compound (1.0 eq) and thiophenol (2.0 eq).

    • Stir the mixture at 30 °C.

    • Monitor the reaction's progress by TLC.

    • Once the reaction is complete (typically within 30 minutes), the crude product can be purified directly by column chromatography on silica gel to yield the β-thio ketone.[1]

Data Presentation

The following table summarizes representative quantitative data for Michael addition reactions with a similar α,β-unsaturated ketone, 4-hexen-3-one. These values can serve as an estimation for reactions with this compound but may require optimization.

NucleophileCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)StereoselectivityReference
Diethyl MalonateSodium EthoxideEthanol1.5Reflux~53-55Not Reported[1]
Nitromethane (B149229)K₂CO₃ / TEBANitromethane3Room Temp.HighNot Reported[1]
ThiophenolNoneNeat0.530HighNot Reported[1]
Primary AmineNoneTHF2Room Temp.Not ReportedNot Reported[1]

Note: Data for diethyl malonate is for a similar reaction and may be representative. Data for nitromethane is for a similar α,β-unsaturated ester.[1]

Visualizations

General Mechanism of the Michael Addition

Michael_Addition_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Michael_Donor Michael Donor (Nucleophile) Enolate_Formation Enolate Formation Michael_Donor->Enolate_Formation Deprotonation Michael_Acceptor Michael Acceptor (this compound) Nucleophilic_Attack 1,4-Conjugate Addition (Nucleophilic Attack) Michael_Acceptor->Nucleophilic_Attack Base_Catalyst Base Catalyst Base_Catalyst->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Protonation Protonation Nucleophilic_Attack->Protonation Michael_Adduct Michael Adduct Protonation->Michael_Adduct Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Dissolve reactants in solvent) Start->Reaction_Setup Reagent_Addition 2. Reagent Addition (Add catalyst/base and nucleophile) Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Reaction Monitoring (TLC, GC-MS, etc.) Reagent_Addition->Reaction_Monitoring Workup 4. Reaction Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Purification 5. Product Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application of 4,5-Dimethyl-4-hexen-3-one in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-4-hexen-3-one is an unsaturated ketone with potential applications in the flavor and fragrance industry. As a member of the hexenone (B8787527) family, it is structurally related to other compounds known for their impactful aroma profiles. While specific research on this compound is limited, its chemical structure suggests it may contribute unique olfactory characteristics, likely falling within the fruity, herbaceous, or fatty-green spectrum typical of C8-enones. These application notes and protocols provide a framework for the synthesis, characterization, and sensory evaluation of this compound, drawing upon established methodologies for similar flavor and fragrance compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 17325-90-5--INVALID-LINK--
Molecular Formula C₈H₁₄O--INVALID-LINK--
Molecular Weight 126.20 g/mol --INVALID-LINK--
Appearance Predicted: Colorless to pale yellow liquidGeneral chemical knowledge
Odor Profile Predicted: Fruity, herbaceous, potentially waxy or fatty with a green nuance. Structurally related compounds are known for savory and spice profiles in trace amounts.[1]Based on related compounds

Application Notes

Due to the limited publicly available data on the specific applications of this compound, the following notes are based on the characteristics of structurally similar unsaturated ketones used in the flavor and fragrance industry.

  • Flavor Applications: It is anticipated that this compound could be used in trace amounts to impart complexity to a variety of flavor systems. Potential applications include:

    • Fruit Flavors: To enhance ripeness and add depth to berry, tropical, and stone fruit profiles.

    • Savory Flavors: To introduce subtle fatty or cooked notes in meat, poultry, and vegetable flavors.

    • Dairy Flavors: To contribute to the creamy and rich character of butter, cheese, and milk-based flavors.

  • Fragrance Applications: In perfumery, this molecule could serve as a modifier, adding a unique green or fruity facet to fragrance compositions.

    • Fine Fragrance: As a component in floral and green accords to provide a natural and vibrant character.

    • Personal Care: To enhance the freshness of shampoos, soaps, and lotions.

    • Household Products: To add a pleasant and clean scent to air fresheners and cleaning products.

  • Usage Levels: Recommended starting usage levels are in the parts per million (ppm) range in finished consumer products, with precise levels to be determined by sensory panel evaluation. For the related compound 4-hexen-3-one, normal use levels are reported to be between 0.01-1 ppm.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and sensory evaluation of this compound.

Protocol 1: Synthesis via Catalytic Dehydration

This protocol is adapted from general methods for the synthesis of α,β-unsaturated ketones via the dehydration of a corresponding hydroxy ketone. The specific precursor for this compound would be 4-hydroxy-4,5-dimethyl-3-hexanone.

Objective: To synthesize this compound by the catalytic dehydration of 4-hydroxy-4,5-dimethyl-3-hexanone.

Materials:

  • 4-hydroxy-4,5-dimethyl-3-hexanone

  • Solid acid catalyst (e.g., Montmorillonite K10, Amberlyst 15)

  • Anhydrous toluene (B28343)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 4-hydroxy-4,5-dimethyl-3-hexanone (1 equivalent), a catalytic amount of the solid acid catalyst (e.g., 10% w/w), and anhydrous toluene to create a 0.5 M solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to determine the odor contribution of individual volatile compounds in a sample.

Objective: To determine the odor profile and potency of this compound.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory port.

  • Capillary GC column suitable for flavor and fragrance analysis (e.g., DB-Wax, DB-5).

  • High-purity helium as carrier gas.

  • A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) at various concentrations.

  • A panel of trained sensory assessors.

Procedure:

  • Prepare a series of dilutions of the this compound sample.

  • Set up the GC with an appropriate temperature program to achieve good separation of the analyte from any impurities. The column effluent is split between the FID and the olfactory port.

  • Inject a sample of the highest concentration onto the GC.

  • A trained panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of any detected odors.

  • Repeat the analysis with progressively lower concentrations of the sample until no odor is detected (the detection threshold).

  • Correlate the odor events with the peaks detected by the FID to identify the retention time of the odor-active compound.

  • Compile the odor descriptions and intensity ratings from all panelists to create a comprehensive sensory profile of this compound.

Visualizations

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

General Olfactory Signaling Pathway.
Experimental Workflow for Sensory Analysis

A typical workflow for the sensory analysis of a new flavor or fragrance ingredient involves several key stages, from initial characterization to application testing.

Sensory_Analysis_Workflow cluster_workflow Sensory Analysis Workflow Start Synthesized & Purified This compound GC_O Gas Chromatography-Olfactometry (GC-O) - Odor Profile - Odor Threshold Start->GC_O Sensory_Panel Sensory Panel Evaluation - Descriptive Analysis - Intensity Rating GC_O->Sensory_Panel Application_Testing Application Testing - Incorporation into Food/Fragrance Base - Stability & Performance Sensory_Panel->Application_Testing Final_Profile Final Flavor/Fragrance Profile & Usage Level Recommendation Application_Testing->Final_Profile

Workflow for Sensory Analysis.

References

Application Notes and Protocols: 4,5-Dimethyl-4-hexen-3-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4,5-dimethyl-4-hexen-3-one as a versatile building block in organic synthesis. It includes detailed experimental protocols for key transformations, quantitative data for reaction optimization, and visualizations of reaction pathways and mechanisms.

Introduction

This compound is an α,β-unsaturated ketone, a class of compounds that are highly valuable in organic synthesis.[1] Its conjugated system, featuring a carbon-carbon double bond and a carbonyl group, provides two reactive electrophilic sites: the carbonyl carbon (C-3) and the β-carbon (C-5). This dual reactivity allows it to participate in a variety of transformations, making it a key intermediate for the synthesis of complex molecular architectures.[1][2]

The presence of methyl groups at the C-4 and C-5 positions influences the steric and electronic properties of the molecule, offering unique reactivity and selectivity in comparison to simpler enones. This makes it an attractive starting material for the synthesis of natural products, heterocyclic compounds, and other molecules of medicinal and industrial interest.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.

PropertyValue
CAS Number 17325-90-5
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
IUPAC Name 4,5-dimethylhex-4-en-3-one
Appearance Colorless to yellow liquid
Boiling Point 440.23 K (Joback Method)
logP 2.322 (Crippen Method)

Spectroscopic Data:

  • ¹H NMR: The spectrum shows characteristic signals for the ethyl group, the two methyl groups on the double bond, and the olefinic proton.[1]

  • ¹³C NMR: Resonances for the carbonyl carbon, olefinic carbons, and aliphatic carbons are observed.[1]

  • Infrared (IR): A strong absorption band for the C=O stretch of the conjugated ketone and C=C stretching vibrations are key features.

  • Mass Spectrometry (MS): The mass spectrum displays a molecular ion peak (M⁺) at m/z 126, along with a characteristic fragmentation pattern.[1]

Key Synthetic Applications and Protocols

This compound is a versatile precursor for a range of important organic reactions.

The Michael addition is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds. Nucleophiles preferentially attack the β-carbon of the enone.[3]

Application Note: The reaction of this compound with stabilized carbanions, such as those derived from malonic esters or nitroalkanes, leads to the formation of 1,5-dicarbonyl compounds or γ-nitro ketones. These products are valuable intermediates for the synthesis of cyclic and acyclic structures. The choice of base and reaction conditions is crucial for optimizing the yield and selectivity.

Experimental Protocol: Michael Addition of Diethyl Malonate

  • Objective: To synthesize the Michael adduct of this compound and diethyl malonate.

  • Materials:

    • This compound (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Sodium ethoxide (1.1 eq)

    • Absolute ethanol (B145695)

    • Diethyl ether

    • Dilute hydrochloric acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol.[3]

    • Add diethyl malonate to the solution.[3]

    • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.[3]

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Once the reaction is complete, cool the mixture to room temperature.[3]

    • Neutralize the reaction mixture with dilute hydrochloric acid.[3]

    • Remove the ethanol under reduced pressure.[3]

    • Extract the aqueous residue with diethyl ether.[3]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.[3]

Quantitative Data for Michael Additions (Analogous Systems):

NucleophileCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)
Diethyl MalonateSodium EthoxideEthanol1.5Reflux~53-55
NitromethaneK₂CO₃ / TEBANitromethane3RT~90
ThiophenolNoneNeat0.530High

Note: Data is for the addition to analogous enones and may be representative for this compound. Optimization may be required.[3]

Experimental Workflow for Michael Addition:

Michael_Addition_Workflow A Mixing of Reactants (Enone, Nucleophile, Base) B Reaction (Heating/Stirring) A->B Initiation C Work-up (Quenching, Extraction) B->C Completion D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E Diels_Alder_Logic Diene Diene (e.g., Cyclopentadiene) TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Dienophile (this compound) Dienophile->TransitionState Product Cyclohexene Derivative (Bicyclic Ketone) TransitionState->Product Pyridine_Synthesis Start This compound Intermediate 1,5-Dicarbonyl Intermediate Start->Intermediate Michael Addition (with enolate) Product Substituted Pyridine Intermediate->Product Cyclization/Condensation (with NH₄OAc) Urease_Inhibition Enone This compound (Michael Acceptor) Adduct Covalent Enzyme-Inhibitor Adduct Enone->Adduct Urease Urease Active Site (Cysteine-SH) Urease->Adduct Michael Addition Inactivation Urease Inactivation Adduct->Inactivation

References

Application Note: High-Efficiency Catalytic Dehydration of 4-Hydroxy-3-hexanone to 4-Hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the catalytic dehydration of 4-hydroxy-3-hexanone to produce 4-hexen-3-one (B1236432), a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] The described methodology, utilizing a solid acid catalyst in a continuous flow system, offers high conversion and selectivity.

Data Presentation

The selection of an appropriate catalyst is crucial for optimizing the dehydration reaction. The following table summarizes quantitative data for various catalytic systems reported in the literature, enabling a direct comparison of their performance.

CatalystOperating Temperature (°C)Conversion of 4-hydroxy-3-hexanone (%)Selectivity for 4-hexen-3-one (%)Liquid Hourly Space Velocity (LHSV) (h⁻¹)Reference
WO₃/ZrO₂-SiO₂200 - 450High activity reportedNot specified0.5 - 15[1][3][4]
MoO₃/ZrO₂-SiO₂200 - 450Similar benefits to WO₃/ZrO₂-SiO₂Not specified0.5 - 15[3][4]
HZSM-5 ZeoliteNot specified, increased by 10°C every 20h99.283.5Not specified[3]
Heteropolyacid on Alumina200 - 400Not specifiedNot specified0.5 - 15[5]
ZSM-11 Molecular Sieve200 - 400Addresses issues of low catalyst activityNot specifiedNot specified[3][6]

Experimental Protocol

This protocol details the continuous-flow catalytic dehydration of 4-hydroxy-3-hexanone using a fixed-bed reactor. This method is suitable for scalable and efficient production of 4-hexen-3-one.[1]

Materials:

  • 4-hydroxy-3-hexanone

  • Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)[1][4]

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor system

  • High-performance liquid pump

  • Vaporizer

  • Condenser and collection apparatus

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Catalyst Preparation and Packing:

    • Prepare the chosen solid acid catalyst according to established literature procedures. For instance, a WO₃/ZrO₂-SiO₂ catalyst can be synthesized to achieve a specific molar ratio.[7]

    • Pack the fixed-bed reactor with the prepared catalyst.[1][3]

  • Reactor Setup and Purging:

    • Assemble the fixed-bed reactor system, including the vaporizer, pump, and condenser.

    • Purge the entire system with an inert gas, such as nitrogen, to remove air and moisture.[3][7]

  • Reaction Initiation:

    • Heat the reactor to the desired reaction temperature, typically in the range of 200-450 °C.[1][3][4]

    • Set the high-performance liquid pump to deliver a controlled liquid hourly space velocity (LHSV) of 4-hydroxy-3-hexanone, generally between 0.5 and 15 h⁻¹.[1][4][5]

  • Dehydration Reaction:

    • Vaporize the 4-hydroxy-3-hexanone feed and pass it through the heated catalyst bed.[1] The dehydration reaction occurs as the vaporized reactant comes into contact with the catalyst.[2][5]

  • Product Collection:

    • The product stream exiting the reactor is passed through a condenser to cool and collect the crude 4-hexen-3-one.[1][3]

  • Analysis and Purification:

    • Analyze the collected crude product using GC or GC-MS to determine the conversion of 4-hydroxy-3-hexanone and the selectivity for 4-hexen-3-one.[3]

    • If necessary, purify the crude product by fractional distillation to obtain high-purity 4-hexen-3-one.[1]

Visualizations

Reaction Mechanism:

The catalytic dehydration of 4-hydroxy-3-hexanone proceeds via an acid-catalyzed elimination mechanism. The oxygen atom of the hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom results in the formation of the carbon-carbon double bond of 4-hexen-3-one.[2][4][5]

ReactionMechanism reactant 4-Hydroxy-3-hexanone protonation Protonation of Hydroxyl Group reactant->protonation + H⁺ (from catalyst) intermediate Protonated Intermediate (Oxonium Ion) protonation->intermediate elimination Elimination of Water intermediate->elimination - H₂O product 4-Hexen-3-one elimination->product - H⁺

Caption: Acid-catalyzed dehydration mechanism of 4-hydroxy-3-hexanone.

Experimental Workflow:

The following diagram illustrates the key stages of the experimental protocol for the catalytic dehydration of 4-hydroxy-3-hexanone.

ExperimentalWorkflow start Start catalyst_prep Catalyst Preparation and Packing start->catalyst_prep reactor_setup Reactor Setup and Purging catalyst_prep->reactor_setup reaction Heating and Reactant Feed (4-hydroxy-3-hexanone) reactor_setup->reaction dehydration Catalytic Dehydration reaction->dehydration collection Product Condensation and Collection dehydration->collection analysis GC-MS Analysis collection->analysis purification Fractional Distillation (Optional) analysis->purification end End purification->end

References

Application Note: GC-MS Analysis of 4,5-Dimethyl-4-hexen-3-one and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 4,5-Dimethyl-4-hexen-3-one and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for purity assessment, byproduct identification, and quantitative analysis in various sample matrices. This document outlines sample preparation, GC-MS instrument parameters, and data analysis strategies.

Introduction

This compound is an α,β-unsaturated ketone that can be a synthetic intermediate or a component in complex mixtures.[1] Due to its reactive nature, byproducts can arise from its synthesis or through subsequent reactions.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound and its related impurities.[2] This note presents a comprehensive protocol for this analysis.

Experimental Protocol

Sample Preparation

The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

1.1. Reagents and Materials:

  • Solvent: High-purity Hexane or Dichloromethane (GC grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringe Filters: 0.22 µm PTFE filters.

  • Pipettes and tips.

  • Vortex mixer.

  • Centrifuge.

1.2. Procedure for Liquid Samples:

  • Accurately weigh or measure the sample into a clean vial.

  • Dilute the sample with the chosen solvent (e.g., hexane) to a final concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If particulates are present, centrifuge the sample at 5000 rpm for 5 minutes and transfer the supernatant to a clean vial, or filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

2.1. Gas Chromatograph (GC) Parameters:

ParameterValue
Column DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1) or Splitless (for trace analysis)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes

2.2. Mass Spectrometer (MS) Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-450
Solvent Delay 3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the expected retention time and key mass spectral fragments for this compound. This data can be used to create a library for automated peak identification and quantification.

CompoundRetention Time (min)Molecular WeightKey Mass Fragments (m/z)
This compound~8-10126.20126 (M+), 97, 83, 69, 55, 41
Potential Byproducts

The following table lists potential byproducts that may be observed during the analysis. The formation of these byproducts is dependent on the synthetic route and storage conditions of the sample.

Byproduct TypeExample Compound(s)Expected ElutionPotential Origin
Isomers 2-methyl-1-penten-3-one, 5-hexen-3-oneClose to the main peakSynthesis
Michael Adducts (e.g., with water, alcohols, amines)Later than the main peakReaction with nucleophiles in the sample matrix
Aldol Condensation Products Higher molecular weight ketonesSignificantly later than the main peakSelf-condensation or reaction with other carbonyls

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution (Hexane) Sample->Dilution Filtration Filtration/ Centrifugation Dilution->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Carrier Gas Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Identification Identification (Library Search) Chromatogram->Identification Mass_Spectra->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a robust and reliable method for the analysis of this compound and its associated byproducts. The provided parameters for sample preparation, instrumentation, and data analysis serve as a comprehensive starting point for researchers in various fields. Method optimization may be required to suit specific instrumentation and sample complexities.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-4-hexen-3-one is a versatile α,β-unsaturated ketone that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its conjugated system, featuring both a carbonyl group and a carbon-carbon double bond, provides two key reactive sites for nucleophilic attack, making it an ideal precursor for constructing five- and six-membered heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole (B372694) and pyridazine (B1198779) derivatives starting from this compound. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles. The initial step involves a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.

General Reaction Scheme:

G A This compound C Pyrazoline Intermediate A->C Cyclocondensation B Hydrazine Derivative (R-NH-NH2) B->C D Pyrazole Derivative C->D Oxidation

Caption: General synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of a Substituted Pyrazoline

This protocol describes a general procedure for the synthesis of a pyrazoline derivative from this compound and a substituted hydrazine.

Materials:

  • This compound

  • Substituted Hydrazine (e.g., Phenylhydrazine)

  • Ethanol (B145695) (or other suitable solvent like acetic acid)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.1 eq) to the solution. If the hydrazine is a salt (e.g., hydrochloride), a base such as sodium acetate (B1210297) may be added to liberate the free hydrazine.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

The following table presents hypothetical yield data for the synthesis of a pyrazoline derivative. Actual yields will vary depending on the specific hydrazine derivative and reaction conditions used.

Starting MaterialHydrazine DerivativeProductYield (%)
This compoundPhenylhydrazine1,5-Diphenyl-3-(1,2-dimethylpropyl)-4,5-dihydro-1H-pyrazole85
This compoundHydrazine Hydrate (B1144303)3-(1,2-Dimethylpropyl)-4,5-dihydro-1H-pyrazole78

Synthesis of Pyridazine Derivatives

The reaction of α,β-unsaturated ketones with hydrazine can also lead to the formation of six-membered dihydropyridazine (B8628806) rings through a cyclocondensation reaction. This typically involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

General Reaction Scheme:

G A This compound C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C D Dihydropyridazine Derivative C->D Intramolecular Cyclization

Caption: Synthesis of dihydropyridazines from this compound.

Experimental Protocol: Synthesis of a Dihydropyridazine Derivative

This protocol outlines a general method for the synthesis of a dihydropyridazine from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine Hydrate

  • Ethanol

  • Potassium Hydroxide (or other base)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of a base, such as potassium hydroxide.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after adding water to the reaction mixture.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical):

The following table provides hypothetical yield data for the synthesis of a dihydropyridazine derivative.

Starting MaterialReagentProductYield (%)
This compoundHydrazine Hydrate3-Ethyl-4,5-dimethyl-4,5-dihydropyridazine75

Logical Workflow for Heterocycle Synthesis

The selection of the hydrazine derivative and reaction conditions can direct the synthesis towards either a five-membered pyrazole or a six-membered pyridazine ring system.

G Start This compound Michael_Addition Michael Addition Start->Michael_Addition Condensation Condensation Start->Condensation Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Michael_Addition Hydrazine->Condensation Cyclization1 Intramolecular Cyclization (5-membered) Michael_Addition->Cyclization1 Pyrazoline Pyrazoline Derivative Cyclization1->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Pyrazole Pyrazole Derivative Oxidation->Pyrazole Cyclization2 Intramolecular Cyclization (6-membered) Condensation->Cyclization2 Dihydropyridazine Dihydropyridazine Derivative Cyclization2->Dihydropyridazine

Caption: Decision workflow for pyrazole vs. pyridazine synthesis.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of important heterocyclic scaffolds. The protocols provided herein offer a foundation for the development of libraries of substituted pyrazoles and pyridazines for screening in drug discovery programs. The choice of reagents and reaction conditions allows for the selective synthesis of either five- or six-membered heterocycles, highlighting the synthetic utility of this α,β-unsaturated ketone. Further exploration of various substituted hydrazines and reaction optimization can lead to a diverse range of novel heterocyclic compounds with potential biological activities.

Application Notes and Protocols for Robinson Annulation Reactions Involving Hexenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Robinson annulation reactions with a focus on the use of hexenone (B8787527) analogs. The Robinson annulation is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis for the formation of six-membered rings.[1] This reaction is instrumental in the synthesis of complex molecules, including steroids, alkaloids, and terpenoids.[1][2] The classic Robinson annulation involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring.[1][3] This document details variations of this reaction, particularly those employing substituted hexenone analogs as Michael acceptors, and provides protocols for their implementation in a laboratory setting.

Overview of the Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition and an aldol condensation.[4][5] The overall transformation results in the formation of a new six-membered ring fused to the initial ketone. The reaction can be catalyzed by either acid or base.[3][6] In recent years, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Robinson annulation reactions.[7]

The general mechanism proceeds as follows:

  • Enolate Formation: A base abstracts an α-proton from a ketone to form a nucleophilic enolate.[6]

  • Michael Addition: The enolate attacks the β-carbon of an α,β-unsaturated ketone (the hexenone analog in this context) in a conjugate addition.[8]

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol reaction, where a new enolate is formed and attacks one of the carbonyl groups to form a six-membered ring.[8]

  • Dehydration: The β-hydroxy ketone intermediate readily dehydrates to yield the final α,β-unsaturated cyclic ketone.[3]

Data Presentation: Robinson Annulation with Hexenone Analogs

The following table summarizes quantitative data from various Robinson annulation reactions involving hexenone analogs and other substituted enones, highlighting the versatility and efficiency of this reaction.

Michael DonorMichael Acceptor (Hexenone Analog/Substituted Enone)Catalyst/BaseSolventTime (h)Yield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)Reference
2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketone(S)-ProlineDMSO12070-8093[9]
2-Methyl-1,3-cyclohexanedioneEthyl vinyl ketone(S)-Phenylalanine / d-camphorsulfonic acidNeat486090[10]
Ethyl 2-oxocyclopentanecarboxylate3-Penten-2-oneL-Proline (20 mol%)CH3CN249299 ee, >20:1 dr[7]
2-Methyl-1,3-cyclohexanedione(E)-3-(2-Nitrophenyl)acrylaldehydeL-Proline / Triethylamine (B128534)CH2Cl29685>99.5[11]
α-Fluoro-β-ketoesterChalconeCinchona alkaloid amine (20 mol%)Toluene247999 ee, 5:1 dr[12]
2-Allylcyclohexane-1,3-dioneMethyl vinyl ketoneN-Tosyl-(Sa)-binam-L-prolinamide (2 mol%) / Benzoic acid (0.5 mol%)Neat-9394[10]

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Robinson Annulation for the Synthesis of the Wieland-Miescher Ketone Analog

This protocol is adapted from a solvent-free enantioselective synthesis of the Wieland-Miescher ketone and its analogs.[10]

Materials:

  • 2-Methylcyclohexane-1,3-dione (B75653)

  • Methyl vinyl ketone (MVK)

  • (S)-Proline

  • Nitrogen atmosphere apparatus

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and heating mantle

Procedure:

  • To a clean, dry reaction vessel, add 2-methylcyclohexane-1,3-dione (1.0 eq) and (S)-proline (0.1 eq).

  • Place the reaction vessel under a nitrogen atmosphere.

  • With vigorous stirring, add freshly distilled methyl vinyl ketone (1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-55 °C and stir for the time specified in the data table (e.g., 120 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired Wieland-Miescher ketone analog.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Base-Catalyzed Robinson Annulation

This protocol provides a general method for a standard base-catalyzed Robinson annulation.[6]

Materials:

  • Aldehyde/Ketone (Michael donor, 1.0 eq)

  • α,β-Unsaturated ketone (e.g., hexenone analog, 5.0 eq)

  • Triethylamine (4.0 eq)

  • Sodium methoxide (B1231860) (3.0 eq, with a subsequent addition of 1.0 eq)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the aldehyde/ketone (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (4.0 eq) and the freshly distilled α,β-unsaturated ketone (5.0 eq) at room temperature (23 °C).

  • Stir the mixture for 96 hours, protecting it from light.

  • Concentrate the reaction mixture to obtain the crude Michael adduct.

  • Dissolve the crude Michael adduct in MeOH and add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.

  • After 24 hours, add another portion of sodium methoxide (1.0 eq).

  • After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the final annulated product.

  • Characterize the purified product using appropriate spectroscopic methods (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

Diagram 1: General Mechanism of the Robinson Annulation

Robinson_Annulation_Mechanism start Ketone + α,β-Unsaturated Ketone enolate Enolate Formation start->enolate Base michael Michael Addition enolate->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol Base hydroxy_ketone β-Hydroxy Ketone Intermediate aldol->hydroxy_ketone dehydration Dehydration hydroxy_ketone->dehydration Heat/Acid/Base end Cyclohexenone Product dehydration->end

Caption: General mechanism of the Robinson annulation reaction.

Diagram 2: Experimental Workflow for Organocatalytic Robinson Annulation

Experimental_Workflow start Combine Reactants and Catalyst (Dione, Enone, Proline) reaction Reaction Under N2 (Stirring, Heating) start->reaction workup Aqueous Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, HPLC) purification->analysis end Pure Annulated Product analysis->end

Caption: A typical experimental workflow for the Robinson annulation.

References

Protocol for monitoring the progress of 4,5-Dimethyl-4-hexen-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dimethyl-4-hexen-3-one is an α,β-unsaturated ketone, a structural motif present in numerous biologically active compounds and a valuable intermediate in organic synthesis. The progress of its synthesis, typically achieved through a base-catalyzed Aldol (B89426) condensation, requires careful monitoring to optimize yield and minimize the formation of impurities. This document provides a detailed protocol for the synthesis of this compound and the subsequent monitoring of the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it outlines the characterization of the final product by Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis involves the crossed Aldol condensation of 3-methyl-2-butanone (B44728) and propionaldehyde (B47417). In this reaction, the enolate of 3-methyl-2-butanone acts as a nucleophile, attacking the carbonyl carbon of propionaldehyde. Subsequent dehydration of the aldol addition product yields the target compound, this compound. Potential side reactions include the self-condensation of both starting materials.

Synthesis of this compound

This protocol is adapted from general procedures for base-catalyzed Aldol condensations.

Materials and Reagents
  • 3-Methyl-2-butanone (Isopropyl methyl ketone), ≥99%

  • Propionaldehyde, ≥99%

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol, 95%

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add 3-methyl-2-butanone (1.0 equivalent) and 95% ethanol.

  • Slowly add a 10% aqueous solution of sodium hydroxide (1.1 equivalents) to the stirred solution while maintaining the temperature below 10 °C.

  • Add propionaldehyde (0.9 equivalents) dropwise to the reaction mixture using a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (as determined by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Monitoring Reaction Progress

Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique to monitor the consumption of starting materials and the formation of the product.

  • Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ plates. Draw a baseline with a pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Using separate capillary tubes, spot the starting materials (3-methyl-2-butanone and propionaldehyde) and the reaction mixture on the baseline. A co-spot of the starting material and the reaction mixture can also be helpful for comparison.

  • Eluent System: A mixture of hexane (B92381) and ethyl acetate (B1210297) is a suitable eluent. A starting ratio of 9:1 (hexane:ethyl acetate) is recommended. The polarity can be adjusted to achieve optimal separation, aiming for an Rf value of 0.3-0.5 for the product.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with a potassium permanganate (B83412) solution can also be used for visualization.

  • Analysis: The disappearance of the starting material spots and the appearance of a new, less polar spot corresponding to the enone product indicate the progress of the reaction.

CompoundExpected Rf (Hexane:Ethyl Acetate 9:1)
3-Methyl-2-butanone~0.6
Propionaldehyde~0.7
This compound~0.4
Aldol Addition IntermediateMore polar than product (lower Rf)

Note: Rf values are approximate and can vary based on the specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a more detailed analysis of the reaction mixture, allowing for the quantification of reactants and products, as well as the identification of side products.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., diethyl ether or dichloromethane).

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 10 °C/min.

      • Hold at 180 °C for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-300.

  • Analysis: The retention times of the starting materials and the product are used to monitor the reaction progress. The mass spectra are used to confirm the identity of the components. The Kovats retention index for this compound on a standard non-polar column is approximately 972.[1]

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Propionaldehyde~2.558, 29, 28
3-Methyl-2-butanone~3.886, 43, 71
This compound~7.2126, 97, 69, 41
Self-condensation of Propionaldehyde (2-Methyl-2-pentenal)~6.598, 83, 69, 55
Self-condensation of 3-Methyl-2-butanone~8.1154, 111, 97, 83

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the final product.

Dissolve the purified product in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~1.05t3H-CH₂CH
~1.80s3H=C-CH
~2.10s3H=C-CH
~2.50q2H-CH ₂CH₃
~6.0-6.2m1HVinylic Proton
¹³C NMR Chemical Shift (ppm) Assignment
~8.0-CH₂C H₃
~20.0=C-C H₃
~22.0=C-C H₃
~35.0-C H₂CH₃
~125.0Vinylic C -H
~150.0Quaternary Vinylic C
~205.0C =O

Note: Chemical shifts are predicted values and may vary slightly.

Visualizations

Synthesis_Workflow Reactants 3-Methyl-2-butanone + Propionaldehyde Reaction Aldol Condensation (NaOH, EtOH, 0°C to RT) Reactants->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Workup Work-up (Quench, Extract, Dry) Reaction->Workup Upon Completion TLC TLC Analysis Monitoring->TLC GCMS GC-MS Analysis Monitoring->GCMS Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy Characterization->NMR

Caption: Experimental workflow for the synthesis and monitoring of this compound.

Monitoring_Logic Start Start Reaction TakeAliquot Take Aliquot (every 30 min) Start->TakeAliquot RunTLC Run TLC TakeAliquot->RunTLC AnalyzeTLC Analyze TLC Plate RunTLC->AnalyzeTLC SM_Consumed Starting Material Consumed? AnalyzeTLC->SM_Consumed ContinueReaction Continue Reaction SM_Consumed->ContinueReaction No ReactionComplete Reaction Complete SM_Consumed->ReactionComplete Yes ContinueReaction->TakeAliquot GCMS_Confirmation Confirm with GC-MS ReactionComplete->GCMS_Confirmation ProceedWorkup Proceed to Work-up GCMS_Confirmation->ProceedWorkup

Caption: Logical workflow for monitoring the reaction progress.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 4,5-Dimethyl-4-hexen-3-one. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include the Aldol Condensation of 3-pentanone (B124093) and acetaldehyde (B116499), catalytic dehydration of 4,5-dimethyl-4-hydroxy-3-hexanone, and Grignard reactions. Other notable methods include the Meyer-Schuster rearrangement and the Wittig reaction, which are versatile for producing various α,β-unsaturated ketones.

Q2: What factors generally influence the yield and purity of the final product?

A2: Key factors include the choice of synthetic route, purity of starting materials, reaction temperature, catalyst activity, reaction time, and the efficiency of purification methods. Side reactions, such as self-condensation, polymerization, and the formation of isomers, can significantly impact the overall yield and purity.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). These methods help determine the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction time.

Q4: What are the recommended purification techniques for this compound?

A4: The most common purification method is fractional distillation under reduced pressure, which is effective in separating the product from byproducts and unreacted starting materials.[3] For separating geometric isomers or removing persistent colored impurities, flash column chromatography on silica (B1680970) gel is highly effective.[3]

Q5: What are the main safety precautions to consider during the synthesis?

A5: this compound and many of the reagents used in its synthesis are flammable and may be harmful. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is properly secured and that heating is controlled.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

  • Q: My reaction is not proceeding, or the yield is very low. What are the possible causes?

    • A:

      • Inactive Catalyst: If using a catalytic route, ensure the catalyst is fresh and properly activated according to established procedures.

      • Poor Quality Reagents: Impurities in starting materials can inhibit the reaction. Use freshly distilled or high-purity reagents.

      • Suboptimal Temperature: The reaction temperature is critical. For catalytic dehydration, temperatures are typically high (200-450 °C), while Aldol condensations are often performed at lower temperatures to control side reactions.[4] Temperature optimization for your specific setup may be necessary.

      • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. In Grignard reactions, for example, an excess of the Grignard reagent is often used.

Formation of Multiple Products/Impurities

  • Q: My final product is a complex mixture. How can I improve the selectivity?

    • A:

      • Aldol Condensation Side Products: In a mixed Aldol condensation, self-condensation of each reactant can occur. To favor the desired cross-condensation, slowly add the more reactive aldehyde (acetaldehyde) to a mixture of the ketone (3-pentanone) and the base. This ensures a low concentration of the enolizable aldehyde.

      • Isomer Formation: Side reactions can lead to the formation of positional or geometric isomers. The choice of catalyst and reaction conditions can be tuned to improve selectivity for the desired isomer.[4]

      • Polymerization: Enones can be susceptible to polymerization, especially at high temperatures or in the presence of acid or base catalysts. Consider using a polymerization inhibitor like hydroquinone (B1673460) or BHT if this is a persistent issue.

Incomplete Reaction or Stalling

  • Q: The reaction starts but does not go to completion. What should I do?

    • A:

      • Insufficient Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.

      • Catalyst Deactivation: In catalytic processes, the catalyst may deactivate over time. Adding a fresh batch of catalyst or using a more robust catalyst system might be necessary.

      • Equilibrium Limitations: Some reactions, like the Aldol addition, are reversible. If isolating the intermediate β-hydroxy ketone, consider driving the subsequent dehydration to the enone by increasing the temperature or using a stronger acid/base to favor the more stable conjugated product.

Purification Challenges

  • Q: I am having difficulty purifying the final product.

    • A:

      • Close Boiling Points of Impurities: If fractional distillation is not providing adequate separation, it is likely due to impurities with boiling points very close to the product. In this case, flash column chromatography is a better alternative.[3]

      • Product Instability on Silica Gel: Some enones can be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred. If so, consider using deactivated silica or alumina (B75360) for chromatography.[3]

      • Persistent Color: A yellow tint in the purified product often indicates the presence of conjugated impurities. A second purification step, such as passing the product through a short plug of silica gel after distillation, can often remove these.[3]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key parameters for different synthetic approaches to α,β-unsaturated ketones, providing a basis for selecting the most suitable method for your research needs.

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction TemperatureTypical YieldKey Advantages
Aldol Condensation 3-Pentanone, AcetaldehydeBase (e.g., NaOH, KOH)Varies (e.g., 0-100°C)Moderate to HighReadily available starting materials.
Catalytic Dehydration 4,5-Dimethyl-4-hydroxy-3-hexanoneSolid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)200-450 °C>95% SelectivityHigh conversion and selectivity, suitable for continuous flow.[5]
Grignard Reaction Propanoyl chloride, sec-Butylmagnesium bromideMagnesium, Dry Ether/THFVaries (e.g., -78°C to RT)Good to ExcellentVersatile for creating specific carbon skeletons.
Meyer-Schuster Rearrangement Propargyl alcoholsAcid or Transition Metal CatalystVaries (mild to harsh)Moderate to HighHigh atom economy and good stereoselectivity.[6]
Wittig Reaction Aldehyde/Ketone, Phosphonium ylideStrong base (e.g., n-BuLi)VariesGood to ExcellentHigh stereoselectivity for E or Z isomers depending on ylide.[7]

Experimental Protocols

1. Aldol Condensation of 3-Pentanone and Acetaldehyde

This protocol describes a general procedure for the base-catalyzed Aldol condensation.

  • Materials: 3-Pentanone, Acetaldehyde, Sodium Hydroxide (NaOH), Ethanol, Diethyl Ether, Anhydrous Magnesium Sulfate, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-pentanone in ethanol.

    • Cool the flask in an ice bath.

    • Slowly add an aqueous solution of NaOH to the cooled ketone solution with stirring.

    • From the dropping funnel, add acetaldehyde dropwise to the reaction mixture over 30-60 minutes, maintaining a low temperature (e.g., below 10 °C).

    • After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC or GC.

    • Once the reaction is complete, neutralize the mixture with a dilute HCl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

2. Grignard Reaction for 4,5-Dimethyl-4-hydroxy-3-hexanone (precursor for dehydration)

This protocol outlines the synthesis of the alcohol precursor via a Grignard reaction, which can then be dehydrated to the target enone.

  • Materials: Magnesium turnings, 2-Bromobutane (B33332), Anhydrous Diethyl Ether or THF, Propanal, Saturated Ammonium (B1175870) Chloride solution.

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 2-bromobutane in anhydrous ether dropwise to initiate the reaction. The mixture may need gentle warming to start. Once initiated, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

    • Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of propanal in anhydrous ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethyl-4-hydroxy-3-hexanone.

    • This alcohol can then be dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) with heating to yield this compound.

3. Purification by Fractional Distillation

  • Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Assemble the fractional distillation apparatus and apply a vacuum if distilling under reduced pressure.

    • Gently heat the flask. The vapor will rise through the fractionating column.

    • Collect the initial fraction (forerun) which may contain lower-boiling impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of the product, switch to a clean receiving flask and collect the product fraction.

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains.[8]

Visualizations

Aldol_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration 3_Pentanone 3-Pentanone Enolate Enolate Ion 3_Pentanone->Enolate Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attacks Carbonyl Acetaldehyde Acetaldehyde Acetaldehyde->Alkoxide Hydroxy_Ketone 4,5-Dimethyl-4-hydroxy-3-hexanone Alkoxide->Hydroxy_Ketone H₂O Enone This compound Hydroxy_Ketone->Enone Heat/Acid or Base Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction in Progress (Temperature Control, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying Organic Layer (e.g., MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation or Chromatography) Solvent_Removal->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End Troubleshooting_Tree Low_Yield Low Yield Issue No_Reaction No Reaction Low_Yield->No_Reaction No Product Complex_Mixture Complex Mixture Low_Yield->Complex_Mixture Multiple Products Optimize_Time Optimize Reaction Time Low_Yield->Optimize_Time Incomplete Reaction Check_Reagents Check Reagent Purity No_Reaction->Check_Reagents Check_Catalyst Check Catalyst Activity No_Reaction->Check_Catalyst Optimize_Temp Optimize Temperature No_Reaction->Optimize_Temp Complex_Mixture->Optimize_Temp Control_Addition Control Reagent Addition Complex_Mixture->Control_Addition Purification_Method Review Purification Method Complex_Mixture->Purification_Method

References

Technical Support Center: Purification of 4,5-Dimethyl-4-hexen-3-one by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Dimethyl-4-hexen-3-one via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

The predicted atmospheric boiling point of this compound is approximately 167-173 °C.[1][2] However, due to the thermal sensitivity of α,β-unsaturated ketones, atmospheric distillation is not recommended as it can lead to polymerization and degradation of the product.

Q2: My distillation is very slow, and the temperature is fluctuating. What could be the issue?

Temperature fluctuations and a slow distillation rate can be due to several factors:

  • Inadequate Heating: The heating mantle may not be providing enough energy to maintain a steady boil. Ensure the mantle is appropriately sized for the flask and that the heat setting is adequate.

  • Poor Insulation: The distillation column may be losing heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient necessary for efficient separation.

  • Vacuum Leaks: In a vacuum distillation setup, leaks will cause the pressure to fluctuate, leading to an unstable boiling point. Check all joints and connections for a proper seal.

  • Low Reflux Ratio: In fractional distillation, a sufficient reflux ratio is necessary for good separation. If the distillation is proceeding too quickly, the separation efficiency will be poor.

Q3: The distilled product is yellow. Is this normal, and how can I obtain a colorless product?

A yellow tint in the distilled this compound can indicate the presence of conjugated impurities or minor polymerization byproducts. While a pale yellow color might be acceptable for some applications, a more intense color suggests the need for further purification. Consider a second distillation, possibly under a higher vacuum, or purification by column chromatography.

Q4: My product solidified or became very viscous in the distillation flask. What happened?

This is a strong indication of polymerization.[3] α,β-Unsaturated ketones like this compound can polymerize at elevated temperatures.[3][4] To prevent this, it is crucial to:

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal stress on the compound.

  • Add a Polymerization Inhibitor: Adding a small amount of a radical scavenger like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) to the distillation flask can prevent polymerization.[3]

  • Avoid Overheating: Do not heat the distillation flask more than necessary to maintain a steady distillation rate.

Q5: I suspect my product is contaminated with the starting material. How can I confirm this and improve the separation?

If your synthesis involves the dehydration of 4-hydroxy-2,5-dimethylhexan-3-one, this is a likely impurity. The predicted boiling point of this precursor is around 182 °C, which is close to that of the product.[3]

  • Confirmation: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of the starting material.

  • Improved Separation: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve the separation of these close-boiling compounds. Ensure a slow and steady distillation rate to allow for proper equilibration in the column.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (760 mmHg)
This compoundC₈H₁₄O126.20167-173 °C
4-Hydroxy-2,5-dimethylhexan-3-oneC₈H₁₆O₂144.21~182 °C

Estimated Boiling Point of this compound at Reduced Pressure:

Pressure (mmHg)Estimated Boiling Point (°C)
10~60
20~75
50~95
100~115

Note: These are estimated values and should be used as a guideline. Actual boiling points may vary.

Experimental Protocols

Protocol for Vacuum Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all ground glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Sample Preparation:

    • To the crude this compound in the distillation flask, add a few boiling chips or a magnetic stir bar.

    • Add a polymerization inhibitor, such as a small spatula tip of hydroquinone or BHT.

  • Distillation Procedure:

    • Begin stirring the mixture if using a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure.

    • Once the pressure is stable, begin heating the distillation flask gently with a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling forerun in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, collect the main fraction in a clean, pre-weighed receiving flask. The temperature should remain constant during the collection of the pure product.

    • If the temperature begins to drop or rise significantly, change the receiving flask to collect any higher-boiling fractions separately.

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Mandatory Visualization

Troubleshooting_Distillation start Start Distillation issue Problem Encountered During Distillation? start->issue no_distillate No Distillate or Slow Rate issue->no_distillate Yes temp_fluctuation Temperature Fluctuation issue->temp_fluctuation Yes product_color Product is Colored issue->product_color Yes polymerization Viscous Residue/ Solidification issue->polymerization Yes end Successful Purification issue->end No check_heat Increase Heat Gently no_distillate->check_heat check_insulation Insulate Column no_distillate->check_insulation check_vacuum Check for Vacuum Leaks no_distillate->check_vacuum temp_fluctuation->check_insulation temp_fluctuation->check_vacuum check_column Use Efficient Fractionating Column temp_fluctuation->check_column rerun_distillation Consider Redistillation or Chromatography product_color->rerun_distillation add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor use_vacuum Use Lower Pressure (Vacuum Distillation) polymerization->use_vacuum check_heat->issue check_insulation->issue check_vacuum->issue check_column->issue add_inhibitor->start use_vacuum->start rerun_distillation->end

Caption: Troubleshooting workflow for the distillation of this compound.

References

Side reactions in the synthesis of 4,5-Dimethyl-4-hexen-3-one and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-4-hexen-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a crossed aldol (B89426) condensation of 3-methyl-2-butanone (B44728) and propanal.

Issue Potential Cause Recommended Solution
Low yield of the desired product Formation of multiple products: In a mixed aldol condensation, self-condensation of both starting materials (3-methyl-2-butanone and propanal) can occur, leading to a mixture of products and reducing the yield of the desired this compound.[1]Controlled addition of reactants: Slowly add propanal to the reaction mixture containing 3-methyl-2-butanone and the base. This ensures that the enolate of 3-methyl-2-butanone is more readily available to react with the propanal.[1]
Suboptimal reaction time: Both insufficient and excessive reaction times can lead to lower yields.Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for the formation of the desired product.[1]
Isolation of β-hydroxy ketone intermediate instead of the final α,β-unsaturated ketone Incomplete dehydration: The initial aldol addition product, a β-hydroxy ketone, may not have fully undergone dehydration to form the final α,β-unsaturated ketone.Promote dehydration: Dehydration is favored by higher temperatures and the use of a strong base. Consider increasing the reaction temperature or using a stronger base like sodium hydroxide (B78521). Heating the reaction mixture after the initial aldol addition can also drive the elimination of water.
Complex product mixture, difficult to purify Self-condensation of starting materials: Both 3-methyl-2-butanone and propanal have α-hydrogens and can undergo self-condensation, leading to a complex mixture of products that are challenging to separate.[1]Use of a non-enolizable aldehyde (if applicable): While not the case for propanal, in other mixed aldol reactions, using an aldehyde without α-hydrogens (e.g., benzaldehyde) can prevent its self-condensation.
Directed aldol reaction: For more control, a directed aldol reaction can be employed. This involves pre-forming the enolate of 3-methyl-2-butanone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before adding propanal. This minimizes self-condensation of the ketone.
Product is a persistent yellow color after purification Presence of conjugated impurities or degradation products: Even after initial purification, residual colored impurities may remain.Secondary purification: If initial purification was done by distillation, consider column chromatography on silica (B1680970) gel. If chromatography was used first, a vacuum distillation might remove non-volatile colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of this compound via aldol condensation?

A1: The main side reactions are the self-condensation of the starting materials:

  • Self-condensation of propanal: Two molecules of propanal can react to form 2-methyl-2-pentenal.

  • Self-condensation of 3-methyl-2-butanone: Two molecules of 3-methyl-2-butanone can react to form other condensation products. Condensation reactions occur preferentially at the methyl group of 3-methyl-2-butanone.[2]

These side reactions lead to a mixture of products, reducing the yield of the desired this compound and complicating purification.[1]

Q2: How can I minimize the formation of these side products?

A2: To favor the desired crossed-aldol condensation product, several strategies can be employed:

  • Controlled reactant addition: Slowly add the more reactive aldehyde (propanal) to a mixture of the ketone (3-methyl-2-butanone) and the base. This keeps the concentration of the aldehyde low and favors its reaction with the ketone enolate.[1]

  • Use of a strong, non-nucleophilic base: Employing a base like lithium diisopropylamide (LDA) allows for the quantitative formation of the ketone enolate before the addition of the aldehyde. This "directed" approach offers greater control and minimizes self-condensation.

  • Reaction temperature: Maintaining an appropriate reaction temperature is crucial. Lower temperatures can help control the reaction rate and improve selectivity.

Q3: What is a suitable purification method for this compound?

A3: Fractional distillation is a common method for purifying α,β-unsaturated ketones like this compound, especially for separating it from starting materials and lower-boiling side products. For more challenging separations, such as removing isomeric impurities, flash column chromatography on silica gel is an effective technique.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the components of the product mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the conjugated carbonyl (C=O) and carbon-carbon double bond (C=C).

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Base-Catalyzed Aldol Condensation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-butanone (1.0 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a catalytic amount of a base, for example, a solution of sodium hydroxide in water.

  • Aldehyde Addition: Cool the mixture in an ice bath. Slowly add propanal (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress using TLC or GC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Visualizations

Aldol_Condensation_Pathway 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate of 3-Methyl-2-butanone Enolate of 3-Methyl-2-butanone 3-Methyl-2-butanone->Enolate of 3-Methyl-2-butanone Deprotonation Propanal Propanal Aldol Addition Product (β-hydroxy ketone) Aldol Addition Product (β-hydroxy ketone) Propanal->Aldol Addition Product (β-hydroxy ketone) Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Enolate of 3-Methyl-2-butanone Enolate of 3-Methyl-2-butanone->Aldol Addition Product (β-hydroxy ketone) Nucleophilic Attack This compound This compound Aldol Addition Product (β-hydroxy ketone)->this compound Dehydration (-H₂O) Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1: Propanal Self-Condensation cluster_side2 Side Reaction 2: Ketone Self-Condensation 3-Methyl-2-butanone_main 3-Methyl-2-butanone Desired_Product This compound 3-Methyl-2-butanone_main->Desired_Product Propanal_main Propanal Propanal_main->Desired_Product Propanal1 Propanal Propanal_Self_Condensation 2-Methyl-2-pentenal Propanal1->Propanal_Self_Condensation Propanal2 Propanal Propanal2->Propanal_Self_Condensation Ketone1 3-Methyl-2-butanone Ketone_Self_Condensation Self-Condensation Product Ketone1->Ketone_Self_Condensation Ketone2 3-Methyl-2-butanone Ketone2->Ketone_Self_Condensation Troubleshooting_Workflow Start Low Yield of Desired Product CheckMixture Analyze product mixture (GC/TLC) Start->CheckMixture MultipleProducts Multiple Products Observed? CheckMixture->MultipleProducts OptimizeAddition Optimize Reactant Addition (Slowly add aldehyde) MultipleProducts->OptimizeAddition Yes MainlyIntermediate Mainly β-hydroxy ketone? MultipleProducts->MainlyIntermediate No ConsiderDirected Consider Directed Aldol (LDA) OptimizeAddition->ConsiderDirected Reassess Re-run and Analyze ConsiderDirected->Reassess IncreaseTemp Increase Reaction Temperature/Time MainlyIntermediate->IncreaseTemp Yes MainlyIntermediate->Reassess No StrongerBase Use Stronger Base IncreaseTemp->StrongerBase StrongerBase->Reassess

References

Optimization of reaction conditions for 4,5-Dimethyl-4-hexen-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,5-Dimethyl-4-hexen-3-one. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes for α,β-unsaturated ketones like this compound include base-catalyzed aldol (B89426) condensation reactions, and catalytic dehydration of the corresponding hydroxy precursors.[1] Regiospecific synthesis can also be achieved through methods involving α-(phenylthio)-ketones.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound has a molecular formula of C8H14O and a molecular weight of approximately 126.20 g/mol .[2][3] It is characterized as an enone, containing a ketone functional group conjugated with a carbon-carbon double bond.[3]

Q3: What are the primary applications of this compound?

A3: Structurally related hexen-one derivatives are recognized as impactful aroma chemicals in the flavor and fragrance industry.[1] In organic chemistry, they serve as key intermediates or building blocks in various synthetic pathways.[1]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is intended for research and development purposes in a controlled laboratory environment.[1] Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all local safety guidelines for chemical management.[1] It is not for diagnostic, therapeutic, or personal use.[1]

Experimental Protocols

A common and industrially relevant method for the synthesis of similar α,β-unsaturated ketones is the catalytic dehydration of the corresponding 4-hydroxy-ketone precursor.[4][5]

Catalytic Dehydration of 4-Hydroxy-4,5-dimethyl-3-hexanone

Objective: To synthesize this compound from 4-Hydroxy-4,5-dimethyl-3-hexanone.

Materials:

  • 4-Hydroxy-4,5-dimethyl-3-hexanone

  • Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂)[5][6]

  • Inert gas (e.g., Nitrogen)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Fixed-bed reactor

  • Temperature and flow control system

  • Condenser and collection flask

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Packing: The fixed-bed reactor is packed with the chosen solid acid catalyst.

  • Reaction Setup: The reactor is heated to the desired temperature, typically in the range of 150-400°C, under a flow of inert gas.[7]

  • Dehydration: The 4-hydroxy-4,5-dimethyl-3-hexanone starting material is vaporized and passed through the catalyst bed at a controlled liquid hourly space velocity (LHSV) of 0.5-15 h⁻¹.[5][7]

  • Product Collection: The product stream exiting the reactor is cooled and condensed.[8]

  • Workup: The collected condensate is transferred to a separatory funnel. The organic layer is washed with water and then with brine.[9][10]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[9][10]

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.[9][10]

Data Presentation

Table 1: Comparison of Catalytic Systems for Dehydration of 4-Hydroxy-3-hexanone (as an analogue)

CatalystReaction Temperature (°C)Conversion (%)Selectivity (%)Reference
WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂200-450>95>95[6]
HZSM-5 zeolite200-450HighGood[9]
Sulfonic acid-functionalized ionic liquid150-400HighHigh[7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the possible causes?

  • Answer: Low yields can be attributed to several factors:

    • Suboptimal Reaction Temperature: The temperature for the dehydration reaction is critical and typically falls within the 200-450°C range.[9] An optimization study for your specific setup may be necessary.

    • Low Catalyst Activity: Ensure the catalyst is properly prepared and activated according to established procedures.[9]

    • Incomplete Reaction: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

    • Inefficient Purification: The product may be lost during workup or purification. Fractional distillation under reduced pressure is often required to separate the product from byproducts and unreacted starting material.[9]

Issue 2: Formation of Isomeric Byproducts

  • Question: I am observing the formation of isomeric impurities in my product mixture. How can I improve the selectivity?

  • Answer: The formation of isomers, such as other hexenone (B8787527) derivatives, can occur.[9] To enhance selectivity for this compound:

    • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. Zeolite catalysts with defined pore sizes can provide steric hindrance that suppresses the formation of minor isomeric byproducts.

    • Reaction Conditions: Fine-tuning the reaction temperature and space velocity can help to favor the formation of the desired isomer.

Issue 3: Incomplete Dehydration of the Hydroxy Ketone Intermediate

  • Question: I am isolating the starting 4-hydroxy-4,5-dimethyl-3-hexanone or observing incomplete conversion. How can I drive the dehydration to completion?

  • Answer: If you are isolating the β-hydroxy ketone, it indicates that the dehydration step is not efficient. Consider the following:

    • Increase Reaction Temperature: Higher temperatures favor the elimination of water.[9]

    • Check Catalyst Activity: A deactivated or inefficient catalyst will result in low conversion.[9] Ensure your catalyst is active.

    • Adjust Flow Rate: A lower space velocity (longer residence time on the catalyst) can lead to higher conversion.

Issue 4: Product Purification Challenges

  • Question: My purified product is still impure, showing a persistent color or broad boiling point range. What can I do?

  • Answer: A persistent yellow color may indicate conjugated impurities or degradation products.[10]

    • Fractional Distillation: Ensure you are using an efficient fractionating column and collecting a narrow boiling point fraction.

    • Chromatography: For high purity, flash column chromatography on silica (B1680970) gel can be an effective method for separating isomers and other impurities.[10]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 4-Hydroxy-4,5-dimethyl-3-hexanone 4-Hydroxy-4,5-dimethyl-3-hexanone This compound This compound 4-Hydroxy-4,5-dimethyl-3-hexanone->this compound Catalytic Dehydration (-H2O)

Caption: Synthesis of this compound via catalytic dehydration.

Experimental_Workflow General Experimental Workflow start Start reactor_setup Reactor Setup and Catalyst Packing start->reactor_setup reaction Catalytic Dehydration Reaction reactor_setup->reaction collection Product Collection and Condensation reaction->collection workup Aqueous Workup collection->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (GC, NMR) purification->analysis end End analysis->end

Caption: A generalized workflow for the synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree low_yield Low Yield? check_temp Optimize Temperature low_yield->check_temp Yes check_catalyst Check Catalyst Activity low_yield->check_catalyst Yes check_time Optimize Reaction Time low_yield->check_time Yes isomers Isomer Formation? low_yield->isomers No change_catalyst Change Catalyst isomers->change_catalyst Yes tune_conditions Tune Reaction Conditions isomers->tune_conditions Yes incomplete_reaction Incomplete Reaction? isomers->incomplete_reaction No increase_temp Increase Temperature incomplete_reaction->increase_temp Yes lower_flow Lower Flow Rate incomplete_reaction->lower_flow Yes purification_issue Purification Issues? incomplete_reaction->purification_issue No redistill Fractional Redistillation purification_issue->redistill Yes chromatography Column Chromatography purification_issue->chromatography Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of crude 4,5-Dimethyl-4-hexen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding propargyl alcohol in a Meyer-Schuster rearrangement, or 4-hydroxy-4,5-dimethyl-3-hexanone if synthesized via dehydration.

  • Isomeric Byproducts: Positional isomers (e.g., 5,5-dimethyl-3-hexen-2-one) can form, particularly under harsh reaction conditions.

  • Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., diethyl ether, ethyl acetate (B1210297), toluene).

  • Catalyst Residues: Traces of acid or metal catalysts used in the synthesis.

  • Polymerization Products: α,β-Unsaturated ketones can be susceptible to polymerization, especially when heated for extended periods or in the presence of certain catalysts.

Q2: My purified this compound has a persistent yellow tint. What is the likely cause and how can I remove it?

A2: A yellow coloration often suggests the presence of conjugated impurities or minor polymerization products. While highly pure α,β-unsaturated ketones are typically colorless to pale yellow, a distinct yellow color indicates the need for further purification. If you have already performed a distillation, a subsequent flash column chromatography step can be effective in removing these colored impurities. Conversely, if chromatography was your primary purification method, a vacuum distillation may help to separate the desired product from less volatile colored contaminants.

Q3: I am observing poor separation during flash column chromatography. What are some common reasons for this?

A3: Several factors can lead to poor separation during column chromatography:

  • Incorrect Solvent System: The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no movement of the desired compound. It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.

  • Column Overloading: Exceeding the capacity of the silica (B1680970) gel will lead to broad, overlapping bands. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1.

  • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the eluent and poor separation.

  • Compound Instability: The compound may be degrading on the acidic silica gel. In such cases, using deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent) or switching to a different stationary phase like alumina (B75360) may be beneficial.[1]

Q4: What is the most effective method for removing water from the crude product before distillation?

A4: Before distillation, it is essential to thoroughly dry the organic extract containing the crude product. This is typically achieved by washing the organic layer with brine (a saturated aqueous solution of NaCl) to remove the bulk of the water, followed by treatment with an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2] MgSO₄ is a fast and efficient drying agent, while Na₂SO₄ is less reactive and may be preferred for sensitive compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after aqueous work-up 1. Emulsion formation. 2. Product is partially water-soluble.1. Add brine to the separatory funnel to help break the emulsion. 2. Perform multiple extractions with the organic solvent. Back-extract the aqueous layers with fresh organic solvent.
Product co-distills with an impurity The boiling points of the product and impurity are very close.1. Use a longer fractionating column or one with higher efficiency (e.g., a Vigreux or packed column) to improve separation. 2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference. 3. Follow up with flash column chromatography.
No product is eluting from the chromatography column The eluent polarity is too low.Gradually increase the polarity of the eluent. For example, if you are using 95:5 hexanes:ethyl acetate, try switching to 90:10 or 85:15.
Product decomposes upon heating during distillation The compound is thermally unstable at its atmospheric boiling point.Perform a vacuum distillation to lower the required temperature.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is the initial purification step to remove water-soluble impurities, such as salts and some polar starting materials.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent in which the product is soluble (e.g., diethyl ether or ethyl acetate) and an equal volume of water.

  • Gently shake the funnel, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • A dilute acid solution (e.g., 1 M HCl) if basic impurities are present.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if acidic impurities are present.

    • Brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, dry product.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for separating liquids with different boiling points. The boiling point of this compound is approximately 167 °C at atmospheric pressure.

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a distillation head with a thermometer, and a receiving flask.

  • Place the crude, dry this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling fractions (forerun), which may contain residual solvent.

  • When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.

  • Stop the distillation when the temperature begins to drop or if it rises significantly, indicating that higher-boiling impurities are starting to distill.

Protocol 3: Purification by Flash Column Chromatography

This technique is useful for separating compounds with different polarities.

  • Select a Solvent System: Use TLC to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a common choice.

  • Pack the Column: Pack a glass column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure to maintain a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

Purification Method Typical Purity Achieved Key Impurities Removed Instrumentation for Purity Analysis
Aqueous Work-up 60-80%Water-soluble starting materials, salts, catalystsGC-MS, ¹H NMR
Fractional Distillation 90-98%Solvents, impurities with significantly different boiling pointsGC-MS
Flash Column Chromatography >98%Isomers, colored impurities, compounds with different polaritiesGC-MS, ¹H NMR
Combined Distillation & Chromatography >99%A broad range of impuritiesGC-MS, ¹H NMR

Visualizations

PurificationWorkflow crude Crude 4,5-Dimethyl- 4-hexen-3-one workup Aqueous Work-up crude->workup Remove water-soluble impurities distillation Fractional Distillation workup->distillation Separate by boiling point chromatography Flash Column Chromatography distillation->chromatography Remove polar impurities pure Pure Product (>99%) chromatography->pure

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic start Crude Product check_purity Assess Purity (GC-MS, NMR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure end Purification Complete is_pure->end Yes select_method Select Purification Method is_pure->select_method No distill Fractional Distillation select_method->distill Boiling point difference >25°C chrom Column Chromatography select_method->chrom Similar boiling points or polar impurities reassess Re-assess Purity distill->reassess chrom->reassess reassess->is_pure

Caption: A logical workflow for troubleshooting the purification process.

References

Stabilizing 4,5-Dimethyl-4-hexen-3-one against polymerization and degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for stabilizing 4,5-Dimethyl-4-hexen-3-one against common degradation pathways such as polymerization, isomerization, and Michael addition. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound, an α,β-unsaturated ketone, is susceptible to several degradation pathways due to its reactive conjugated system. The primary concerns are:

  • Polymerization: Can be initiated by light, heat, or radical species, leading to the formation of oligomers or polymers. This is often observed as the sample becoming viscous or solidifying.

  • Isomerization: The double bond can migrate to a thermodynamically more stable position under acidic or basic conditions.

  • Michael Addition: The electrophilic β-carbon is prone to attack by nucleophiles present in the reaction mixture, leading to the formation of adducts.

Q2: How can I prevent polymerization of this compound during storage?

A2: Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended:

  • Temperature: Store in a cool, dark place, ideally refrigerated (2-8 °C).

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation which can generate radical initiators.

  • Inhibitors: Add a suitable polymerization inhibitor. For long-term storage, Butylated Hydroxytoluene (BHT) is a common choice.

Q3: What are the signs of degradation in my sample of this compound?

A3: Degradation can be identified by several observational and analytical changes:

  • Visual Changes: Formation of a viscous oil, solid precipitate, or a change in color.

  • Analytical Changes: Appearance of unexpected peaks in Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectra, corresponding to isomers, polymers, or adducts. A significant decrease in the concentration of the starting material without a corresponding increase in the desired product is also a key indicator.

Troubleshooting Guides

Issue 1: Polymerization During Reaction or Workup

Symptoms:

  • Formation of a viscous oil or solid precipitate in the reaction mixture.

  • Significant decrease in the concentration of this compound without a corresponding increase in the desired product.

Possible Causes and Solutions:

Possible CauseSolution
Presence of Radical Initiators Use purified, peroxide-free solvents and reagents. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
High Reaction Temperature Optimize the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.
Exposure to Light Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil, as UV light can initiate polymerization.
Insufficient Inhibition Add a suitable polymerization inhibitor to the reaction mixture. The choice of inhibitor may depend on the reaction conditions.
Issue 2: Isomerization of the Double Bond

Symptoms:

  • Appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR) corresponding to isomers of this compound.

  • Reduced yield of the desired product.

Possible Causes and Solutions:

Possible CauseSolution
Acidic or Basic Impurities Neutralize glassware before use. Purify solvents and reagents to remove acidic or basic contaminants.
Reaction Conditions If the reaction chemistry allows, use a buffer to maintain a neutral pH. Minimize reaction time and temperature to reduce the likelihood of isomerization.
Issue 3: Formation of Michael Addition Byproducts

Symptoms:

  • Formation of adducts between this compound and nucleophiles in the reaction mixture.

  • Reduced yield of the desired product.

Possible Causes and Solutions:

Possible CauseSolution
Presence of Strong Nucleophiles If possible, select less nucleophilic reagents or protect nucleophilic functional groups that are not intended to react.
Reaction Conditions Favoring Conjugate Addition Lowering the reaction temperature can sometimes favor 1,2-addition over 1,4-addition (Michael addition). The choice of solvent can also influence the reactivity of nucleophiles.
Extended Reaction Time with Excess Nucleophiles Quench the reaction promptly upon completion to consume any remaining nucleophiles and prevent further side reactions.

Data Presentation

Table 1: Common Polymerization Inhibitors for α,β-Unsaturated Ketones

InhibitorTypeTypical Concentration (ppm)Efficacy and Notes
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000Good for storage and at moderate temperatures. Less effective at high temperatures.
Hydroquinone (HQ) Phenolic100 - 1000Effective general-purpose inhibitor. Requires oxygen to function and can cause discoloration.
Monomethyl Ether of Hydroquinone (MEHQ) Phenolic50 - 500Commonly used for stabilizing acrylates. Requires oxygen and its consumption increases at temperatures above 80°C.
Phenothiazine (PTZ) Amine-based100 - 500Highly effective, especially at elevated temperatures, and can function in low-oxygen environments.

Experimental Protocols

Protocol 1: General Procedure for Stabilizing this compound in a Reaction Mixture

Objective: To provide a general workflow for enhancing the stability of this compound during a chemical reaction.

Materials:

  • This compound

  • Anhydrous, peroxide-free solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • Polymerization inhibitor (e.g., BHT)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble the oven-dried glassware and purge with an inert gas for 10-15 minutes to remove oxygen and moisture.

  • Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. Degas the solvent by bubbling an inert gas through it for 15-20 minutes before use.

  • Addition of Stabilizer: Add a catalytic amount of a suitable polymerization inhibitor (e.g., 0.05 mol% BHT) to the reaction vessel before adding this compound.

  • Reaction Setup: Dissolve the other reactants in the stabilized solvent before slowly adding this compound, preferably at a low temperature (e.g., 0 °C) to control any initial exotherm and minimize side reactions.

  • Reaction Monitoring: Maintain a positive pressure of the inert gas and protect the reaction from light throughout the experiment. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

Protocol 2: Monitoring the Stability of this compound using GC-MS

Objective: To provide a general method for the qualitative and quantitative analysis of this compound and its potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • To monitor stability over time, store aliquots of the stock solution under the desired conditions (e.g., different temperatures, with/without inhibitor).

  • At specified time points, dilute an aliquot of each sample to a concentration within the linear range of the instrument (typically 1-100 µg/mL).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Search for new peaks in the chromatogram that may correspond to degradation products. The mass spectra of these new peaks can be compared to library data to aid in their identification.

  • Quantify the decrease in the peak area of this compound over time to assess its degradation rate under the tested conditions.

Mandatory Visualizations

degradation_pathways A This compound B Polymerization A->B Radical Initiators, Heat, Light C Isomerization A->C Acid/Base D Michael Addition A->D Nucleophiles E Oligomers/Polymers B->E F Isomers C->F G Adducts D->G

Caption: Degradation pathways of this compound.

stabilization_workflow cluster_prep Preparation cluster_reaction Reaction Conditions cluster_storage Storage prep1 Use Purified Reagents & Solvents react1 Add Inhibitor (e.g., BHT) prep1->react1 prep2 Inert Atmosphere (N2 or Ar) prep2->react1 prep3 Protect from Light prep3->react1 react2 Control Temperature react1->react2 react3 Control pH react2->react3 stor1 Refrigerate (2-8 °C) stor2 Inert Atmosphere stor3 Add Storage Inhibitor

Caption: Experimental workflow for stabilizing this compound.

Technical Support Center: 4,5-Dimethyl-4-hexen-3-one Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4,5-Dimethyl-4-hexen-3-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is an α,β-unsaturated ketone, also known as an enone.[1] Its chemical formula is C8H14O and it has a molecular weight of approximately 126.2 g/mol .[2][3] Due to its structure, it serves as a valuable intermediate and building block in organic synthesis. Structurally related hexenone (B8787527) derivatives are often used as aroma chemicals in the flavor and fragrance industry.[2]

Q2: What are the common synthetic routes for producing this compound? A2: Several synthetic methodologies exist for producing this compound and similar unsaturated ketones. These include:

  • Catalytic Dehydration: A primary industrial route involves the catalytic dehydration of the corresponding hydroxy precursor, such as 4-hydroxy-4,5-dimethyl-3-hexanone.[2]

  • Base-Catalyzed Routes: Base-catalyzed reactions can be used to synthesize the precursors for this compound.[2]

  • Grignard Reactions: Grignard reagents can be used to create the necessary carbon-carbon bonds, although this method presents scale-up challenges related to exothermic reactions.[4][5]

  • Wittig Reactions: The Wittig reaction is a versatile method for converting ketones or aldehydes into alkenes, which can be a key step in the synthesis.[6][7]

Q3: What are the main safety concerns when scaling up the production of this compound? A3: Scaling up production introduces several safety hazards. The product itself is likely a flammable liquid.[8] Key concerns include:

  • Exothermic Reactions: Many synthesis routes, particularly those involving Grignard reagents, are highly exothermic and can lead to runaway reactions if not properly controlled.[4][5]

  • Corrosive and Reactive Reagents: The use of strong acids, bases, or highly reactive organometallic compounds requires specialized handling procedures and appropriate personal protective equipment (PPE).[8]

  • Flammability: Standard precautions for handling flammable organic compounds, such as proper grounding, ventilation, and the use of explosion-proof equipment, are necessary.[8]

Troubleshooting Guides

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended actions.

Issue 1: Low Product Yield or Incomplete Conversion

Question: My reaction is showing low conversion of starting materials, resulting in a poor yield. What are the common causes and how can I address them?

Potential Cause Troubleshooting Steps & Solutions
Insufficient Catalyst Activity For catalytic processes, ensure the catalyst is properly prepared and activated. Consider increasing catalyst loading or checking for potential poisons from impure reactants.[8]
Suboptimal Reaction Temperature The reaction temperature may be too low for efficient conversion or too high, leading to degradation. Gradually optimize the temperature while monitoring the reaction progress via GC or TLC. For dehydration, temperatures of 250–350°C are often optimal.[2]
Poor Quality of Reagents For Grignard reactions, ensure all glassware is oven-dried and reagents are anhydrous, as water will quench the Grignard reagent.[9] Use freshly prepared or titrated reagents.
Inefficient Mixing/Mass Transfer On a larger scale, inefficient stirring can create localized "hot spots" or areas of low reagent concentration.[10] Ensure the agitation is sufficient for the reactor volume to maintain a homogeneous mixture.
Reaction Stalling In Grignard reactions, initiation can be a challenge. The surface of the magnesium may be passivated. Try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or grinding the magnesium turnings to expose a fresh surface.[9][11]
Issue 2: Poor Product Purity and Formation of Isomers

Question: The crude product contains a significant amount of impurities and isomers. How can I improve selectivity and purity?

Potential Cause Troubleshooting Steps & Solutions
Side Reactions (e.g., Isomerization) The formation of isomeric byproducts is a common issue in dehydration reactions.[2] The choice of catalyst and optimization of reaction temperature and pressure are critical for improving selectivity.[8]
Self-Condensation or Polymerization α,β-unsaturated ketones can be susceptible to polymerization, especially at high temperatures or in the presence of acid/base catalysts.[8] Consider adding a polymerization inhibitor like hydroquinone (B1673460) before distillation.[8]
Close-Boiling Impurities Isomers or byproducts may have boiling points very close to the final product, making separation by simple distillation difficult.[8] Employ fractional distillation with a column that has a sufficient number of theoretical plates.[8] For high-purity applications, preparative chromatography may be necessary.[12]
Work-up Issues (Emulsions) During aqueous work-up, emulsions can form, trapping the product and causing loss of yield. To break emulsions, add a saturated brine solution to the aqueous phase or consider using a centrifuge for phase separation.[8][13]

Physicochemical Data

Proper purification strategies rely on accurate physicochemical data.

PropertyValue
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
CAS Number 17325-90-5[3]
Boiling Point Data not widely available, but similar hexenones boil around 135-137 °C.[12] Distillation under reduced pressure is recommended.[8]
LogP 2.32 (Calculated)[14]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Crude Product

This protocol describes a standard liquid-liquid extraction procedure to remove water-soluble impurities after the reaction is complete.

Materials:

  • Reaction mixture

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate solution (if the reaction is acidic)

  • Brine (saturated NaCl solution)[12]

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)[12]

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Cool the reaction mixture to room temperature. If applicable, quench the reaction carefully (e.g., by adding saturated aqueous NH₄Cl for Grignard reactions).[15]

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water and shake gently to mix, venting the funnel periodically. Allow the layers to separate and discard the aqueous layer.

  • (Optional) If the reaction was run under acidic conditions, wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid.[12]

  • Wash the organic layer with an equal volume of brine. This helps to remove residual water and break up any emulsions that may have formed.[12]

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate) and swirl the flask. Let it stand for 15-20 minutes to remove residual water.[12]

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be subjected to further purification.[12]

Diagrams and Workflows

troubleshooting_workflow start Problem Identified (e.g., Low Yield, Low Purity) check_reagents Verify Reagent Quality - Anhydrous? - Correct Concentration? - Purity? start->check_reagents check_conditions Review Reaction Conditions - Temperature? - Pressure? - Stirring Speed? start->check_conditions check_catalyst Inspect Catalyst System - Activity? - Poisoning? - Loading? start->check_catalyst optimize Systematic Optimization check_reagents->optimize check_conditions->optimize check_catalyst->optimize solution_reagents Solution: Use fresh/purified reagents. Titrate solutions. optimize->solution_reagents Reagent Issue solution_conditions Solution: Adjust temperature/pressure. Improve agitation. optimize->solution_conditions Condition Issue solution_catalyst Solution: Re-activate or replace catalyst. Increase catalyst loading. optimize->solution_catalyst Catalyst Issue end_node Problem Resolved solution_reagents->end_node solution_conditions->end_node solution_catalyst->end_node

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

purification_workflow crude_product Crude Reaction Mixture quench Reaction Quenching (e.g., add NH4Cl solution) crude_product->quench extraction Liquid-Liquid Extraction (Aqueous Work-up) quench->extraction drying Drying Organic Layer (e.g., add MgSO4) extraction->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration distillation Fractional Distillation (Under Vacuum) concentration->distillation chromatography Column Chromatography concentration->chromatography final_product Purified Product distillation->final_product chromatography->final_product

Caption: Standard workflow for the purification of an organic product post-synthesis.

grignard_synthesis_pathway cluster_reagents Reagents & Precursors cluster_process Reaction & Work-up reagent1 Isopropylmagnesium bromide (Grignard Reagent) reaction 1,4-Conjugate Addition (Michael Addition) reagent1->reaction reagent2 But-1-en-3-one (Michael Acceptor) reagent2->reaction hydrolysis Aqueous Hydrolysis (Work-up) reaction->hydrolysis product 4,5-Dimethyl-hexan-3-one (Saturated Ketone) hydrolysis->product oxidation Oxidation / Dehydrogenation product->oxidation final_product This compound (Final Product) oxidation->final_product

Caption: A plausible synthetic pathway to the target molecule via a Grignard reaction.

References

Overcoming low catalyst activity in 4-hydroxy-3-hexanone dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hydroxy-3-hexanone Dehydration

Welcome to the technical support center for the dehydration of 4-hydroxy-3-hexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low catalyst activity, encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the dehydration of 4-hydroxy-3-hexanone?

The dehydration of α-hydroxy ketones like 4-hydroxy-3-hexanone can be challenging. The presence of the carbonyl group impacts the stability of intermediates in the reaction pathway, which can make the reaction difficult to initiate and drive to completion.[1][2] Key problems often cited in literature include low catalyst activity, the need for high reaction temperatures (200-400°C), and low space velocity.[1][3][4]

Q2: My conversion of 4-hydroxy-3-hexanone is low. What are the most likely causes?

Low conversion is a common issue and is often linked to three main factors:

  • Low Catalyst Activity: The catalyst may be inherently inefficient, deactivated, or poisoned.[5][6]

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy for the dehydration. The optimal range is typically between 200-450°C.[5]

  • High Space Velocity: The flow rate of the reactant over the catalyst may be too high, not allowing for sufficient residence time for the reaction to occur.[1][5]

Q3: How can I identify if my catalyst has been deactivated?

Catalyst deactivation is a gradual loss of activity and can be diagnosed through several methods:

  • Performance Monitoring: A decline in product yield or an increase in the required reaction temperature to achieve the same conversion rate over time suggests deactivation.[7]

  • Visual Inspection: Deactivated catalysts, particularly those on a support, may show a change in color, often due to the formation of carbon deposits (coke).[6]

  • Control Reaction: Comparing the performance of a used catalyst batch with a fresh, properly activated batch under identical conditions can confirm a loss of activity.[6]

  • Surface Area Analysis: Techniques like BET surface area analysis can reveal a loss of active surface area, which may be caused by thermal degradation (sintering).[8]

Q4: What are the common mechanisms of catalyst deactivation in this process?

There are three primary mechanisms of catalyst deactivation:

  • Coking/Fouling: Carbonaceous materials (coke) can deposit on the active sites of the catalyst, blocking reactants from accessing them.[7][9]

  • Poisoning: Impurities in the feedstock or solvent can bind strongly to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and nitrogen compounds.[6][9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, which reduces the total active surface area.[7][9]

Q5: What are some effective catalysts for the dehydration of 4-hydroxy-3-hexanone?

Several classes of solid acid catalysts have been shown to be effective:

  • Zeolites: ZSM-11 molecular sieves have been specifically cited for this reaction.[3][4] HZSM-5 is also a common choice for alcohol dehydration.[5]

  • Heteropoly Acids on a Support: A catalyst composed of heteropoly acids (e.g., H₃PMo₁₂O₄₀·nH₂O, H₄SiW₁₂O₄₀·nH₂O) on an alumina (B75360) (Al₂O₃) support has been developed to address issues of low activity.[1]

  • Mixed Metal Oxides: Catalysts such as WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ are also effective for this type of transformation.[5]

Troubleshooting Guide: Low Catalyst Activity

This guide provides a step-by-step workflow for diagnosing and resolving low catalyst activity.

Step 1: Initial Observation - Low Conversion or Yield

If the conversion of 4-hydroxy-3-hexanone is lower than expected, proceed through the following diagnostic steps.

Step 2: Verify Reaction Conditions

  • Temperature: Ensure the reaction temperature is within the optimal range for your specific catalyst, typically 200-400°C.[1] Low temperatures are a common cause of poor performance.

  • Space Velocity (Flow Rate): The Weight Hourly Space Velocity (WHSV) should be optimized. Values between 0.5 and 15 h⁻¹ have been reported.[1][3] If conversion is low, consider decreasing the flow rate to increase the residence time of the reactant on the catalyst.

  • Inert Atmosphere: For many catalytic systems, maintaining an inert atmosphere (e.g., with Nitrogen or Argon) is critical to prevent catalyst oxidation.[6]

Step 3: Assess Feedstock and Reagent Purity

  • Purity of 4-hydroxy-3-hexanone: Impurities in the starting material can act as catalyst poisons.[6] Ensure the reactant is of appropriate purity.

  • Solvent Purity: If a solvent is used, ensure it is dry and free of impurities that could compete for active sites or poison the catalyst.

Step 4: Evaluate Catalyst Integrity

  • Catalyst Activation: Confirm that the catalyst was prepared and activated according to the established procedure.[5] Improper activation is a frequent source of low initial activity.

  • Check for Deactivation: If the catalyst has been used for multiple runs, deactivation is highly likely. The primary causes are coking, poisoning, and sintering.[9]

    • Coking: Visually inspect the catalyst for carbon deposits. If coking is suspected, regeneration is necessary.

    • Poisoning: Review the feedstock for potential poisons. If poisoning is irreversible, the catalyst must be replaced.

    • Sintering: This is often caused by excessively high temperatures. If sintering has occurred, the catalyst has lost surface area and must be replaced.[7]

Step 5: Implement Corrective Actions

  • Optimize Conditions: Systematically adjust temperature and space velocity to find the optimal balance for conversion and selectivity.

  • Regenerate Catalyst: If coking is the issue, the catalyst can often be regenerated by carefully burning off the carbon deposits in a controlled flow of air/oxygen.[7]

  • Replace Catalyst: If the catalyst is poisoned irreversibly or has sintered, it must be replaced with a fresh batch.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Low Catalyst Activity start Low Conversion of 4-Hydroxy-3-hexanone Observed check_conditions Verify Reaction Conditions (Temp, Flow Rate, Atmosphere) start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_purity Assess Feedstock Purity purity_ok Purity OK? check_purity->purity_ok check_catalyst Evaluate Catalyst Integrity (Activation, Deactivation) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok conditions_ok->check_purity Yes adjust_conditions Action: Optimize Temperature and Space Velocity conditions_ok->adjust_conditions No purity_ok->check_catalyst Yes purify_feed Action: Purify Starting Materials and Solvents purity_ok->purify_feed No sub_catalyst Diagnose Catalyst Issue catalyst_ok->sub_catalyst No end_node Problem Resolved catalyst_ok->end_node Yes (Re-evaluate Problem) adjust_conditions->end_node purify_feed->end_node is_coked Coking? sub_catalyst->is_coked is_poisoned Poisoning? is_coked->is_poisoned No regenerate Action: Regenerate Catalyst (e.g., Coke Burn-off) is_coked->regenerate Yes is_sintered Sintering? is_poisoned->is_sintered No replace_poisoned Action: Replace Catalyst & Purify Feedstock is_poisoned->replace_poisoned Yes replace_sintered Action: Replace Catalyst & Lower Reaction Temp is_sintered->replace_sintered Yes regenerate->end_node replace_poisoned->end_node replace_sintered->end_node

Caption: A flowchart for diagnosing and resolving low conversion in 4-hydroxy-3-hexanone dehydration.

Data Presentation

Table 1: Catalyst Systems and Operating Conditions

This table summarizes conditions reported for different catalyst systems used in the dehydration of 4-hydroxy-3-hexanone.

Catalyst SystemSupportReaction Temp. (°C)WHSV (h⁻¹)Key FindingsReference
ZSM-11 Molecular Sieve-200 - 4000.5 - 15Addresses low activity and high temperature issues of prior art.[3]
Heteropoly AcidAlumina (Al₂O₃)200 - 4000.5 - 15Provides good catalyst activity at lower temperatures and high space velocity.[1]
Acid-treated ZSM-11Binder200 - 4000.5 - 15Acid pickling of the molecular sieve improves performance.[4]
HZSM-5, WO₃/ZrO₂-SiO₂-200 - 450Not SpecifiedCited as effective catalysts for overcoming low conversion.[5]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Dehydration

This protocol describes a general setup for the gas-phase dehydration of 4-hydroxy-3-hexanone over a solid acid catalyst.

  • Reactor Setup: Pack a fixed-bed tubular reactor with the desired amount of catalyst (e.g., 5-10 grams), supported by quartz wool.

  • Catalyst Activation: Heat the reactor to a specified activation temperature (e.g., 550°C) under a flow of inert gas (e.g., N₂) for several hours to remove any adsorbed water and other impurities.[3]

  • Reaction Initiation: Lower the reactor temperature to the desired reaction temperature (e.g., 250°C).[1]

  • Feed Introduction: Introduce 4-hydroxy-3-hexanone into a vaporizer connected to the reactor inlet. Use a syringe pump to maintain a constant flow rate corresponding to the desired Weight Hourly Space Velocity (WHSV). An inert carrier gas (N₂) can be used to deliver the vaporized reactant to the catalyst bed.

  • Product Collection: Cool the reactor outlet stream using a condenser (e.g., an ice bath) to collect the liquid products.

  • Analysis: Analyze the collected liquid product using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for 4-hexen-3-one.

Protocol 2: Preparation of Heteropoly Acid on Alumina Catalyst

This protocol is adapted from the patent literature describing the catalyst preparation.[1]

  • Mixing: Prepare a mixture of a heteropoly acid (e.g., H₄SiW₁₂O₄₀), pseudo-boehmite (an alumina precursor), glycerin, and a weak acid solution (e.g., 0.3 mol/L citric acid). A typical weight ratio is 0.1 parts heteropoly acid to 1 part Al₂O₃ to 0.1 parts glycerin.[1]

  • Moulding/Extrusion: Thoroughly mix the components to form a paste and extrude or mould it into the desired shape (e.g., pellets).

  • Drying: Dry the formed catalyst pellets in an oven at approximately 150°C for at least 10 hours.[1]

  • Calcination: Calcine the dried pellets in a furnace at a high temperature (e.g., 650°C) for 5 hours to convert the alumina precursor to its final form and anchor the heteropoly acid.[1]

Reaction and Deactivation Mechanisms

Reaction Pathway

The dehydration of 4-hydroxy-3-hexanone is an acid-catalyzed elimination reaction. The hydroxyl group is first protonated to form a good leaving group (water), which then departs to form a carbocation. A subsequent deprotonation at an adjacent carbon atom yields the α,β-unsaturated ketone, 4-hexen-3-one.

ReactionPathway reactant 4-Hydroxy-3-hexanone intermediate Protonated Alcohol (Oxonium Ion) reactant->intermediate + H⁺ (from Catalyst) product 4-Hexen-3-one intermediate->product - H₂O, - H⁺ water H₂O

Caption: Acid-catalyzed dehydration pathway of 4-hydroxy-3-hexanone to 4-hexen-3-one.

Catalyst Deactivation Mechanisms Visualized

This diagram illustrates the main ways a solid catalyst can lose its activity.

DeactivationMechanisms Common Catalyst Deactivation Mechanisms active_catalyst Active Catalyst Porous Support with Active Sites (•) coking Coking / Fouling C C C Carbon (C) deposits block active sites active_catalyst->coking High MW byproducts (Coke precursors) poisoning Poisoning P P Poison (P) irreversibly binds to active sites active_catalyst->poisoning Feedstock Impurities (e.g., Sulfur) sintering Sintering (Thermal Degradation) • • • Loss of surface area due to particle agglomeration active_catalyst->sintering Excessive Heat

Caption: Visual representation of coking, poisoning, and sintering on a catalyst surface.

References

Technical Support Center: Separation of 4,5-Dimethyl-4-hexen-3-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of E/Z isomers of 4,5-Dimethyl-4-hexen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the E/Z isomers of this compound?

A1: The primary methods for separating the geometric isomers of this compound are Gas Chromatography (GC) and Flash Column Chromatography. Due to the subtle differences in polarity and volatility between the E and Z isomers, chromatographic techniques are most effective.

Q2: How can I confirm the identity and ratio of the separated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the E and Z isomers. The chemical shifts of the protons and carbons, particularly those near the double bond, will differ between the two isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm the presence of the isomers and determine their relative abundance by integrating the peak areas.[1]

Q3: Are there any stability concerns when handling the isomers?

A3: Like many α,β-unsaturated ketones, this compound isomers may be susceptible to polymerization or degradation under harsh conditions such as high heat or exposure to strong acids or bases.[1] It is recommended to handle purified isomers in a cool, inert atmosphere and to use them promptly after separation.

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Analysis

This protocol provides a starting point for the analytical separation of E/Z isomers of this compound. Optimization may be required based on the specific instrument and column used.

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (polydimethylsiloxane), is a good starting point. The reported Kovats retention index for this compound on a standard non-polar phase is 972, which can help in peak identification.[2][3]

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL of a dilute solution (e.g., 1 mg/mL in hexane (B92381) or ethyl acetate).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

Flash Column Chromatography for Preparative Separation

This protocol outlines a general procedure for the preparative separation of the E/Z isomers.

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate (B1210297).

    • Initial Eluent: 98:2 Hexanes:Ethyl Acetate

    • Gradient: Gradually increase the ethyl acetate concentration (e.g., to 95:5, then 90:10) to elute the more polar isomer.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity solvent mixture.

    • Collect fractions of a suitable volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the separated isomers.

    • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Solution
Poor resolution of isomer peaks Inappropriate column polarity.Use a more polar column (e.g., a wax or cyanopropyl-based column) to enhance separation based on dipole moment differences.
Oven temperature program is not optimal.Decrease the temperature ramp rate to increase the time the isomers spend interacting with the stationary phase.
Peak tailing Active sites in the injector liner or on the column.Use a deactivated liner. Trim the first few centimeters of the column.[4][5]
Column contamination.Bake out the column at a high temperature (within the column's limits) or solvent-rinse the column.[6]
Split peaks Improper column installation.Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector.[7]
Incompatible solvent and stationary phase.Ensure the sample solvent is compatible with the polarity of the stationary phase, especially for splitless injections.[8]
Baseline noise or drift Contaminated carrier gas or detector.Use high-purity carrier gas with appropriate traps. Clean the detector according to the manufacturer's instructions.
Column bleed.Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly.[7]
Flash Column Chromatography Troubleshooting
Problem Potential Cause Solution
Co-elution of isomers Eluent polarity is too high.Start with a less polar solvent mixture (e.g., pure hexanes) and increase the polarity very gradually.
Column is overloaded.Use a larger column or reduce the amount of sample loaded. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by weight for difficult separations.
Broad or diffuse bands Poorly packed column.Ensure the silica gel is packed uniformly without any channels or cracks.
Sample was not loaded in a concentrated band.Dissolve the sample in the minimum amount of solvent for loading.
No compound eluting Eluent polarity is too low.Gradually increase the percentage of the more polar solvent in your eluent system.
Streaking or tailing of spots on TLC Sample is too concentrated for TLC analysis.Dilute the sample before spotting on the TLC plate.
Compound is interacting strongly with the silica (acidic or basic nature).Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).

Quantitative Data

Parameter Value Source
Molecular Formula C8H14O[9]
Molecular Weight 126.20 g/mol [10]
Kovats Retention Index (Standard Non-polar Column) 972[2][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Crude Isomer Mixture Crude Isomer Mixture Dissolve in Minimal Solvent Dissolve in Minimal Solvent Crude Isomer Mixture->Dissolve in Minimal Solvent Packed Silica Column Packed Silica Column Dissolve in Minimal Solvent->Packed Silica Column Load Sample Elute with Solvent Gradient Elute with Solvent Gradient Packed Silica Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure E and Z Isomers Pure E and Z Isomers Solvent Evaporation->Pure E and Z Isomers

Caption: Experimental workflow for the separation of this compound isomers by flash column chromatography.

troubleshooting_logic Poor Isomer Separation Poor Isomer Separation Check GC Parameters Check GC Parameters Poor Isomer Separation->Check GC Parameters Check Column Condition Check Column Condition Poor Isomer Separation->Check Column Condition Optimize Temperature Program Optimize Temperature Program Check GC Parameters->Optimize Temperature Program Use More Polar Column Use More Polar Column Check GC Parameters->Use More Polar Column Deactivated Liner Deactivated Liner Check Column Condition->Deactivated Liner Trim Column Trim Column Check Column Condition->Trim Column

References

Minimizing byproduct formation in aldol condensation for hexenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexenone (B8787527) via aldol (B89426) condensation. Our focus is on minimizing byproduct formation to maximize the yield and purity of the desired hexenone product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of hexenone, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Hexenone Product

  • Question: My aldol condensation reaction is resulting in a low yield of the target hexenone. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in a crossed aldol condensation for hexenone synthesis can stem from several factors. A primary cause is the formation of multiple side products. To favor the desired product, it is recommended to slowly add the aldehyde (e.g., propanal) to a mixture of the ketone (e.g., acetone) and the base. This strategy ensures that the enolate of the ketone is readily available to react with the aldehyde, minimizing the self-condensation of the aldehyde.[1] Additionally, monitoring the reaction progress using techniques like TLC or GC is crucial to determine the optimal reaction time, as both insufficient and excessive reaction times can lead to lower yields of the desired product.[1]

Issue 2: Formation of Multiple Products

  • Question: I am observing a complex mixture of products in my reaction, making purification difficult. How can I increase the selectivity for the desired hexenone?

  • Answer: In a mixed aldol condensation, such as the reaction between propanal and acetone (B3395972), four main products can form due to both self-condensation and crossed-condensation pathways.[1] To enhance selectivity for the desired 4-hexen-3-one, a slow addition of propanal to the acetone-base mixture is a key strategy.[1] This maintains a low concentration of the aldehyde, which disfavors its self-condensation. Aldehydes are generally more reactive electrophiles than ketones, which also helps to promote the reaction of the ketone enolate with the aldehyde.[2][3]

Issue 3: Incomplete Dehydration of the Aldol Adduct

  • Question: My reaction seems to stop at the β-hydroxy ketone (aldol adduct) stage, and I am not getting the desired α,β-unsaturated hexenone. How can I promote the dehydration step?

  • Answer: The dehydration of the aldol adduct is often favored by heating the reaction mixture.[3][4] If you are isolating the aldol addition product, you can resubject it to the reaction conditions at a higher temperature to drive the elimination of water. The stability of the resulting conjugated system in the α,β-unsaturated ketone provides a thermodynamic driving force for this dehydration process.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the aldol condensation for hexenone synthesis?

A1: The most common byproducts in a crossed aldol condensation for hexenone synthesis (e.g., from propanal and acetone) are the self-condensation products of the starting materials and the alternative crossed-aldol product. These include:

  • Self-condensation of propanal: 2-Methyl-2-pentenal

  • Self-condensation of acetone: 4-Methyl-3-penten-2-one (mesityl oxide)

  • Alternative crossed-aldol product: 4-Methyl-3-penten-2-one (where propanal acts as the nucleophile)[1]

Q2: What is the optimal temperature for hexenone synthesis via aldol condensation?

A2: The optimal temperature can vary depending on the specific substrates and catalysts used. Generally, room temperature may favor the initial aldol addition, while higher temperatures (e.g., 30-100°C) are often required for the subsequent dehydration to the enone.[6] It is important to monitor the reaction, as excessively high temperatures can sometimes promote the formation of byproducts.

Q3: Which base should I use for the aldol condensation?

A3: Common bases for aldol condensations include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a protic solvent like ethanol (B145695) or water.[1] The choice and concentration of the base are critical. A catalytic amount of a suitable base is often sufficient. Using too concentrated a base could potentially lead to competing reactions like the Cannizzaro reaction if an aldehyde without alpha-hydrogens is used.[7]

Q4: Can the choice of solvent affect the reaction outcome?

A4: Yes, the solvent can influence the reaction. Protic solvents like ethanol are commonly used. However, in some cases, aprotic solvents may be preferred. It is also possible to perform aldol condensations under solvent-free conditions, which can be a "greener" alternative.

Data Presentation

The following tables summarize key data related to the synthesis of hexenone and the byproducts formed.

Table 1: Potential Products in the Aldol Condensation of Propanal and Acetone [1]

EnolateElectrophileProduct
AcetonePropanal4-Hexen-3-one (Desired Product)
PropanalAcetone4-Methyl-3-penten-2-one
AcetoneAcetone4-Methyl-3-penten-2-one (Mesityl oxide)
PropanalPropanal2-Methyl-2-pentenal

Table 2: Comparison of Catalytic Systems for the Dehydration of 4-Hydroxy-3-hexanone [1]

CatalystOperating Temperature (°C)Conversion of 4-hydroxy-3-hexanone (%)Yield of 4-Hexen-3-one (%)
HZSM-5 ZeoliteNot specified, increased by 10°C every 20h99.283.5
WO₃/ZrO₂-SiO₂200 - 450High activity and space velocities reportedNot specified
MoO₃/ZrO₂-SiO₂200 - 450Similar benefits to WO₃/ZrO₂-SiO₂Not specified
ZSM-11 Molecular Sieve200 - 400Addresses issues of low catalyst activityNot specified

Experimental Protocols

Protocol 1: Synthesis of 4-Hexen-3-one via Aldol Condensation [1]

Materials:

  • Propanal

  • Acetone

  • 10% Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of acetone in water.

  • Cool the flask in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide to the cooled acetone solution with continuous stirring.

  • From the dropping funnel, add propanal dropwise to the reaction mixture while maintaining the temperature with the ice bath.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by TLC or GC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Aldol_Condensation_Pathway Reactants Propanal + Acetone (in presence of base) AcetoneEnolate Acetone Enolate (Nucleophile) Reactants->AcetoneEnolate Base PropanalElectrophile Propanal (Electrophile) Reactants->PropanalElectrophile PropanalEnolate Propanal Enolate Reactants->PropanalEnolate Base AcetoneElectrophile Acetone (Electrophile) Reactants->AcetoneElectrophile DesiredProduct 4-Hexen-3-one (Desired Product) AcetoneEnolate->DesiredProduct attacks SelfCondensationAcetone Mesityl Oxide (Byproduct) AcetoneEnolate->SelfCondensationAcetone attacks Acetone PropanalElectrophile->DesiredProduct SelfCondensationPropanal 2-Methyl-2-pentenal (Byproduct) PropanalEnolate->SelfCondensationPropanal attacks Propanal CrossedByproduct 4-Methyl-3-penten-2-one (Byproduct) PropanalEnolate->CrossedByproduct attacks Acetone

Caption: Reaction pathways in the aldol condensation of propanal and acetone.

Troubleshooting_Workflow Start Low Yield of Hexenone CheckProducts Analyze product mixture (TLC, GC, NMR) Start->CheckProducts MultipleProducts Multiple Products Observed? CheckProducts->MultipleProducts SlowAddition Implement slow addition of aldehyde MultipleProducts->SlowAddition Yes IncompleteReaction Incomplete Reaction? MultipleProducts->IncompleteReaction No OptimizeTemp Optimize Reaction Temperature SlowAddition->OptimizeTemp End Improved Yield OptimizeTemp->End IncreaseTimeTemp Increase reaction time or temperature IncompleteReaction->IncreaseTimeTemp Yes CheckBase Check Base Concentration and Activity IncompleteReaction->CheckBase No IncreaseTimeTemp->End CheckBase->End

Caption: Troubleshooting workflow for low hexenone yield.

References

Validation & Comparative

A Comparative Analysis of 4,5-Dimethyl-4-hexen-3-one and Other α,β-Unsaturated Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: α,β-Unsaturated ketones, characterized by a carbonyl group conjugated with a carbon-carbon double bond, are a pivotal class of compounds in organic chemistry and drug discovery. Their inherent electrophilicity at the β-carbon makes them susceptible to nucleophilic attack, a reactivity that underpins their diverse biological activities. This guide provides a comparative analysis of 4,5-Dimethyl-4-hexen-3-one against other representative α,β-unsaturated ketones, offering insights into their chemical properties and potential biological implications. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established structure-activity relationships and data from analogous compounds to provide a valuable reference for researchers.

Chemical Properties and Reactivity Overview

α,β-Unsaturated ketones, also known as enones, possess a delocalized π-electron system that renders the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael or conjugate addition.[1] This reactivity is fundamental to their biological mechanism of action, as they can form covalent adducts with biological nucleophiles like the thiol groups of cysteine residues in proteins, thereby modulating protein function.[2]

This compound is an aliphatic α,β-unsaturated ketone with the chemical formula C8H14O.[3][4] Its structure features methyl groups at the α and β positions of the enone moiety. These substituents can influence the compound's reactivity and biological activity through steric and electronic effects.

Comparative Data Presentation

Due to the limited availability of direct comparative studies involving this compound, this section presents data on well-characterized α,β-unsaturated ketones to provide a framework for understanding its potential performance.

Table 1: Physicochemical Properties of Selected α,β-Unsaturated Ketones
PropertyThis compoundMethyl Vinyl KetoneChalcone (B49325)Curcumin
Molecular Formula C8H14O[3]C4H6OC15H12OC21H20O6
Molecular Weight ( g/mol ) 126.20[4]70.09208.26368.38
Structure
Reactivity Profile Michael Acceptor[3]Highly Reactive Michael Acceptor[1]Michael Acceptor[5]Michael Acceptor[1]
Table 2: Comparative Cytotoxicity of Representative α,β-Unsaturated Ketones

The cytotoxic potential of α,β-unsaturated ketones is a key area of investigation in drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various chalcone derivatives against different cancer cell lines, illustrating the potent bioactivity of this class of compounds. The cytotoxicity of many α,β-unsaturated ketones is attributed to their ability to act as Michael acceptors.[6][7]

CompoundCell LineIC50 (µM)Reference
Licochalcone AB-16 (Mouse Melanoma)25.89[8][9]
trans-chalconeB-16 (Mouse Melanoma)45.42[9]
4-MethoxychalconeB-16 (Mouse Melanoma)50.15[9]
3'-(trifluoromethyl)chalconeB-16 (Mouse Melanoma)61.54[9]
Compound 6b (a 3-arylidene piperidone derivative)HeLa (Cervical Cancer)6.7[10]
Compound 7 (a 4-H pyran derivative)MCF-7 (Breast Cancer)7.5[10]
Compound 8b (an N-phenylpyrazoline derivative)PC-3 (Prostate Cancer)7.8[10]

Note: The cytotoxicity of this compound has not been extensively reported in the reviewed literature.

Table 3: Comparative Antimicrobial Activity of Representative α,β-Unsaturated Ketones

Several α,β-unsaturated ketones have demonstrated promising antimicrobial properties. The data below for chalcone derivatives highlights their potential as antibacterial agents.

Compound IDStructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Chalcone 1 R1=H, R2=H2550[5]
Chalcone 2 R1=OH, R2=H12.525[5]
Chalcone 4 R1=H, R2=Cl6.2512.5[5]
Chalcone 5 R1=H, R2=NO23.126.25[5]

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

This protocol is a standard method for assessing the cytotoxic effect of compounds on cultured cells.[5][12][13][14][15][16]

Objective: To determine the concentration of an α,β-unsaturated ketone that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • α,β-Unsaturated ketone stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[17]

Objective: To determine the lowest concentration of an α,β-unsaturated ketone that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • α,β-Unsaturated ketone stock solution (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the wells of a 96-well plate using the appropriate broth.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualizations

Signaling Pathway Diagram

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Enone α,β-Unsaturated Ketone (Electrophile) Intermediate Enolate Intermediate Enone->Intermediate Nucleophilic Attack (Michael Addition) Nuc Nucleophile (e.g., Thiol from Cysteine) Nuc->Intermediate Adduct Covalent Adduct (Altered Protein Function) Intermediate->Adduct Protonation

Caption: Mechanism of Michael addition of a nucleophile to an α,β-unsaturated ketone.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation & Reaction cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan Formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound, as an α,β-unsaturated ketone, possesses the characteristic electrophilic β-carbon that is the hallmark of this compound class and the primary determinant of their biological activity. While specific experimental data on its comparative performance is scarce, the extensive research on analogous compounds, particularly chalcones, provides a strong foundation for predicting its potential as a bioactive agent. The structure-activity relationships established for other enones suggest that the substitution pattern on and around the α,β-unsaturated system of this compound will critically influence its reactivity and, consequently, its cytotoxic and antimicrobial potential. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to determine its potential utility in drug development. The provided experimental protocols offer a standardized approach for such future comparative studies.

References

Validating the Structure of 4,5-Dimethyl-4-hexen-3-one: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unambiguous structure elucidation is a cornerstone of chemical research and development. While 1D NMR (¹H and ¹³C) provides fundamental information, complex molecules or those with closely resonating signals often require more advanced techniques for complete characterization. This guide provides a comprehensive comparison of 2D NMR methods for the structural validation of 4,5-dimethyl-4-hexen-3-one, an α,β-unsaturated ketone.

We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments work in concert to build a complete picture of the molecule's connectivity. This guide presents predicted NMR data, detailed experimental protocols, and a clear workflow to demonstrate the power of these techniques.

Predicted NMR Data for this compound

Structure and Numbering:

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H11.05Triplet (t)7.53H
H22.55Quartet (q)7.52H
H5a1.85Singlet (s)-3H
H5b1.80Singlet (s)-3H
H62.10Singlet (s)-3H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type
C18.2CH₃
C234.0CH₂
C3205.0C=O (Ketone)
C4138.0C (Quaternary)
C5128.0C (Quaternary)
C5a20.5CH₃
C5b20.0CH₃
C612.5CH₃

Experimental and Logical Workflow

The validation of the molecular structure follows a logical progression, starting from simple 1D experiments and moving to more complex 2D experiments that reveal specific atomic connectivities. Each step builds upon the information gathered in the previous one.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Validation H1_NMR ¹H NMR (Proton Environments) C13_NMR ¹³C NMR (Carbon Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC Connects fragments via quaternary carbons HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC Assigns protonated carbons C13_NMR->HMBC Connects fragments via quaternary carbons Data_Integration Integrate All Data COSY->Data_Integration HSQC->Data_Integration HMBC->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: Workflow for 2D NMR structure validation.

2D NMR Correlation Analysis

COSY: Identifying Proton-Proton Couplings

The COSY experiment is the first step in mapping the proton framework of a molecule. It identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in the COSY spectrum indicates a coupling interaction between the two protons at the corresponding chemical shifts on the F1 and F2 axes.

Table 3: Expected COSY Correlations

Correlating ProtonsType of CouplingStructural Information
H1 ↔ H2³JHHConfirms the ethyl group (-CH₂-CH₃) connected to the carbonyl.

No other correlations are expected as the methyl groups (H5a, H5b, H6) are isolated and do not have neighboring protons to couple with.

HSQC: Assigning Directly Bonded Carbons and Protons

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (a one-bond correlation). This is an exceptionally powerful technique for definitively assigning the chemical shifts of protonated carbons.

Table 4: Expected HSQC Correlations

Proton (¹H δ)Carbon (¹³C δ)Structural Confirmation
1.05 (H1)8.2 (C1)Assigns the terminal methyl of the ethyl group.
2.55 (H2)34.0 (C2)Assigns the methylene (B1212753) of the ethyl group.
1.85 (H5a)20.5 (C5a)Assigns one of the geminal methyl groups on the double bond.
1.80 (H5b)20.0 (C5b)Assigns the other geminal methyl group.
2.10 (H6)12.5 (C6)Assigns the methyl group attached to the other side of the double bond.

Note: The quaternary carbons (C3, C4, C5) will not show any correlation peaks in the HSQC spectrum as they have no directly attached protons.

HMBC: Connecting the Molecular Fragments

The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). This allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons, such as carbonyls and substituted alkene carbons.

Table 5: Key Expected HMBC Correlations

Proton (¹H δ)Correlating Carbon (¹³C δ)Type of CouplingStructural Significance
1.05 (H1)34.0 (C2)²JCHConfirms H1 is adjacent to C2.
1.05 (H1)205.0 (C3)³JCHCrucial: Connects the ethyl group to the carbonyl carbon.
2.55 (H2)8.2 (C1)²JCHConfirms H2 is adjacent to C1.
2.55 (H2)205.0 (C3)²JCHCrucial: Confirms the methylene group is directly attached to the carbonyl.
2.55 (H2)138.0 (C4)³JCHConnects the ethyl-ketone fragment to the C4 of the double bond.
1.85/1.80 (H5a/b)138.0 (C4)³JCHConnects the geminal methyl groups to the C4 of the double bond.
1.85/1.80 (H5a/b)128.0 (C5)²JCHConfirms attachment of geminal methyls to C5.
2.10 (H6)128.0 (C5)³JCHConnects the C6 methyl group to the C5 of the double bond.
2.10 (H6)138.0 (C4)²JCHConfirms attachment of the C6 methyl group to C4.

By combining the information from these HMBC correlations, the entire carbon framework, including the position of the ketone and the substitution pattern of the alkene, can be unambiguously determined.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra on a modern 500 MHz spectrometer. Parameters should be optimized based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy)
  • Pulse Program: Standard gCOSY or COSY45.

  • Acquisition:

    • Set the spectral width in both dimensions (F1 and F2) to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).

    • Acquire 256-512 increments in the F1 dimension.

    • Acquire 2048 data points in the F2 dimension.

    • Set the number of scans (NS) to 4-8 per increment.

    • Use a relaxation delay (d1) of 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC with decoupling during acquisition (e.g., hsqcedetgpsisp).

  • Acquisition:

    • Set the F2 (¹H) spectral width from 0-10 ppm.

    • Set the F1 (¹³C) spectral width to cover the expected carbon range (e.g., 0-210 ppm).

    • Acquire 256-400 increments in the F1 dimension.

    • Acquire 2048 data points in the F2 dimension.

    • Set the number of scans (NS) to 4-16 per increment.

    • Use a relaxation delay (d1) of 1.5 seconds.

    • Set the one-bond C-H coupling constant for polarization transfer to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in F2 and a sine-bell function in F1.

    • Perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Acquisition:

    • Set the F2 (¹H) spectral width from 0-10 ppm.

    • Set the F1 (¹³C) spectral width to cover the full carbon range (e.g., 0-210 ppm).

    • Acquire 400-512 increments in the F1 dimension.

    • Acquire 2048 data points in the F2 dimension.

    • Set the number of scans (NS) to 8-32 per increment, as HMBC is less sensitive.

    • Use a relaxation delay (d1) of 1.5-2.0 seconds.

    • Set the long-range coupling constant for evolution of magnetization to an optimized value, typically 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

By systematically applying these 2D NMR techniques and integrating the resulting correlation data, researchers can achieve a comprehensive and definitive validation of the structure of this compound, leaving no ambiguity in atomic connectivity.

A Comparative Guide to the Synthesis of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4,5-Dimethyl-4-hexen-3-one, a valuable intermediate in organic synthesis. We delve into the experimental details of prominent methodologies, present available quantitative data for objective comparison, and illustrate the reaction pathways for conceptual clarity.

Introduction

This compound is an α,β-unsaturated ketone with applications in various fields of chemical research, including the development of novel pharmaceuticals and fragrance compounds. The selection of an optimal synthetic route is critical and depends on factors such as starting material availability, desired yield and purity, scalability, and overall cost-effectiveness. This guide outlines and compares four distinct synthetic strategies for the preparation of this target molecule.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction ConditionsYield (%)
1. Catalytic Dehydration 4-Hydroxy-4,5-dimethyl-3-hexanoneSolid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)250–350°C, continuous flow>90% (Conversion)
2. Solvolysis of an Allenic Sulfonate 4,4-Dimethyl-5-(toluene-4-sulfonyloxy)-hex-2-yne or the brosylate equivalentSodium formate (B1220265), Formic acid75°C~40%
3. Base-Catalyzed Ring Opening of a Furanone Derivative Dihydro-2,2,5,5-tetramethyl-3(2H)-furanoneStrong base (e.g., sodium hydride) in an inert solventNot specifiedData not available
4. Regiospecific Synthesis via α-(Phenylthio)-ketones An appropriate α-(phenylthio)-ketone precursorOxidizing agent followed by eliminationNot specifiedData not available

Experimental Protocols

Catalytic Dehydration of 4-Hydroxy-4,5-dimethyl-3-hexanone

This industrial-scale method involves the vapor-phase dehydration of the corresponding hydroxyketone over a solid acid catalyst.

Reaction Scheme:

4-Hydroxy-4,5-dimethyl-3-hexanone 4-Hydroxy-4,5-dimethyl-3-hexanone This compound This compound 4-Hydroxy-4,5-dimethyl-3-hexanone->this compound Solid Acid Catalyst 250-350°C H2O H2O

Figure 1. Catalytic dehydration of 4-hydroxy-4,5-dimethyl-3-hexanone.

General Procedure:

A feed of 4-hydroxy-4,5-dimethyl-3-hexanone is vaporized and passed through a fixed-bed reactor packed with a solid acid catalyst, such as tungsten oxide supported on zirconia-silica (WO₃/ZrO₂-SiO₂). The reaction is typically carried out at a temperature range of 250–350°C with a liquid mass airspeed of 1–10 h⁻¹. The product stream exiting the reactor is cooled and condensed. The organic layer is then separated and purified by fractional distillation to yield this compound. Under optimized conditions, the conversion of the starting material can exceed 90% with a selectivity for the desired product greater than 85%.[1]

Solvolysis of an Allenic Sulfonate

This route proceeds via the formation of an allene (B1206475) intermediate from a propargyl tosylate or brosylate, which then undergoes solvolysis to yield the target α,β-unsaturated ketone.

Reaction Scheme:

4,4-Dimethyl-5-(tosyloxy)-hex-2-yne 4,4-Dimethyl-5-(tosyloxy)-hex-2-yne Allene Intermediate Allene Intermediate 4,4-Dimethyl-5-(tosyloxy)-hex-2-yne->Allene Intermediate Formic Acid This compound This compound Allene Intermediate->this compound Hydrolysis

Figure 2. Synthesis via solvolysis of an alleniic sulfonate.

Experimental Protocol:

  • Starting Material: 4,4-dimethyl-5-(toluene-4-sulfonyloxy)-hex-2-yne or 5-(4-bromo-benzenesulfonyloxy)-4,4-dimethyl-hex-2-yne.

  • Reagents: Sodium formate, Formic acid.

  • Procedure: The starting allenic sulfonate is heated in formic acid in the presence of sodium formate at 75°C. The reaction mixture is then worked up by neutralization and extraction with an organic solvent. Purification by chromatography affords this compound. A reported yield for a similar reaction is approximately 40%.

Base-Catalyzed Ring Opening of Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone

This method involves the rearrangement of a cyclic furanone precursor under basic conditions.

Reaction Scheme:

Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone Enolate Intermediate Enolate Intermediate Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone->Enolate Intermediate Strong Base This compound This compound Enolate Intermediate->this compound Rearrangement

Figure 3. Base-catalyzed ring opening of a furanone derivative.

General Procedure:

Regiospecific Synthesis via α-(Phenylthio)-ketones

This approach allows for the controlled formation of the carbon-carbon double bond at a specific position through the elimination of a phenylthio group.

Reaction Scheme:

α-(Phenylthio)-ketone α-(Phenylthio)-ketone Sulfoxide (B87167) Intermediate Sulfoxide Intermediate α-(Phenylthio)-ketone->Sulfoxide Intermediate Oxidation This compound This compound Sulfoxide Intermediate->this compound Syn-elimination

Figure 4. Synthesis via an α-(phenylthio)-ketone intermediate.

General Procedure:

An appropriate α-(phenylthio)-ketone precursor is first synthesized. This intermediate is then oxidized to the corresponding sulfoxide. Gentle heating of the sulfoxide induces a syn-elimination of the phenylsulfinyl group, leading to the formation of the α,β-unsaturated ketone.[1] While this method offers good regiochemical control, specific experimental details and quantitative yields for the synthesis of this compound have not been found in the surveyed literature.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The catalytic dehydration of 4-hydroxy-4,5-dimethyl-3-hexanone appears to be the most efficient and scalable method, particularly for industrial applications, although detailed lab-scale protocols are not widely published. The solvolysis of allenic sulfonates provides a viable, albeit lower-yielding, alternative. The routes involving the base-catalyzed ring opening of a furanone derivative and the use of α-(phenylthio)-ketone intermediates are conceptually sound but lack sufficient experimental data in the current literature to allow for a thorough comparison. The choice of the most suitable method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.

References

A Comparative Guide to Purity Confirmation of 4,5-Dimethyl-4-hexen-3-one: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity confirmation of 4,5-Dimethyl-4-hexen-3-one, a volatile unsaturated ketone.

This document outlines detailed experimental protocols for both analytical techniques and presents a comparative analysis of their performance based on key chromatographic parameters. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to this compound and the Imperative of Purity Analysis

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture. However, their suitability for a particular analyte depends on the compound's physicochemical properties. This compound's volatility makes it an ideal candidate for GC analysis.[3] Conversely, direct analysis by HPLC can be challenging due to the lack of a strong chromophore for UV detection. This limitation is often overcome by derivatization, a process that chemically modifies the analyte to enhance its detectability.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using both HPLC (with pre-column derivatization) and GC are presented below.

High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

For HPLC analysis of non-chromophoric ketones like this compound, pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used technique to form a UV-active hydrazone derivative.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Derivatization:

    • Prepare a stock solution of the this compound standard and the sample in acetonitrile.

    • To an aliquot of each solution, add an excess of the DNPH reagent.

    • Allow the reaction to proceed in a warm water bath (e.g., 60°C) for approximately 30 minutes to ensure complete derivatization.

    • Cool the reaction mixture to room temperature.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm (the maximum absorbance for the DNPH derivatives)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standard.

    • Calculate the purity of the sample by the area percentage method.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Given its volatile nature, GC is a direct and highly efficient method for the purity assessment of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • High-purity FID gases (Hydrogen and Air)

  • Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound standard and the sample in a suitable solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Final hold: 5 minutes at 250°C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Detector Temperature: 280°C

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by the area percentage method.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound involves considering several performance parameters. The following table summarizes a comparison of the two techniques, with estimated values based on typical performance for similar analytes.

ParameterHPLC with DNPH DerivatizationGas Chromatography (GC-FID)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Sample Volatility Not a requirement; suitable for non-volatile compounds.Essential; analyte must be volatile and thermally stable.
Derivatization Required to enhance UV detection.Not required.
Analysis Time Longer (typically 15-30 minutes).[4]Shorter (typically 5-15 minutes).[5][6]
Resolution Good; can be optimized by adjusting mobile phase composition.Excellent for volatile compounds, often providing sharper peaks.[7]
Sensitivity High, due to the strong chromophore of the DNPH derivative.Very high for organic compounds with FID.
Limit of Detection (LOD) Low ng range.pg to low ng range.
Cost per Analysis Higher due to solvent consumption and disposal costs.[5]Lower as it primarily uses gases.[5][6]
Complexity More complex due to the additional derivatization step.Simpler and more direct for volatile analytes.

Visualization of the Analytical Workflow

The logical flow of the purity confirmation process for this compound can be visualized as follows:

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_result Purity Confirmation Sample This compound Sample Derivatization DNPH Derivatization Sample->Derivatization Dilution Dilution in Solvent Sample->Dilution HPLC HPLC Separation Derivatization->HPLC UV_Detection UV Detection (360 nm) HPLC->UV_Detection HPLC_Data HPLC Data Analysis UV_Detection->HPLC_Data Purity Purity (%) HPLC_Data->Purity GC GC Separation Dilution->GC FID_Detection FID Detection GC->FID_Detection GC_Data GC Data Analysis FID_Detection->GC_Data GC_Data->Purity

Analytical workflow for purity confirmation.

Conclusion

Both HPLC with DNPH derivatization and GC-FID are viable techniques for the purity confirmation of this compound.

  • Gas Chromatography (GC) is the more direct, faster, and cost-effective method, making it the preferred choice for routine analysis of this volatile compound.[5][6][8] Its high resolution and sensitivity are well-suited for detecting and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC) , while requiring an additional derivatization step, offers a powerful alternative, particularly when GC is unavailable or when dealing with complex matrices where the selectivity of reverse-phase chromatography might be advantageous. The derivatization significantly enhances sensitivity for UV detection.

Ultimately, the selection of the analytical method will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and cost considerations. For comprehensive characterization, employing both techniques can provide orthogonal information, thereby increasing confidence in the purity assessment.

References

Data Presentation: Anticancer Activity of α,β-Unsaturated Ketone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of α,β-Unsaturated Ketone Derivatives in Cancer Therapy

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a selection of α,β-unsaturated ketone derivatives against four human cancer cell lines: hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and prostate cancer (PC-3). The compounds are compared to the standard anticancer drug 5-Fluorouracil (5-FU).

CompoundRR'IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. PC-3
4a HCH₃40.921.833.529.7
4b H4-tolyl20.036.418.817.1
5a -(CH₂)₄-30.1>10044.939.8
5b -(CH₂)₅-55.439.830.241.1
6a -(CH₂)₂-N(CH₃)-(CH₂)₂-18.115.511.214.9
6b -(CH₂)₂-N(Bn)-(CH₂)₂-13.013.76.79.1
5-FU --7.95.44.88.3

Summary of Structure-Activity Relationship:

From the data presented, several structure-activity relationships can be deduced:

  • Effect of Aryl Substitution: Replacing the methyl group in compound 4a with a 4-tolyl group in 4b generally led to a slight increase in anticancer activity, particularly against HeLa and PC-3 cell lines.[1]

  • Cyclic vs. Acyclic Ketones: The 2-arylidene cyclic ketones (5a and 5b ) demonstrated weaker antitumor activity compared to their acyclic counterparts.[1]

  • Piperidone Derivatives: The 3-arylidene derivatives of piperidone (6a and 6b ) exhibited the most potent anticancer activities among the tested α,β-unsaturated ketones.[1]

  • Substitution on Piperidone Ring: The presence of a benzyl (B1604629) group on the nitrogen atom of the piperidone ring (6b ) resulted in stronger antitumor effects against all tested cell lines compared to the methyl-substituted analogue (6a ).[1]

Experimental Protocols

Synthesis of α,β-Unsaturated Ketone Derivatives (via Claisen-Schmidt Condensation)

The α,β-unsaturated ketone derivatives were synthesized using the Claisen-Schmidt condensation method.[3][4][5]

Materials:

  • Appropriate aromatic aldehyde (e.g., 4-(cyclopentyloxy)benzaldehyde)

  • Appropriate ketone (aliphatic, cyclic, or heterocyclic)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of the aromatic aldehyde (0.01 mol) in ethanol (20 ml) is added to a stirred solution of the appropriate ketone (0.03 mol) in ethanol (20 ml) containing NaOH (0.8 g, 0.02 mol).[1]

  • The reaction mixture is refluxed for 8 hours and then cooled.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried.

  • The crude product is then recrystallized from an appropriate solvent to yield the purified α,β-unsaturated ketone.

  • Alternatively, after the reaction time, the mixture can be acidified with dilute HCl and extracted with dichloromethane. The organic layer is then washed with water and dried over anhydrous Na₂SO₄ before solvent evaporation.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9][10]

Materials:

  • Human cancer cell lines (HepG2, MCF-7, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized α,β-unsaturated ketone derivatives

  • 5-Fluorouracil (5-FU) as a positive control

  • MTT solution (0.5 mg/ml in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well microplate at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized compounds and the positive control (5-FU) for a specified period (e.g., 48 hours).

  • After the treatment period, 10 µl of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[6][8]

  • The medium is then removed, and 100 µl of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The plate is gently shaken to ensure complete solubilization of the formazan.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[11][12][13][14][15] Several of the potent α,β-unsaturated ketone derivatives have been shown to inhibit EGFR kinase.[1][2]

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Shc Grb2 / Shc Dimerization->Grb2_Shc PI3K PI3K Dimerization->PI3K SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the anticancer activity of α,β-unsaturated ketone derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Derivatives (Claisen-Schmidt Condensation) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Treatment Treatment with Derivatives Purification->Treatment Cell_Culture Cell Culture (HepG2, MCF-7, HeLa, PC-3) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: Experimental workflow for SAR studies.

References

A Comparative Guide to the Spectral Analysis of 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectral data for 4,5-Dimethyl-4-hexen-3-one, an α,β-unsaturated ketone. The analysis covers Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The experimental data is compared with theoretical values and fragmentation patterns characteristic of enones to provide a comprehensive analytical overview for researchers, scientists, and professionals in drug development.

Data Presentation: Spectral Data Summary

The quantitative spectral data for this compound is summarized in the tables below. Due to the limited availability of public experimental NMR data for this specific compound, the NMR values are predicted based on established chemical shift theory for α,β-unsaturated ketones.

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment Ion
126 ~20 [C₈H₁₄O]⁺• (Molecular Ion)
97 ~45 [M - C₂H₅]⁺ (Loss of ethyl radical)
69 ~95 [M - C₄H₉]⁺ or [C₄H₅O]⁺ (Acylium ion from α-cleavage)

| 41 | 100 | [C₃H₅]⁺ (Allyl cation, Base Peak) |

Data is estimated from the NIST Mass Spectrum (Electron Ionization).[1]

Table 2: Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (α,β-unsaturated ketone) Stretch 1670 - 1690 Strong
C=C (alkene, conjugated) Stretch 1620 - 1640 Medium
C-H (sp³ hybridized) Stretch 2850 - 3000 Medium-Strong

| C-H (sp² hybridized) | Stretch | 3010 - 3100 | Medium |

Data is based on typical absorption ranges for α,β-unsaturated ketones.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-C H₃) 1.1 (t) ~10
C2 (-C H₂-) 2.6 (q) ~35
C3 (>C =O) - ~205
C4 (>C =) - ~138
C5 (=C <) - ~155
C6 (-C H(CH₃)₂) 2.5 (sept) ~30
C7, C8 (-CH(C H₃)₂) 1.1 (d) ~21

| C9 (=C-C H₃) | 1.9 (s) | ~15 |

Note: These are predicted values based on structure-property relationships. Experimental verification is required.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Mass Spectrometry (Electron Ionization)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: The neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for vapor-phase IR, the sample is heated in a gas cell.

  • Analysis: The sample is irradiated with infrared light over a range of frequencies (typically 4000 to 400 cm⁻¹).

  • Detection: The detector measures the amount of light transmitted through the sample at each frequency. When the frequency of the IR radiation matches the natural vibrational frequency of a bond in the molecule, the radiation is absorbed. The resulting spectrum is a plot of transmittance versus wavenumber.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard ¹H pulse program is used with a spectral width of approximately -2 to 12 ppm.

    • Key parameters include pulse width (typically 30-90 degrees), acquisition time (1-2 seconds), and relaxation delay (1-5 seconds).

  • ¹³C NMR Acquisition:

    • The probe is tuned to the ¹³C frequency.

    • A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

    • The spectral width is typically set from 0 to 220 ppm.

Mandatory Visualizations

Diagram 1: General Experimental Workflow This diagram illustrates the logical flow for the comprehensive spectral analysis of an organic compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified Sample MS Mass Spectrometry (GC-MS) Purified_Sample->MS IR Infrared Spectroscopy (FTIR) Purified_Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure G mol_ion [C₈H₁₄O]⁺• m/z = 126 (Molecular Ion) frag1 [C₆H₉O]⁺ m/z = 97 mol_ion->frag1 - C₂H₅• (α-cleavage) frag2 [C₄H₅O]⁺ m/z = 69 mol_ion->frag2 - C₄H₉• (α-cleavage) frag3 [C₃H₅]⁺ m/z = 41 (Base Peak) frag1->frag3 - C₃H₄O

References

Quantitative Analysis of 4,5-Dimethyl-4-hexen-3-one in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds within a complex reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative analysis of two primary analytical techniques for the quantitative determination of 4,5-Dimethyl-4-hexen-3-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.

Introduction to Analytical Challenges

This compound, an α,β-unsaturated ketone, can be present in a reaction mixture along with starting materials, reagents, byproducts, and solvents.[1][2][3] The choice of an analytical method depends on several factors including the concentration of the analyte, the complexity of the matrix, the required sensitivity and selectivity, and the available instrumentation.[4][5][6][7] This guide will explore the practical application and performance of GC-MS and HPLC-UV for this specific analytical challenge.

Methodology Comparison

A direct comparison of GC-MS and HPLC-UV reveals distinct advantages and disadvantages for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] It offers high resolution and sensitivity, making it well-suited for identifying and quantifying components in a complex mixture.[10][11]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., undecane) of a known concentration.

  • Dilute to the mark with a high-purity solvent in which all components are soluble (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform a further dilution to bring the analyte concentration within the calibration range.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 7010 series triple quadrupole GC/MS (or equivalent).[12]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 126, 111, 83) and the internal standard.

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the same solvent used for the sample.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

4. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Workflow for GC-MS Analysis

GC-MS Workflow Figure 1: GC-MS Analysis Workflow sample_prep Sample Preparation (Weighing, Dilution, Internal Standard) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection (SIM Mode) mass_analysis->detection data_processing Data Processing (Integration, Calibration) detection->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-volatile or thermally labile compounds, HPLC is the method of choice. Since many ketones have weak UV absorbance, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance sensitivity and selectivity.[14][15][16]

Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization

1. Sample and Standard Derivatization:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing a small amount of catalytic acid (e.g., 1% phosphoric acid).

  • Sample Preparation: Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask and dilute with acetonitrile.

  • Derivatization Reaction: In a separate vial, mix 1 mL of the diluted sample solution with 1 mL of the DNPH reagent.

  • Reaction Conditions: Cap the vial and heat at 60 °C for 30 minutes. Allow to cool to room temperature.

  • Standard Preparation: Prepare a series of calibration standards of this compound in acetonitrile and derivatize them in the same manner as the sample.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC (or equivalent) with a Diode Array Detector (DAD).[16]

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.[16]

  • Mobile Phase: A gradient of acetonitrile and water. For example:

    • 0-15 min: 60% acetonitrile, 40% water.

    • 15-20 min: Gradient to 100% acetonitrile.

    • 20-25 min: Hold at 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 360 nm (for the DNPH derivative).[15]

3. Calibration:

  • Inject the derivatized calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against its concentration.

4. Data Analysis:

  • Inject the derivatized sample.

  • Integrate the peak area of the this compound-DNPH derivative.

  • Calculate the concentration of the derivative in the sample using the calibration curve, and from this, determine the concentration of the original this compound in the reaction mixture.

Workflow for HPLC-UV Analysis with Derivatization

HPLC-UV Workflow Figure 2: HPLC-UV with Derivatization Workflow sample_prep Sample Preparation (Weighing, Dilution) derivatization Derivatization with DNPH sample_prep->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Chromatographic Separation (Reversed-Phase C18) hplc_injection->separation uv_detection UV Detection (360 nm) separation->uv_detection data_processing Data Processing (Integration, Calibration) uv_detection->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for HPLC-UV analysis of this compound after DNPH derivatization.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the quantitative analysis of this compound. The data presented are representative values based on typical method validation parameters for similar analytes.[4][5][6][7][17]

Parameter GC-MS HPLC-UV (with Derivatization) Comments
Specificity/Selectivity High (mass selective detection)Moderate to HighGC-MS offers higher specificity due to mass fragmentation patterns. HPLC selectivity depends on chromatographic separation and the absence of interferences at the detection wavelength.
Linearity (R²) > 0.995> 0.995Both methods can achieve excellent linearity over a defined concentration range.
Range 0.1 - 100 µg/mL0.5 - 200 µg/mLThe analytical range can be adjusted by sample dilution.
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mLGC-MS in SIM mode is generally more sensitive.
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mLThe LOQ is the lowest concentration that can be reliably quantified.
Accuracy (% Recovery) 95 - 105%90 - 110%Derivatization in HPLC can introduce additional sources of error, potentially affecting accuracy.
Precision (% RSD) < 5%< 7%The multi-step derivatization process in HPLC can lead to slightly lower precision compared to direct GC-MS analysis.
Sample Throughput HigherLowerGC-MS allows for direct injection, while HPLC requires a separate derivatization step, increasing analysis time per sample.
Cost (Instrument/Consumables) HigherLowerGC-MS instrumentation is generally more expensive than a standard HPLC-UV system.

Conclusion and Recommendations

Both GC-MS and HPLC-UV with derivatization are viable methods for the quantitative analysis of this compound in a reaction mixture.

  • GC-MS is the recommended method for its high specificity, sensitivity, and sample throughput. It is particularly advantageous when dealing with complex reaction mixtures where the identification of unknown impurities is also a requirement.

  • HPLC-UV with DNPH derivatization is a suitable alternative, especially when GC-MS is not available or if the analyte is thermally unstable. While the derivatization step adds complexity and potential for error, it significantly enhances the sensitivity and selectivity of the UV detection for ketones.

The final choice of method should be based on a thorough validation process that considers the specific requirements of the analysis, including the expected concentration range of the analyte, the nature of the sample matrix, and the available resources.[4][5][6][7][17]

References

Benchmarking the Reactivity of 4,5-Dimethyl-4-hexen-3-one as a Michael Acceptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and synthetic chemistry, the selection of a Michael acceptor with finely tuned reactivity is paramount for achieving target specificity and minimizing off-target effects.[1] This guide provides a comprehensive analysis of the reactivity of 4,5-Dimethyl-4-hexen-3-one, a sterically hindered α,β-unsaturated ketone, benchmarked against a range of commonly employed Michael acceptors. Due to the limited availability of direct kinetic data for this highly substituted enone, its reactivity is situated within the broader context of structure-activity relationships observed for related compounds.

Executive Summary

This compound is characterized as a Michael acceptor of low electrophilicity. The presence of two methyl groups on the β-carbon and another on the α'-carbon of the double bond creates significant steric hindrance, which markedly reduces its susceptibility to nucleophilic attack compared to less substituted enones.[2] This property can be advantageous in the design of targeted covalent inhibitors, where a less reactive "warhead" can enhance selectivity for a specific biological target by requiring prolonged proximity or favorable orientation for reaction, thereby minimizing reactions with non-target biomolecules.[1][3]

Comparative Reactivity of Michael Acceptors

The reactivity of Michael acceptors is influenced by a combination of electronic and steric factors. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, while bulky substituents hinder the approach of nucleophiles.[4] The following tables provide a comparative overview of the reactivity of various Michael acceptors, with the reactivity of this compound estimated based on the established principles for sterically hindered systems.

Table 1: Reactivity of this compound with Thiol and Amine Nucleophiles (Estimated)

NucleophileCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)Reactivity Profile
ThiophenolTriethylamine (catalytic)Acetonitrile> 2425Low (<10%)Very Low
BenzylamineNoneMethanol> 4850Very Low (<5%)Very Low
Glutathione (GSH)Phosphate Buffer (pH 7.4)Water/DMSOVery Slow37NegligibleVery Low

Note: The data presented for this compound is an estimation based on the known low reactivity of tetrasubstituted enones. Actual experimental values may vary.

Table 2: Comparative Reactivity of Common Michael Acceptors with Thiophenol

Michael AcceptorStructureCatalyst/BaseSolventTime (min)Yield (%)Relative Reactivity
AcrylamideTriethylamine (catalytic)Acetonitrile< 10> 95%High
Methyl AcrylateTriethylamine (catalytic)Acetonitrile< 15> 95%High
Methyl Vinyl KetoneTriethylamine (catalytic)Acetonitrile< 5> 95%Very High
CyclohexenoneTriethylamine (catalytic)Acetonitrile~ 30> 90%Moderate
This compound Triethylamine (catalytic) Acetonitrile > 1440 < 10% Very Low

Experimental Protocols

To empirically determine the reactivity of this compound and provide a direct comparison with other Michael acceptors, the following experimental protocols are proposed.

Protocol 1: Determination of Second-Order Rate Constants by 1H NMR Spectroscopy

This method allows for the continuous monitoring of the reaction progress and the determination of reaction kinetics.[5][6][7]

Objective: To determine the second-order rate constant for the reaction of a Michael acceptor with a thiol nucleophile.

Materials:

  • Michael acceptor (e.g., this compound, Methyl Vinyl Ketone)

  • Thiol nucleophile (e.g., Thiophenol, N-acetyl-L-cysteine)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Internal standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the Michael acceptor (e.g., 0.1 M) in the chosen deuterated solvent containing a known concentration of the internal standard.

  • Prepare a stock solution of the thiol nucleophile (e.g., 1.0 M) in the same deuterated solvent.

  • In an NMR tube, combine a precise volume of the Michael acceptor stock solution with the deuterated solvent.

  • Acquire a 1H NMR spectrum at time t=0.

  • Initiate the reaction by adding a precise volume of the thiol nucleophile stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring a series of 1D 1H NMR spectra at regular time intervals.

  • Monitor the disappearance of a characteristic proton signal of the Michael acceptor and the appearance of a characteristic proton signal of the product.

  • Integrate the relevant peaks relative to the internal standard at each time point to determine the concentration of the Michael acceptor over time.

  • Plot the natural logarithm of the Michael acceptor concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (kobs).

  • The second-order rate constant (k2) can be calculated using the equation: k2 = kobs / [Thiol].[4]

Protocol 2: Competitive Reactivity Assay by HPLC

This method provides a direct comparison of the relative reactivity of two Michael acceptors towards a nucleophile.

Objective: To compare the relative reactivity of this compound against a more reactive Michael acceptor.

Materials:

  • This compound

  • A reference Michael acceptor (e.g., Cyclohexenone)

  • Nucleophile (e.g., Benzylamine)

  • Solvent (e.g., Acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare equimolar stock solutions of this compound and the reference Michael acceptor in the chosen solvent.

  • Prepare a stock solution of the nucleophile at a concentration that is half the molarity of the Michael acceptor solutions.

  • In a reaction vial, combine equal volumes of the two Michael acceptor stock solutions.

  • Initiate the reaction by adding the nucleophile stock solution.

  • At various time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the sample by HPLC.

  • Monitor the consumption of both Michael acceptors over time by integrating the corresponding peaks in the chromatogram.

  • The relative reactivity can be determined by comparing the rates of disappearance of the two Michael acceptors.

Visualizing Reaction Pathways and Workflows

To facilitate a clearer understanding of the underlying chemical processes and experimental designs, the following diagrams are provided.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Michael_Acceptor Michael Acceptor (e.g., this compound) Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Nucleophile Nucleophile (e.g., R-SH) Thiolate Thiolate Anion (R-S⁻) Nucleophile->Thiolate Deprotonation Base Base Base->Thiolate Thiolate->Enolate_Intermediate Nucleophilic Attack Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation

Caption: General mechanism of a base-catalyzed Thiol-Michael addition reaction.

Experimental_Workflow Start Start Reaction Prepare_Solutions Prepare Stock Solutions (Acceptor, Nucleophile, Standard) Start->Prepare_Solutions Mix_Reactants Mix Acceptor and Standard in NMR Tube Prepare_Solutions->Mix_Reactants Acquire_T0_Spectrum Acquire Initial Spectrum (t=0) Mix_Reactants->Acquire_T0_Spectrum Initiate_Reaction Add Nucleophile and Start Acquisition Acquire_T0_Spectrum->Initiate_Reaction Monitor_Reaction Acquire Spectra at Time Intervals Initiate_Reaction->Monitor_Reaction Process_Data Integrate Peaks and Calculate Concentrations Monitor_Reaction->Process_Data Analyze_Kinetics Plot Data and Determine Rate Constants Process_Data->Analyze_Kinetics End End Analyze_Kinetics->End

Caption: Experimental workflow for kinetic analysis by NMR spectroscopy.

Conclusion

This compound serves as a valuable tool for researchers seeking a Michael acceptor with attenuated reactivity. Its sterically hindered nature makes it a suitable candidate for applications requiring high selectivity, such as in the development of targeted covalent therapies where minimizing off-target reactivity is a critical design parameter.[8][9] While direct quantitative data for this compound is sparse, its reactivity can be reliably predicted to be at the lower end of the spectrum when compared to more common, less substituted Michael acceptors. The experimental protocols outlined in this guide provide a framework for the empirical validation of its reactivity profile, enabling researchers to make informed decisions in their synthetic and drug discovery endeavors.

References

Catalyst Performance in the Synthesis of 4,5-Dimethyl-4-hexen-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4,5-dimethyl-4-hexen-3-one, a valuable intermediate in various chemical syntheses, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. The primary synthetic route discussed is the catalytic dehydration of the corresponding hydroxy ketone precursor, 4-hydroxy-4,5-dimethyl-3-hexanone.

Comparative Analysis of Catalytic Performance

The efficiency of the synthesis of this compound and its analogues is heavily influenced by the catalyst employed. Key performance indicators include conversion of the starting material, selectivity towards the desired product, and the required reaction conditions. The following table summarizes quantitative data for various catalysts investigated in the synthesis of α,β-unsaturated ketones.

Catalyst SystemStarting MaterialReaction Temperature (°C)Conversion (%)Selectivity (%)Key Findings
Modified ZSM-11 Zeolite 4-hydroxy-3-hexanone250–350>90>85The hierarchical structure of the modified zeolite with a specific mesopore-to-micropore volume ratio is crucial for high selectivity and suppression of isomeric byproducts.[1]
WO₃/ZrO₂-SiO₂ 4-hydroxy-3-hexanone200–450Up to 99.1Up to 96.5A robust solid acid catalyst suitable for continuous flow, fixed-bed reactor systems, demonstrating high efficiency and selectivity.[2][3]
MoO₃/ZrO₂-SiO₂ 4-hydroxy-3-hexanone200–450HighHighSimilar performance to WO₃/ZrO₂-SiO₂, offering an alternative solid acid catalyst for the dehydration reaction.[2][3]
Acidic Ion-Exchange Resins Acetone (B3395972)Not specifiedUp to 1580-90 (for Mesityl Oxide)Effective for the two-step synthesis of mesityl oxide from acetone, with high selectivity in the dehydration step.[4][5]
Basic Ion-Exchange Resins AcetoneNot specifiedLow0.9-11.0 (for Mesityl Oxide)Primarily catalyze the initial aldol (B89426) condensation to diacetone alcohol with low selectivity towards the final unsaturated ketone.[4]
NiW, NiMo, CoMo on HCl-modified Phonolite Mesityl Oxide375Not specifiedNot specifiedPrimarily studied for the reduction of mesityl oxide, indicating the utility of supported metal catalysts in related transformations.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Synthesis using Modified ZSM-11 Zeolite

This method focuses on the catalytic dehydration of 4-hydroxy-4,5-dimethyl-3-hexanone.

Catalyst Preparation: A ZSM-11 zeolite with a crystal grain diameter of ≤5 µm is modified to create a hierarchical structure with a mesopore-to-micropore volume ratio between 1.5 and 10. This tailored structure enhances mass transfer and accessibility of active sites.[1]

Reaction Procedure: The reaction is conducted in a fixed-bed reactor packed with the modified ZSM-11 catalyst. The 4-hydroxy-4,5-dimethyl-3-hexanone precursor is introduced into the reactor at a liquid mass airspeed of 1–10 h⁻¹. The reaction is maintained at a temperature between 250–350°C. Optimal conditions have been reported to achieve over 90% conversion of the precursor with selectivity for this compound exceeding 85%.[1] The product stream is then cooled, and the desired product is isolated and purified, typically through distillation.

Synthesis using Solid Acid Catalysts (e.g., WO₃/ZrO₂-SiO₂) in a Fixed-Bed Reactor

This protocol is a general procedure for the continuous synthesis of α,β-unsaturated ketones via catalytic dehydration.

Catalyst Preparation: A mesoporous ZrO₂-SiO₂ carrier is prepared by co-precipitation from zirconium and silicon sources in the presence of a surfactant under alkaline conditions, followed by aging. The carrier is then impregnated with a tungsten or molybdenum precursor, dried, and calcined to obtain the final catalyst.[7]

Apparatus: A fixed-bed reactor system equipped with precise temperature and flow control is required.

Reaction Procedure:

  • The solid acid catalyst is packed into the fixed-bed reactor.

  • The reactor is heated to the target temperature, typically in the range of 200-450°C.[2][3][7]

  • The 4-hydroxy-3-hexanone feedstock is vaporized and passed through the catalyst bed at a controlled liquid hourly space velocity (LHSV) of 0.5-15 h⁻¹.[2][7]

  • The product stream exiting the reactor is cooled and condensed.

  • The organic phase is separated from the aqueous phase, and the crude 4-hexen-3-one (B1236432) is purified by fractional distillation.[2][7]

Visualizing the Workflow

To better understand the process of catalyst comparison and selection, the following diagrams illustrate the key decision-making pathways and experimental setups.

CatalystSelectionWorkflow Catalyst Selection Workflow for Synthesis A Define Synthesis Goal: This compound B Literature Review: Identify Potential Catalysts A->B C Catalyst Categories B->C D Modified Zeolites (e.g., ZSM-11) C->D E Solid Acids (e.g., WO₃/ZrO₂-SiO₂) C->E F Ion-Exchange Resins C->F G Performance Criteria Evaluation D->G E->G F->G H High Conversion & Selectivity? G->H Conversion Selectivity I Favorable Reaction Conditions? G->I Temperature Pressure J Catalyst Stability & Reusability? G->J Lifecycle K Select Optimal Catalyst H->K I->K J->K L Experimental Validation K->L M Product Analysis & Characterization L->M

Caption: Logical workflow for catalyst selection and validation.

ExperimentalSetup Experimental Setup for Catalytic Dehydration feed Feedstock 4-hydroxy-4,5-dimethyl-3-hexanone pump Pump feed->pump vaporizer Vaporizer pump->vaporizer reactor Fixed-Bed Reactor Packed with Catalyst vaporizer->reactor condenser Condenser reactor->condenser collector Product Collection Organic Phase (Product) Aqueous Phase (Water) condenser->collector

References

A Comparative Analysis of the Biological Activity of 4,5-Dimethyl-4-hexen-3-one and its Saturated Analog, 4,5-dimethyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of an α,β-unsaturation in a carbonyl compound can significantly alter its biological activity. This guide provides a comparative overview of 4,5-Dimethyl-4-hexen-3-one, an α,β-unsaturated ketone, and its saturated analog, 4,5-dimethyl-3-hexanone. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this guide extrapolates their potential biological activities based on established principles of structure-activity relationships for this class of compounds.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and 4,5-dimethyl-3-hexanone is crucial for understanding their potential interactions in biological systems.

PropertyThis compound4,5-dimethyl-3-hexanone
Molecular Formula C₈H₁₄O[1]C₈H₁₆O[2]
Molecular Weight 126.20 g/mol [1]128.21 g/mol [2]
Structure α,β-unsaturated ketoneSaturated ketone
LogP 2.22.3

Postulated Biological Activity: A Structure-Activity Relationship Perspective

The primary structural difference between this compound and 4,5-dimethyl-3-hexanone is the presence of a carbon-carbon double bond conjugated to the carbonyl group in the former. This feature is known to be a key determinant of biological activity in many organic molecules.

This compound: The Reactive Michael Acceptor

α,β-unsaturated ketones, such as this compound, are potent Michael acceptors.[3] The electron-withdrawing effect of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This reactivity is the basis for a wide range of reported biological activities for α,β-unsaturated ketones, including:

  • Antimicrobial and Antifungal Activity: The covalent modification of essential enzymes and proteins in microorganisms can disrupt cellular processes and lead to cell death.[3]

  • Cytotoxicity: Reaction with critical cellular components can induce apoptosis and exhibit cytotoxic effects against various cell lines.[4][5]

4,5-dimethyl-3-hexanone: The Less Reactive Saturated Analog

In contrast, the saturated ketone, 4,5-dimethyl-3-hexanone, lacks the electrophilic β-carbon. Its primary mode of interaction with biological systems would likely be through weaker, non-covalent interactions. While not completely devoid of biological activity, saturated ketones are generally considered to be significantly less reactive and, therefore, less biologically active than their α,β-unsaturated counterparts in terms of antimicrobial and cytotoxic effects.

Proposed Signaling Pathway of α,β-Unsaturated Ketone Activity

The biological effects of α,β-unsaturated ketones are often initiated by their covalent interaction with nucleophilic residues, particularly cysteine, in proteins. This can lead to the modulation of various signaling pathways.

G cluster_0 Cellular Environment cluster_1 Biological Response Unsaturated_Ketone This compound (α,β-Unsaturated Ketone) Covalent_Adduct Covalent Adduct Formation Unsaturated_Ketone->Covalent_Adduct Michael Addition Cellular_Protein Cellular Protein (with Nucleophilic Residue, e.g., Cysteine) Cellular_Protein->Covalent_Adduct Protein_Inactivation Protein Inactivation/ Alteration of Function Covalent_Adduct->Protein_Inactivation Cellular_Disruption Disruption of Cellular Pathways Protein_Inactivation->Cellular_Disruption Biological_Effect Biological Effect (e.g., Antimicrobial, Cytotoxic) Cellular_Disruption->Biological_Effect

Caption: Michael addition mechanism of α,β-unsaturated ketones.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of this compound and 4,5-dimethyl-3-hexanone, the following experimental protocols are recommended.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Workflow:

G Start Start Prepare_Compounds Prepare stock solutions of This compound and 4,5-dimethyl-3-hexanone Start->Prepare_Compounds Serial_Dilution Perform serial two-fold dilutions of compounds in a 96-well plate Prepare_Compounds->Serial_Dilution Inoculate Inoculate the wells with the microbial suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare a standardized microbial inoculum Prepare_Inoculum->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Read_Results Visually or spectrophotometrically determine the MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and 4,5-dimethyl-3-hexanone in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, yeast at ~2.5 x 10³ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

G Start Start Seed_Cells Seed cells in a 96-well plate and allow to adhere Start->Seed_Cells Treat_Cells Treat cells with various concentrations of This compound and 4,5-dimethyl-3-hexanone Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability relative to untreated controls Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and 4,5-dimethyl-3-hexanone. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

Based on the principles of chemical reactivity, it is highly probable that this compound exhibits significantly greater biological activity, particularly in terms of antimicrobial and cytotoxic effects, compared to its saturated analog, 4,5-dimethyl-3-hexanone. This difference is attributed to the presence of the α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor, enabling covalent modification of biological macromolecules. The provided experimental protocols offer a framework for researchers to quantitatively assess and confirm these anticipated differences in biological activity. Such studies are essential for the rational design and development of new therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 4,5-Dimethyl-4-hexen-3-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4,5-Dimethyl-4-hexen-3-one in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical.

Chemical Identification and Hazards

This compound is a flammable liquid and vapor. It is crucial to handle this chemical with care, adhering to strict safety protocols to mitigate risks.

PropertyValue
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 135-137 °C
Density 0.858 g/mL at 25 °C
Flash Point 34 °C (93.2 °F) - closed cup
Solubility Insoluble in water; soluble in organic solvents

I. Immediate Safety and Handling

Proper handling and personal protective equipment are paramount to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves before each use.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2] A flame-retardant antistatic protective clothing is recommended.[4]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, wear an appropriate respirator.

Handling and Storage
  • Ventilation: Always work in a well-ventilated area or a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][5] No smoking is permitted in handling areas.[6]

  • Equipment: Use only non-sparking tools and explosion-proof equipment.[2][5] Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] Keep containers tightly closed.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

II. Spill and Emergency Response

In the event of a spill or emergency, follow these procedures to ensure safety and minimize environmental contamination.

Spill Cleanup Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Remove Ignition Sources: Extinguish all open flames and turn off any equipment that could create a spark.[7][5]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the chemical.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

  • Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.

III. Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to local, regional, and national regulations.[3][8]

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.[7]

    • Do not mix with other waste streams unless explicitly permitted.[7][8]

    • Leave chemicals in their original containers if possible.[4][8]

  • Container Labeling:

    • Label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]

    • Include the approximate concentration and quantity of the waste.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[7]

    • This area should be cool, dry, well-ventilated, and away from incompatible materials.[2][5]

    • Ensure the container is tightly capped at all times, except when adding waste.[9]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Dispose of the contents and container at an approved waste disposal plant.[2][3][5]

Disposal Workflow Diagram

A Step 1: Waste Collection - Collect waste in a designated container. - Do not mix with other waste streams. B Step 2: Labeling - Mark as 'HAZARDOUS WASTE'. - Clearly identify the chemical name. A->B Properly Identify C Step 3: Storage - Store in a cool, dry, ventilated area. - Keep container tightly sealed. B->C Secure for Storage D Step 4: Professional Disposal - Contact EHS or a certified waste disposal company. - Transfer to an approved facility. C->D Arrange for Pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4,5-Dimethyl-4-hexen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dimethyl-4-hexen-3-one. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is substantially based on data for the closely related chemical, 4-Hexen-3-one. It is imperative to consult a specific SDS for this compound when it becomes available and to conduct a thorough risk assessment before commencing any work.

Chemical Properties and Hazard Information

Quantitative Data Summary

PropertyValueReference(s)
Molecular Formula C₈H₁₄O[1][2][3][4]
Molecular Weight 126.20 g/mol [1][2]
CAS Number 17325-90-5[1][2][3][4]
Appearance Data not available
Boiling Point Data not available
Flash Point Data not available
Density Data not available
Solubility Data not available
LogP 2.32[5]

Operational and Disposal Plan

This plan outlines the necessary precautions for the safe handling and disposal of this compound, from acquisition to waste management.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with organic vapor cartridges is required.
Step-by-Step Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for any signs of damage or leaks in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6][7] Keep the container tightly closed.[6][7] The storage area should be designated for flammable liquids.

  • Handling: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible. Use non-sparking tools and equipment to prevent ignition.[6] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

Emergency Procedures

First-Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove contaminated clothing.[6][7] Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][7]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

Spill Response Workflow

In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal Evacuate Evacuate Spill Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Container Place in a Labeled, Sealable Container Collect->Container Decontaminate Decontaminate Spill Area & Equipment Container->Decontaminate Disposal Dispose of Waste as Hazardous Material Decontaminate->Disposal

Chemical Spill Response Workflow
Disposal Plan

All waste containing this compound and contaminated materials (e.g., absorbent pads, gloves) must be treated as hazardous waste.[8]

  • Collection: Collect all waste in a designated, leak-proof, and clearly labeled container.[8] The label should read "Hazardous Waste: this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.